molecular formula C6H12O6 B1674395 alpha-D-Galactopyranose CAS No. 3646-73-9

alpha-D-Galactopyranose

Cat. No.: B1674395
CAS No.: 3646-73-9
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-PHYPRBDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-galactose is d-Galactopyranose having alpha-configuration at the anomeric centre. It has a role as a mouse metabolite. It is an enantiomer of an alpha-L-galactose.
Alpha-D-Galactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Alpha D-Galactose has been reported in Cuphea appendiculata, Primula veris, and other organisms with data available.
GALACTOSE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
D-Galactose is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-PHYPRBDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189974
Record name alpha-​D-​Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

683.0 mg/mL
Record name D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3646-73-9
Record name α-D-Galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3646-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactose [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-​D-​Galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Galactopyranose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IOF6H4H77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170 °C
Record name D-Galactose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000143
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

alpha-D-Galactopyranose structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure and Stereochemistry of alpha-D-Galactopyranose

Introduction

This compound is the cyclic hemiacetal form of the monosaccharide D-galactose.[1][2] As a C-4 epimer of glucose, it is a fundamental building block in various biologically significant molecules, including the disaccharide lactose, blood group antigens, and cell surface glycoproteins and glycolipids.[3] Its specific three-dimensional structure and stereochemistry are critical for molecular recognition events, enzymatic processing, and its overall function in biological systems. This guide provides a detailed examination of its structure, the experimental methods used for its characterization, and its role in biological recognition.

Molecular Structure and Stereochemistry

D-Galactose, an aldohexose, exists in equilibrium between its open-chain and cyclic forms. The pyranose form, a six-membered ring containing five carbon atoms and one oxygen atom, is the most stable in solution. The cyclization occurs through the nucleophilic attack of the hydroxyl group on C-5 onto the aldehyde carbon (C-1), creating a new stereocenter known as the anomeric carbon.

Haworth Projection

The Haworth projection is a conventional way to represent the cyclic structure of monosaccharides in a simplified three-dimensional perspective.[4] For this compound, the key stereochemical features are:

  • Anomeric Carbon (C-1): The hydroxyl group is positioned below the plane of the ring, which defines it as the alpha (α) anomer.[1][5]

  • C-2 and C-3: The hydroxyl groups are directed down and up, respectively.

  • C-4: The hydroxyl group is positioned above the plane of the ring, distinguishing it from glucose where this group is below the plane.

  • C-5: The exocyclic hydroxymethyl group (-CH2OH) is positioned above the plane of the ring for the D-configuration.[5]

Haworth_Projection Haworth Projection of this compound C1 C1 C2 C2 C1->C2 C1_H H C1->C1_H C1_OH OH C1->C1_OH C3 C3 C2->C3 C2_H H C2->C2_H C2_OH OH C2->C2_OH O5 O O5->C1 C5 C5 C5->O5 C5_H H C5->C5_H C5_CH2OH CH₂OH C5->C5_CH2OH C4 C4 C4->C5 C4_OH OH C4->C4_OH C4_H H C4->C4_H C3->C4 C3_OH OH C3->C3_OH C3_H H C3->C3_H Chair_Conformation Chair Conformation of this compound O O C1 C1 O->C1 C2 C C1->C2 C1_OH OH (axial) C1->C1_OH C1_H H (eq) C1->C1_H C3 C C2->C3 C2_OH OH (eq) C2->C2_OH C2_H H (axial) C2->C2_H C4 C4 C3->C4 C3_OH OH (eq) C3->C3_OH C3_H H (axial) C3->C3_H C5 C5 C4->C5 C4_OH OH (axial) C4->C4_OH C4_H H (eq) C4->C4_H C5->O C5_CH2OH CH₂OH (eq) C5->C5_CH2OH C5_H H (axial) C5->C5_H XRay_Workflow Workflow for X-ray Crystallography cluster_exp Experimental Phase cluster_comp Computational Phase A 1. Purify α-D-Galactopyranose B 2. Grow Single Crystal (e.g., Vapor Diffusion) A->B C 3. Mount Crystal and Irradiate with X-rays B->C D 4. Collect Diffraction Pattern Data C->D E 5. Solve the Phase Problem (Direct Methods) D->E Data Processing F 6. Generate Electron Density Map E->F G 7. Build Atomic Model F->G H 8. Refine Structure G->H I Final 3D Structure H->I NMR_Workflow Workflow for NMR Spectroscopy A 1. Dissolve Sample in D₂O B 2. Acquire 1D Spectra (¹H and ¹³C) A->B C 3. Acquire 2D Spectra (e.g., COSY, HSQC) B->C D 4. Process and Analyze Data C->D E Assign ¹H and ¹³C Resonances (using COSY & HSQC) D->E F Analyze Coupling Constants (J) and Chemical Shifts D->F G Determine Connectivity, Stereochemistry, and Conformation E->G F->G H Final Solution Structure G->H Biological_Recognition Biological Recognition of Terminal α-D-Galactopyranose cluster_cell Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Lectin Lectin (Binding Protein) Gal Terminal α-D-Gal Lectin->Gal Specific Binding (Molecular Recognition) Glycoprotein Glycoprotein Glycoprotein->Gal Signal Intracellular Signaling Cascade Gal->Signal Transduction Membrane Response Cellular Response (e.g., Adhesion, Activation) Signal->Response

References

Biological Functions of alpha-D-Galactopyranose in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: alpha-D-Galactopyranose, a C-4 epimer of glucose, is a fundamental monosaccharide that plays a pivotal role in a myriad of cellular processes.[1] Beyond its role as a metabolic intermediate, it is a crucial structural component of complex glycoconjugates, including glycoproteins and glycolipids, which are integral to cell-cell recognition, signaling, and adhesion.[2][3] This technical guide provides an in-depth exploration of the core biological functions of this compound, detailing its involvement in metabolic pathways, its function as a molecular recognition motif, and its significance in human health and disease. The document includes quantitative data on its interactions, detailed experimental protocols for its study, and visual diagrams of key cellular pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound is the aldehydic, six-carbon monosaccharide (aldohexose) that represents the biologically active anomer of D-galactose.[2] In aqueous solution, galactose exists in equilibrium between its open-chain form and its cyclic pyranose forms, with the alpha and beta anomers differing in the orientation of the hydroxyl group at the anomeric carbon (C1). The interconversion between these anomers is catalyzed by the enzyme galactose mutarotase (B13386317) (GALM).[4] While beta-D-galactose is also common, this compound is the specific substrate for key enzymes in metabolic pathways and is frequently found as a terminal residue in glycans, where it mediates critical biological interactions.[4] Its functions range from serving as a carbon source for energy production to acting as a specific ligand for protein binding in processes like immune response and development.[3][5]

Core Metabolic Pathways Involving this compound

The primary route for galactose metabolism in most organisms is the Leloir pathway, which converts galactose into glucose-1-phosphate, an intermediate that can readily enter glycolysis.

2.1 The Leloir Pathway This four-step enzymatic pathway is essential for the utilization of dietary galactose, primarily derived from the hydrolysis of lactose.[6] The pathway begins with the phosphorylation of this compound.

  • Anomer Conversion: Beta-D-galactose, released from lactose, is first converted to this compound by galactose mutarotase (GALM) .[6]

  • Phosphorylation: Galactokinase (GALK) phosphorylates this compound at the C1 position, using ATP to form galactose-1-phosphate. This step traps the sugar inside the cell.

  • Uridyl Transfer: Galactose-1-phosphate uridyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate. This reaction yields UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the substrate for the GALT reaction and providing UDP-galactose for biosynthetic processes like glycosylation.[4]

Defects in the enzymes of the Leloir pathway, particularly GALT, lead to the genetic disorder galactosemia, characterized by the toxic accumulation of galactose and galactose-1-phosphate.[7]

Leloir_Pathway cluster_input Galactose Entry cluster_pathway Leloir Pathway cluster_output Metabolic Fates bGal β-D-Galactose aGal α-D-Galactopyranose bGal->aGal  GALM Gal1P Galactose-1-Phosphate aGal->Gal1P GALK (ATP -> ADP) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glycosylation Glycosylation UDPGal->Glycosylation UDPGlc->Gal1P GALT Glc1P Glucose-1-Phosphate Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir pathway for galactose metabolism.

Role in Glycoconjugate Biosynthesis

This compound is a vital building block for the synthesis of glycans that are subsequently attached to proteins and lipids. These glycoconjugates are displayed on the cell surface and play crucial roles in cellular communication.

  • N-linked and O-linked Glycosylation: UDP-galactose serves as the donor substrate for galactosyltransferases in the Golgi apparatus, which add galactose residues to growing glycan chains on proteins.[8]

  • Cell-Cell Recognition: Terminal alpha-galactosyl residues on cell surface glycoproteins and glycolipids act as recognition markers.[3] For instance, the alpha-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) is a prominent antigen on the cells of non-primate mammals.[3] Humans and Old World monkeys possess natural antibodies against this epitope, leading to hyperacute rejection in xenotransplantation.[3]

  • Pathogen Binding: Many pathogens exploit host cell surface galactose residues for attachment and entry.

  • Dystroglycan Glycosylation: The proper O-mannosylation of α-dystroglycan, a protein essential for connecting the cytoskeleton to the extracellular matrix in muscle and nerve cells, is critical for its function.[9] Aberrant glycosylation, often involving galactose, underlies a group of congenital muscular dystrophies known as α-dystroglycanopathies.[9]

Function in Cellular Recognition and Signaling

The terminal presentation of this compound on glycans allows it to function as a specific ligand for a class of carbohydrate-binding proteins known as lectins.

4.1 Lectin Binding Lectins mediate a wide range of biological phenomena by recognizing and binding to specific carbohydrate structures. Galectins, a family of lectins defined by their affinity for β-galactosides, are crucial, but other lectins specifically recognize the alpha-anomer.

  • Griffonia simplicifolia Isolectin B4 (GS-IB4): This plant lectin binds with high specificity to terminal α-D-galactosyl residues and is widely used as a histological marker for endothelial cells and certain neuronal populations.[3]

  • Immune Response: As mentioned, the interaction between the alpha-Gal epitope and human anti-Gal IgM is a potent immune recognition event.[3] This recognition is a key factor in the immune response to certain pathogens and in xenograft rejection.

Lectin_Adhesion Lectin-mediated cell adhesion via α-Gal recognition cluster_cell1 Cell A cluster_cell2 Cell B lectin Lectin glycan α-Gal Glycan lectin->glycan Binding

Caption: Model of lectin-mediated cell-cell adhesion.

4.2 The Yeast GAL Network: A Model for Gene Regulation In the yeast Saccharomyces cerevisiae, galactose acts as a signaling molecule that induces the expression of genes required for its own metabolism.[5] This regulatory circuit, known as the GAL network, is a classic model for understanding cellular memory and decision-making.[5] When galactose is present and glucose is absent, galactose binds to the transducer protein Gal3p, causing a conformational change that allows it to sequester the repressor protein Gal80p in the cytoplasm. This releases the transcription factor Gal4p, which then activates the transcription of the GAL structural genes (e.g., GAL1, GAL7, GAL10).[5]

Yeast_GAL_Network Galactose Galactose (Signal) Gal3p_i Gal3p (inactive) Galactose->Gal3p_i Binds Gal3p_a Gal3p (active) Gal3p_i->Gal3p_a Activates Gal80p Gal80p (Repressor) Gal3p_a->Gal80p Sequesters Gal4p Gal4p (Activator) Gal80p->Gal4p Inhibits GAL_Genes GAL Genes (e.g., GAL1, GAL7) Gal4p->GAL_Genes Activates Transcription mRNA mRNA GAL_Genes->mRNA

Caption: Simplified yeast GAL gene regulatory network.

Quantitative Analysis of Molecular Interactions

The biological functions of this compound are underpinned by specific molecular interactions with proteins. Quantifying the affinity and kinetics of these interactions is crucial for research and drug development.

Table 1: Inhibition of α-Galactosidases by Galactose Analogs This table provides inhibition constants (Ki) for methyl α-D-galactopyranoside, a compound structurally similar to this compound, against α-galactosidases from Debaryomyces hansenii. This data is representative of the values obtained in enzyme inhibition studies.[10]

Enzyme SourceInhibitorInhibition TypeKi (mM)
Debaryomyces hansenii (extracellular)Methyl α-D-galactopyranosideCompetitive0.82[10]
Debaryomyces hansenii (intracellular)Methyl α-D-galactopyranosideCompetitive1.12[10]

Table 2: Illustrative Lectin Binding Parameters Specific binding data for this compound itself is varied and depends heavily on the lectin and the context of the glycan. This table illustrates the type of quantitative data, such as the dissociation constant (Kd), that can be obtained from techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for galactose-containing ligands.[10]

LectinLigandTechniqueKd (µM)
Galectin-3Lactose (Galβ1-4Glc)ITC200[10]
Peanut Agglutinin (PNA)D-GalactoseSPR120[10]
Your Lectin of Interestα-D-GalactopyranoseITC/SPRTo Be Determined

Key Experimental Protocols

Studying the roles of this compound requires robust biochemical and cell-based assays. The following sections detail the methodologies for key experiments.

6.1 α-Galactosidase Inhibition Assay (Fluorometric) This protocol describes a high-throughput assay to screen for inhibitors of α-galactosidase activity using a fluorogenic substrate.[10][11]

Materials:

  • α-Galactosidase enzyme

  • 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal), the fluorogenic substrate

  • Test inhibitor (e.g., 6-O-Methyl-alpha-D-galactopyranose)[10]

  • Assay Buffer (e.g., 50 mM Citric Acid, 176 mM K₂HPO₄, pH 5.9)[10]

  • Stop Solution (e.g., 0.5 M Glycine, pH 10.4)

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~445 nm)[11]

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in Assay Buffer.

  • Assay Plate Setup: Add 10 µL of the desired inhibitor concentrations to the wells of a 384-well plate. For control wells, add 10 µL of Assay Buffer.[10]

  • Substrate Addition: Add 10 µL of the 4-MU-α-Gal substrate solution to all wells.[10]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the α-galactosidase solution to each well.[10]

  • Incubation: Incubate the plate at room temperature or 37°C for 20-60 minutes, protected from light.[10]

  • Reaction Termination: Stop the reaction by adding 30 µL of Stop Solution to each well.[10]

  • Data Acquisition: Measure the fluorescence intensity of each well using a plate reader.

  • Data Analysis: Subtract background fluorescence, calculate the percentage of inhibition for each inhibitor concentration, and plot a dose-response curve to determine the IC₅₀ value.

Assay_Workflow_AlphaGal start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep plate Dispense Inhibitor/ Buffer to 384-well Plate prep->plate substrate Add Substrate (4-MU-α-Gal) plate->substrate enzyme Initiate with Enzyme substrate->enzyme incubate Incubate at RT/37°C (Protected from Light) enzyme->incubate stop Add Stop Solution incubate->stop read Measure Fluorescence (Ex:360nm, Em:445nm) stop->read analyze Calculate % Inhibition Determine IC50 read->analyze end End analyze->end

Caption: Workflow for an α-Galactosidase inhibition assay.

6.2 Lectin-Carbohydrate Binding Assay (Isothermal Titration Calorimetry - ITC) ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[10]

Materials:

  • Purified lectin of interest

  • α-D-Galactopyranose or a relevant galactoside ligand

  • ITC Buffer (e.g., PBS or HEPES, pH 7.4). Both protein and ligand must be in the exact same buffer.

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dissolve both the lectin and the ligand in the same batch of degassed ITC buffer. Accurately determine the concentrations.

  • ITC Setup: Load the lectin solution (e.g., 10-50 µM) into the sample cell of the calorimeter. Load the ligand solution (e.g., 10-20 times the lectin concentration) into the injection syringe.[10]

  • Titration: Set the experimental parameters (temperature, stirring speed, injection volume, spacing). Perform a series of small, sequential injections of the ligand into the sample cell.

  • Data Acquisition: The instrument measures the heat change after each injection until the binding sites are saturated.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

ITC_Workflow start Start prep Prepare & Degas Samples (Lectin & Ligand in identical buffer) start->prep load Load Lectin into Cell Load Ligand into Syringe prep->load equil Equilibrate System (Temperature, Stirring) load->equil titrate Perform Sequential Injections of Ligand into Lectin equil->titrate measure Measure Heat Change After Each Injection titrate->measure analyze Integrate Peaks & Fit Data to Binding Isotherm measure->analyze results Determine Kd, n, ΔH, ΔS analyze->results end End results->end

Caption: General workflow for an ITC experiment.

6.3 Analysis of Cell Surface Glycosylation by Flow Cytometry This protocol describes a competitive binding assay to assess the presence of specific galactose epitopes on the cell surface using a fluorescently labeled lectin.[10]

Materials:

  • Live cells in suspension

  • Fluorescently labeled lectin (e.g., FITC-GS-IB4)

  • Unlabeled competitor ligand (e.g., this compound)

  • Flow Cytometry Buffer (e.g., cold PBS with 1% BSA)

  • Flow Cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in cold Flow Cytometry Buffer to a known concentration (e.g., 1x10⁶ cells/mL).

  • Competitive Inhibition: Aliquot cells into tubes. To experimental tubes, add various concentrations of the unlabeled competitor ligand (this compound). Incubate for 30-60 minutes at 4°C.[10]

  • Lectin Staining: Add the fluorescently labeled lectin to all tubes at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.[10]

  • Washing: Wash the cells two to three times with cold buffer to remove unbound lectin.

  • Data Acquisition: Resuspend the final cell pellet in buffer and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis: A decrease in MFI in the presence of the competitor indicates specific binding of the lectin to the galactose-containing epitopes on the cell surface.

Conclusion and Future Directions

This compound is a deceptively simple molecule with a profound and multifaceted impact on cellular biology. Its roles as a central metabolite, a key structural element of information-rich glycans, and a specific signaling molecule highlight its importance in maintaining cellular homeostasis and mediating complex biological events. Understanding these functions at a quantitative and mechanistic level is essential for deciphering the grammar of the "glycocode." For drug development professionals, the pathways and interactions involving this compound present numerous therapeutic opportunities, from developing inhibitors for α-galactosidase in Fabry disease to designing glycomimetic drugs that can block pathogenic adhesion or modulate immune responses. Future research will continue to unravel the intricate ways this fundamental sugar governs cellular life.

References

alpha-D-Galactopyranose metabolic pathways in microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to α-D-Galactopyranose Metabolic Pathways in Microorganisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-D-Galactopyranose, a C-4 epimer of glucose, is a critical monosaccharide in the metabolism of numerous microorganisms.[1] Its utilization is primarily governed by the highly conserved Leloir pathway, which facilitates its conversion into intermediates of glycolysis.[2][3] The study of galactose metabolism is not only fundamental to understanding microbial physiology but also serves as a paradigm for eukaryotic gene regulation and has significant implications for human health, particularly in the context of the genetic disorder galactosemia.[3][4] Beyond the canonical Leloir pathway, various microorganisms have evolved alternative routes for galactose assimilation, highlighting the metabolic diversity and adaptability of microbial life.[4][5] This guide provides a comprehensive overview of the core and alternative pathways of galactose metabolism in bacteria, yeast, and archaea, details the regulatory networks that control these pathways, presents key quantitative data, and outlines relevant experimental protocols.

The Core Metabolic Route: The Leloir Pathway

Discovered by Luis F. Leloir, this pathway is the principal route for galactose catabolism, converting it into the glycolytic intermediate glucose-6-phosphate.[2][6] The pathway is remarkably conserved across life, from bacteria to humans.[3][7] It comprises a series of enzymatic steps that chemically modify galactose to allow its entry into central carbon metabolism.[8][9]

The key enzymatic reactions are as follows:

  • Mutarotation: The pathway begins with the conversion of β-D-galactose, the anomer typically released from lactose (B1674315) hydrolysis, into α-D-galactose by the enzyme galactose mutarotase (GALM; EC 5.1.3.3). This step is crucial because the subsequent enzyme, galactokinase, is specific for the α-anomer.[2]

  • Phosphorylation: Galactokinase (GALK; EC 2.7.1.6) phosphorylates α-D-galactose at the C-1 position using ATP, yielding galactose-1-phosphate (Gal-1-P).[1][3] This reaction traps galactose inside the cell.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT; EC 2.7.7.12) catalyzes the central reaction of the pathway. It transfers a UMP moiety from UDP-glucose to Gal-1-P, producing UDP-galactose and glucose-1-phosphate.[10][11] This reaction proceeds via a double displacement mechanism involving a covalent uridylyl-enzyme intermediate.[11][12]

  • Epimerization: UDP-galactose 4-epimerase (GALE; EC 5.1.3.2) interconverts UDP-galactose and UDP-glucose, regenerating the substrate for the GALT reaction and ensuring a continuous flow through the pathway.[2][10]

  • Isomerization: The glucose-1-phosphate generated by GALT is converted to glucose-6-phosphate by phosphoglucomutase (PGM).[8][13] Glucose-6-phosphate can then enter glycolysis or the pentose (B10789219) phosphate (B84403) pathway.[14]

Leloir_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm beta_D_Gal β-D-Galactose alpha_D_Gal α-D-Galactose GALK GALK alpha_D_Gal->GALK Gal_1_P Galactose-1-Phosphate GALT GALT Gal_1_P->GALT UDP_Gal UDP-Galactose GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose UDP_Glc->GALT Substrate Glc_1_P Glucose-1-Phosphate PGM PGM Glc_1_P->PGM Glc_6_P Glucose-6-Phosphate Glycolysis Glycolysis Glc_6_P->Glycolysis GALM GALM GALM->alpha_D_Gal GALK->Gal_1_P ADP ADP GALK->ADP GALT->UDP_Gal GALT->Glc_1_P Product GALE->UDP_Glc Epimerization PGM->Glc_6_P ATP ATP ATP->GALK

Caption: The core Leloir Pathway for α-D-Galactose metabolism.

Alternative Metabolic Pathways

While the Leloir pathway is predominant, several microorganisms utilize alternative routes, particularly when one of the core enzymes is absent or non-functional.[4][15]

De Ley-Doudoroff Pathway

Some bacteria possess the De Ley-Doudoroff pathway, which involves the oxidation of D-galactose to D-galactono-1,4-lactone, followed by hydrolysis and dehydration to form 2-keto-3-deoxy-6-phosphogalactonate (KDPGal), an intermediate of the Entner-Doudoroff pathway.

Tagatose-6-Phosphate Pathway

Observed in lactic acid bacteria like Lactococcus lactis, this pathway involves the import of galactose via the phosphotransferase system (PTS), yielding galactose-6-phosphate.[16] This is then isomerized to tagatose-6-phosphate, phosphorylated to tagatose-1,6-bisphosphate, and subsequently cleaved by an aldolase (B8822740) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), both of which are glycolytic intermediates.[16]

Fungal Alternative Pathway (Oxidative)

In fungi such as Aspergillus nidulans, an alternative pathway exists that allows growth on galactose even in the absence of galactokinase.[5] This route involves the reduction of galactose to galactitol, which is then oxidized to L-sorbose. L-sorbose is subsequently phosphorylated by a hexokinase and enters downstream metabolic pathways.[5]

Archaeal Pathways (Pyrococcus furiosus)

The hyperthermophilic archaeon Pyrococcus furiosus utilizes a modified Embden-Meyerhof pathway for sugar metabolism that is NAD(P)H-independent and involves several unique tungsten-containing oxidoreductases.[17][18] While it prefers starch and maltose, its galactose metabolism is less characterized but is presumed to feed into this unique glycolytic scheme.[18][19] The sugar kinases in P. furiosus are notable for using ADP instead of ATP.[18]

Alternative_Pathways cluster_Main Alternative Galactose Catabolism cluster_DLD De Ley-Doudoroff Pathway (Bacteria) cluster_T6P Tagatose-6-P Pathway (Lactic Acid Bacteria) cluster_Fungal Oxidative Pathway (e.g., A. nidulans) Gal D-Galactose Galactonate D-Galactonate Gal->Galactonate Oxidation Gal_6_P Galactose-6-P Gal->Gal_6_P PTS Transport Galactitol Galactitol Gal->Galactitol Reduction KDPGal KDPGal Galactonate->KDPGal Dehydration Pyruvate Pyruvate + G3P KDPGal->Pyruvate Tag_6_P Tagatose-6-P Gal_6_P->Tag_6_P Isomerase Tag_16_BP Tagatose-1,6-BP Tag_6_P->Tag_16_BP Kinase Glycolysis_Int DHAP + G3P Tag_16_BP->Glycolysis_Int Aldolase LSorbose L-Sorbose Galactitol->LSorbose Oxidation LSorbose_P L-Sorbose-P LSorbose->LSorbose_P Hexokinase

Caption: Overview of alternative galactose metabolic pathways in microorganisms.

Regulation of Galactose Metabolism

Galactose utilization is tightly regulated at the transcriptional level to ensure that the enzymes are synthesized only when galactose is available and a preferred carbon source, like glucose, is absent.

Regulation in Escherichia coli

In E. coli, the genes for the Leloir pathway (galE, galT, galK) are organized into the gal operon. Regulation is mediated by two repressors, GalR and GalS , and the global activator cAMP receptor protein (CRP) .[20]

  • Repression: In the absence of galactose, the GalR repressor binds to two operator sites, one upstream of the promoter (O_E) and one within the galE gene (O_I), causing DNA looping and blocking transcription.[20][21]

  • Induction: Intracellular galactose acts as an inducer, binding to GalR and causing it to dissociate from the DNA, thus relieving repression.

  • Catabolite Repression: In the absence of glucose, high levels of cAMP lead to the formation of the CRP-cAMP complex, which binds to a site between the two promoters of the gal operon.[20] This complex stimulates transcription from the P1 promoter while inhibiting the P2 promoter.[20]

Ecoli_Gal_Regulation cluster_dna E. coli gal Operon CRP_site CRP Site P2 P2 P1 P1 galE galE galT galT galK galK GalR GalR Repressor GalR->P1 Represses GalR->P2 Represses CRP_cAMP CRP-cAMP CRP_cAMP->P1 Activates CRP_cAMP->P2 Inhibits Galactose Galactose (Inducer) Galactose->GalR Inactivates Glucose Glucose Glucose->CRP_cAMP Absence promotes

Caption: Transcriptional regulation of the gal operon in E. coli.

Regulation in Saccharomyces cerevisiae

Yeast galactose metabolism provides a classic model for eukaryotic gene regulation. The structural GAL genes (GAL1, GAL7, GAL10) are controlled by a sophisticated genetic switch involving three key proteins:[8][13]

  • Gal4p: A transcriptional activator that binds to Upstream Activating Sequences (UASg) near the GAL gene promoters.

  • Gal80p: A repressor that binds to Gal4p in the absence of galactose, masking its activation domain and preventing transcription.

  • Gal3p: A sensor and signal transducer. In the presence of galactose and ATP, Gal3p undergoes a conformational change, binds to Gal80p in the nucleus, and relieves its repression of Gal4p.[8]

  • Glucose Repression: In the presence of glucose, the GAL genes are strongly repressed through the action of the Mig1p repressor, which recruits a co-repressor complex to silence the genes.[9][13]

Yeast_Gal_Regulation cluster_no_gal State: Repressed cluster_gal State: Activated No_Gal No Galactose Glucose Present Mig1_a Mig1p Gal_Present Galactose Present No Glucose Gal3_b Gal3p-Galactose-ATP Gal4 Gal4p (Activator) Gal80 Gal80p (Repressor) Gal3 Gal3p (Sensor) Mig1 Mig1p (Repressor) GAL_Genes GAL Genes Gal80_a Gal80p Gal4_a Gal4p Gal80_a->Gal4_a Binds & Masks GAL_Genes_a GAL Genes OFF Gal4_a->GAL_Genes_a Cannot Activate Mig1_a->GAL_Genes_a Binds & Represses Gal80_b Gal80p Gal3_b->Gal80_b Sequesters Gal4_b Gal4p GAL_Genes_b GAL Genes ON Gal4_b->GAL_Genes_b Activates Transcription

Caption: The GAL genetic switch in Saccharomyces cerevisiae.

Quantitative Data

The kinetic properties of the Leloir pathway enzymes have been characterized in various organisms. This data is crucial for metabolic modeling and understanding the molecular basis of galactosemia.

Table 1: Kinetic Parameters of Leloir Pathway Enzymes
EnzymeOrganismSubstrateK_mV_max / k_catReference(s)
Galactokinase (GALK) Saccharomyces cerevisiaeD-Galactose0.6 mM>150x E. coli GALK[22]
Pig LiverD-Galactose--[23][24]
Pig LiverMgATP²⁻--[23][24]
Galactose-1-Phosphate Uridylyltransferase (GALT) Escherichia coli (Wild-Type)UDP-Glucose-281 s⁻¹ (uridylylation)[11]
Escherichia coli (Wild-Type)Gal-1-P-166 s⁻¹ (deuridylylation)[11]
Human (Erythrocytes)Gal-1-P0.38 mmol/L23.8 µmol·(gHgb)⁻¹·h⁻¹ (mean activity)[25]
Human (Erythrocytes)UDP-Glucose0.071 mmol/L23.8 µmol·(gHgb)⁻¹·h⁻¹ (mean activity)[25]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison requires consulting the original literature.

Experimental Protocols

Studying galactose metabolic pathways involves a range of biochemical and genetic techniques.[26] Enzyme activity assays are fundamental for characterizing the pathway and diagnosing related disorders.

Protocol: Galactokinase (GALK) Coupled Enzyme Assay

This method indirectly measures GALK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[27]

Principle:

  • GALK: Galactose + ATP → Galactose-1-P + ADP

  • Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the GALK activity.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing MgCl₂, PEP, KCl, NADH, and an excess of coupling enzymes (PK and LDH).

  • Sample Preparation: Prepare a cell or tissue lysate containing the GALK enzyme. Determine the total protein concentration of the lysate.

  • Assay Initiation: Add the lysate and D-galactose substrate to the reaction mixture in a cuvette.

  • Measurement: Initiate the reaction by adding ATP. Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculation: Calculate the enzyme activity from the linear rate of absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

GALK_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, PEP, NADH, PK, LDH) start->prep_reagents add_substrate Add Lysate and Galactose to Cuvette prep_reagents->add_substrate prep_sample Prepare Enzyme Lysate (Source of GALK) prep_sample->add_substrate initiate Initiate Reaction with ATP add_substrate->initiate measure Monitor Absorbance Decrease at 340 nm initiate->measure calculate Calculate Activity from Linear Rate of ΔA340 measure->calculate end End calculate->end

Caption: Experimental workflow for a coupled galactokinase (GALK) activity assay.

Protocol: Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay

This is an indirect, multi-step enzymatic assay where GALT is the rate-limiting step. The final reaction produces NADPH, which can be measured fluorometrically or spectrophotometrically.[28][29]

Principle:

  • GALT: Gal-1-P + UDP-Glucose → UDP-Galactose + Glucose-1-P

  • Phosphoglucomutase (PGM): Glucose-1-P → Glucose-6-P

  • Glucose-6-Phosphate Dehydrogenase (G6PDH): Glucose-6-P + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺

The rate of NADPH production is directly proportional to GALT activity.

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates. A minimum of 10 µg of total protein is recommended for reliable results.[28] Samples should be run in duplicate.

  • Reaction Setup:

    • Sample Wells: To each sample well in a 96-well plate, add the cell lysate.

    • Control Wells: A control reaction lacking the Gal-1-P substrate is crucial to account for any background NADP⁺ reduction.[28]

  • Reagent Addition:

    • Add a "Reaction Buffer" containing UDP-Glucose, NADP⁺, and other necessary cofactors to one set of duplicates.

    • Add a "Control Buffer" (identical to the reaction buffer but lacking Gal-1-P) to the other set of duplicates.[28]

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 1.5 hours).[28]

  • Measurement: Measure the amount of NADPH produced, typically by fluorescence (Excitation: ~355 nm, Emission: ~460 nm).[30]

  • Data Analysis: Subtract the background fluorescence from the control wells from the sample wells. Calculate GALT activity relative to total protein content and incubation time.

Conclusion

The metabolic pathways for α-D-Galactopyranose in microorganisms are a testament to evolutionary adaptation and intricate regulatory control. The central Leloir pathway provides a direct route to glycolysis, while a variety of alternative pathways in bacteria, fungi, and archaea demonstrate metabolic plasticity. The sophisticated transcriptional circuits controlling these pathways in model organisms like E. coli and S. cerevisiae have been invaluable for understanding fundamental principles of gene regulation. For researchers and drug development professionals, a deep understanding of these pathways, their kinetics, and their regulation is essential for applications ranging from metabolic engineering for biofuel production to developing therapies for human metabolic disorders.

References

The Ubiquitous Sweetness: An In-depth Technical Guide to the Natural Occurrence and Sources of alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Galactopyranose, a naturally occurring monosaccharide, is a fundamental building block of life, playing a crucial role in the structure and function of a vast array of biological molecules. As an epimer of glucose, its unique stereochemistry at the C-4 position imparts distinct properties that influence the architecture of complex carbohydrates and mediate a variety of biological processes. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its diverse sources across the plant and animal kingdoms, and the intricate metabolic and signaling pathways in which it participates. Detailed experimental protocols for its quantification and visualization of key biological pathways are included to support further research and development in fields ranging from nutrition and food science to drug discovery and biomedicine.

Natural Occurrence and Sources of this compound

This compound is rarely found in its free monosaccharide form in nature. Instead, it is predominantly a constituent of larger, more complex carbohydrates, including disaccharides, oligosaccharides, and polysaccharides. Its presence is widespread, spanning from the cell walls of plants to the intricate glycoproteins on the surface of animal cells.

Plant Kingdom

In the plant kingdom, this compound is a key component of various polysaccharides that contribute to the structural integrity of the cell wall and serve as energy reserves.

  • Galactans and Arabinogalactans: These are complex polysaccharides where this compound is a major building block. They are abundant in the cell walls of many plants, contributing to their structural framework.[1]

  • Raffinose (B1225341) Family Oligosaccharides (RFOs): Legumes, such as beans and peas, are rich in RFOs like raffinose and stachyose, which are composed of repeating units of this compound linked to sucrose. These oligosaccharides serve as important energy stores for the plant.

  • Pectic Polysaccharides: Pectin, a major component of the primary cell wall of terrestrial plants, contains side chains rich in galactose residues.

  • Free Galactose: While less common, free galactose can be found in a variety of fruits and vegetables. The concentration of free galactose can vary depending on the plant species, variety, and stage of ripeness.[2][3]

Animal Kingdom

In animals, this compound is a vital component of various biomolecules, playing roles in energy metabolism, cell recognition, and immune responses.

  • Lactose: This disaccharide, commonly known as milk sugar, is composed of one molecule of beta-D-galactose and one molecule of D-glucose linked together. It is the primary carbohydrate source in the milk of most mammals.[4]

  • Glycoproteins and Glycolipids: this compound is an essential monosaccharide unit in the glycan chains of many glycoproteins and glycolipids. These molecules are crucial for cell-cell recognition, signaling, and immune responses. For instance, the blood group antigens (A, B, and O) are determined by the presence or absence of specific terminal galactose residues on glycoproteins and glycolipids on the surface of red blood cells.

  • Endogenous Production: Animals can synthesize galactose endogenously, which is then used for the biosynthesis of glycoproteins and glycolipids.[5]

Microorganisms

Certain microorganisms are also capable of producing and metabolizing this compound. For example, Escherichia coli is known to produce alpha-D-Galactose.[6]

Quantitative Data on this compound Occurrence

The following tables summarize the quantitative data available for the content of this compound (as free galactose or as a component of larger molecules) in various natural sources.

Table 1: Free alpha-D-Galactose Content in Selected Fruits and Vegetables

Food SourceGalactose Content (mg/100g)Reference
Persimmon35.4[2]
Red Pepper39.7 ± 1.9[3]
Papaya>10[2]
Tomato>10[2]
Watermelon>10[2]
Date>10[2]
Artichoke<0.1[2]
Mushroom<0.1[2]
Olive<0.1[2]
Peanut<0.1[2]
Red Potato2.0 ± 0.1[3]

Table 2: Galactose Content in Selected Dairy Products

Food SourceGalactose Content ( g/100g )Reference
Milk (2% fat)0.02[7]
Kefir0.91[7]
Mozzarella cheese0.78[7]
Cottage cheese0.12[7]
Cheddar cheese0.10[7]

Key Metabolic and Signaling Pathways

This compound is a central player in several key metabolic and signaling pathways across different organisms.

Leloir Pathway of Galactose Metabolism

The primary pathway for the conversion of galactose to glucose is the Leloir pathway. This pathway is essential for the utilization of galactose from dietary sources.

Leloir_Pathway Galactose α-D-Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal Galactose-1-Phosphate Uridyltransferase (GALT) UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-Galactose 4-Epimerase (GALE) Glycoproteins Glycoproteins/ Glycolipids UDPGal->Glycoproteins UDPGlc->UDPGal Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis Galactose_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Gal4 Gal4 GAL_Genes GAL Genes Gal4->GAL_Genes Activates Gal80 Gal80 Gal80->Gal4 Inhibits Galactose_in Intracellular Galactose Gal3 Gal3 Galactose_in->Gal3 Gal3_Gal Gal3-Galactose Complex Gal3->Gal3_Gal Gal3_Gal->Gal80 Sequesters Galactose_ext Extracellular Galactose Galactose_ext->Galactose_in Transport

References

An In-depth Technical Guide to the Anomers of D-Galactopyranose: α-D-Galactopyranose versus β-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the α- and β-anomers of D-galactopyranose, delving into their structural distinctions, physicochemical properties, biological significance, and the experimental methodologies used for their differentiation. This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, glycobiology, and drug development.

Introduction: The Anomeric Distinction

D-Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in various biological processes. In aqueous solution, D-galactose predominantly exists in a cyclic pyranose form, which gives rise to two stereoisomers, or anomers, designated as α-D-galactopyranose and β-D-galactopyranose. This stereoisomerism occurs at the anomeric carbon (C-1), the original carbonyl carbon in the open-chain form. The orientation of the hydroxyl group on this carbon relative to the plane of the pyranose ring defines the anomer. In α-D-galactopyranose, the anomeric hydroxyl group is in an axial position, while in β-D-galactopyranose, it occupies an equatorial position. This seemingly subtle structural difference leads to distinct physicochemical properties and profoundly impacts their biological roles and interactions.

The interconversion between the α and β anomers in solution, a process known as mutarotation, results in an equilibrium mixture. Understanding the individual characteristics and biological implications of each anomer is crucial for comprehending their function in complex biological systems and for their application in therapeutic design.

Physicochemical Properties: A Comparative Analysis

The distinct spatial arrangement of the anomeric hydroxyl group in α- and β-D-galactopyranose directly influences their physical and chemical properties. A summary of these key quantitative differences is presented in the tables below.

Table 1: Physicochemical Properties of D-Galactopyranose Anomers
Propertyα-D-Galactopyranoseβ-D-Galactopyranose
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molecular Weight 180.16 g/mol 180.16 g/mol
Melting Point 168-170 °C179-179.5 °C
Specific Rotation ([α]D) +150.7°+52.8°
Solubility in Water SolubleSlightly soluble

Note: Specific rotation values are for the pure anomers at equilibrium in water. The equilibrium mixture has a specific rotation of +80.2°.

Biological Significance: More Than Just a Structural Isomer

The anomeric configuration of D-galactose is not a trivial detail in biological systems. It dictates the specificity of enzymatic reactions, the nature of protein-carbohydrate interactions, and the assembly of complex glycoconjugates.

The Leloir Pathway: An Anomer-Specific Metabolic Route

The primary pathway for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate. The enzymes in this pathway exhibit strict anomeric specificity. For instance, galactokinase, the first enzyme in the pathway, preferentially phosphorylates α-D-galactose. Consequently, β-D-galactose must first be converted to the α-anomer by the enzyme galactose mutarotase (B13386317) (aldose 1-epimerase) to efficiently enter this metabolic route. This enzymatic control of anomeric configuration highlights the importance of maintaining specific anomeric pools within the cell.

Leloir_Pathway beta_Gal β-D-Galactopyranose alpha_Gal α-D-Galactopyranose beta_Gal->alpha_Gal Galactose Mutarotase Gal1P Galactose-1-Phosphate alpha_Gal->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE

Figure 1: Simplified schematic of the Leloir pathway highlighting the role of galactose mutarotase in providing the α-anomer for metabolism.
Glycoconjugate Biosynthesis and Recognition

The anomeric linkage (α or β) of galactose residues in glycoproteins and glycolipids is critical for their structure and function. Glycosyltransferases, the enzymes responsible for synthesizing these complex carbohydrates, are highly specific for both the donor sugar nucleotide and the anomeric configuration of the linkage they create.

For example, the biosynthesis of the blood group B antigen involves an α-1,3-galactosyltransferase that specifically transfers a galactose residue in an α-linkage. Conversely, the synthesis of N-acetyllactosamine structures, common components of N- and O-glycans, involves β-1,4-galactosyltransferases.

Furthermore, lectins, a class of carbohydrate-binding proteins, often exhibit a preference for one anomer over the other. For instance, some galectins, which play roles in cell adhesion, inflammation, and cancer, show a preference for β-galactosides. This anomeric specificity is a key determinant in mediating cellular recognition and signaling events.

The α-Gal Epitope and Immune Response

The disaccharide galactose-α-1,3-galactose (α-Gal) is a prominent antigen found on the cells of most non-primate mammals. Humans and other Old World primates lack the enzyme α-1,3-galactosyltransferase and therefore do not produce this epitope. As a result, humans have naturally occurring antibodies against α-Gal, which are a major cause of hyperacute rejection in xenotransplantation. The "alpha-gal syndrome" is an allergic reaction to red meat triggered by IgE antibodies against the α-Gal epitope, often induced by tick bites. This highlights a critical instance where the α-anomeric linkage of galactose has profound immunological consequences.

Alpha_Gal_Immune_Response Tick_Bite Tick Bite (α-Gal exposure) B_Cell B Cell Tick_Bite->B_Cell Sensitization Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE α-Gal specific IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Binding Allergic_Reaction Allergic Reaction Mast_Cell->Allergic_Reaction Degranulation Red_Meat Red Meat Consumption (α-Gal ingestion) Red_Meat->Mast_Cell Cross-linking of IgE

Figure 2: Simplified signaling pathway of the α-Gal syndrome.
Drug Development and Targeting

The anomeric configuration of galactose is a critical consideration in drug design and targeted drug delivery. The asialoglycoprotein receptor (ASGPR), highly expressed on hepatocytes, recognizes and internalizes glycoproteins with terminal galactose or N-acetylgalactosamine residues. This receptor exhibits a preference for ligands with a specific anomeric configuration, a factor that can be exploited for liver-targeted drug delivery. By conjugating drugs to galactosyl moieties with the optimal anomeric linkage, their selective uptake by liver cells can be enhanced, thereby increasing therapeutic efficacy and reducing off-target side effects. While D-galactose is a versatile vector for prodrug design, the specific anomeric linkage can influence the stability and release of the parent drug.

Experimental Protocols for Anomer Differentiation

Several analytical techniques can be employed to differentiate and quantify α- and β-D-galactopyranose. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or kinetic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of carbohydrates. 1H and 13C NMR can readily distinguish between the α and β anomers based on the chemical shifts and coupling constants of the anomeric proton and carbon.

Experimental Protocol: 1H NMR for Anomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the galactose sample in 0.5 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard (e.g., TSP or acetone) for chemical shift calibration.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Set the temperature to 25 °C.

  • Data Acquisition: Acquire a 1D ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction.

  • Spectral Analysis:

    • Identify the anomeric proton signals. The anomeric proton of α-D-galactopyranose typically appears as a doublet at a lower field (δ ≈ 5.2 ppm) with a smaller coupling constant (³J(H1,H2) ≈ 3-4 Hz), characteristic of an axial-equatorial relationship.

    • The anomeric proton of β-D-galactopyranose appears as a doublet at a higher field (δ ≈ 4.6 ppm) with a larger coupling constant (³J(H1,H2) ≈ 7-8 Hz), indicative of a diaxial relationship.

    • Integrate the anomeric proton signals to determine the relative ratio of the α and β anomers in the sample.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in D₂O) NMR_Acquisition 1D ¹H NMR Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Anomer_Ratio Determine α/β Ratio Spectral_Analysis->Anomer_Ratio

Figure 3: General workflow for NMR-based differentiation of galactose anomers.
X-ray Crystallography

X-ray crystallography provides definitive, high-resolution three-dimensional structural information, allowing for the unambiguous assignment of the anomeric configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the galactose anomer. This is a critical and often challenging step. A common method is slow evaporation of a saturated aqueous or aqueous-ethanolic solution of the pure anomer.

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. An atomic model is then built into the electron density and refined to obtain the final, high-resolution structure.

  • Structural Analysis: The refined structure will clearly show the orientation of the hydroxyl group at the anomeric carbon, confirming whether it is the α or β anomer.

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the quantification of a particular anomer. A coupled enzyme assay involving galactose mutarotase and an anomer-specific dehydrogenase is commonly used.

Experimental Protocol: Anomer-Specific Enzymatic Assay

This protocol utilizes the specificity of β-galactose dehydrogenase, which only acts on the β-anomer.

  • Reagents:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.6)

    • NAD⁺ solution

    • β-Galactose Dehydrogenase

    • Galactose Mutarotase (optional, to measure total galactose)

    • Galactose sample

  • Procedure for β-D-Galactopyranose Quantification:

    • Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺.

    • Add the galactose sample to the cuvette and mix.

    • Initiate the reaction by adding β-galactose dehydrogenase.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH as β-D-galactopyranose is oxidized. The initial rate of absorbance change is proportional to the concentration of the β-anomer.

  • Procedure for Total Galactose Quantification (α + β):

    • Follow the same procedure as above, but include galactose mutarotase in the initial reaction mixture. The mutarotase will rapidly interconvert the α-anomer to the β-anomer, allowing the β-galactose dehydrogenase to act on the entire galactose pool.

  • Calculation: The concentration of the α-anomer can be calculated by subtracting the concentration of the β-anomer from the total galactose concentration.

Enzymatic_Assay_Workflow cluster_beta β-Anomer Quantification cluster_total Total Galactose Quantification Beta_Reaction Reaction: β-Gal + NAD⁺ (β-Gal Dehydrogenase) Beta_Measure Measure NADH production (Absorbance at 340 nm) Beta_Reaction->Beta_Measure Calculate_Alpha Calculate α-Anomer Concentration (Total - β) Beta_Measure->Calculate_Alpha Total_Reaction Reaction: α-Gal ⇌ β-Gal (Mutarotase) β-Gal + NAD⁺ (β-Gal Dehydrogenase) Total_Measure Measure total NADH production (Absorbance at 340 nm) Total_Reaction->Total_Measure Total_Measure->Calculate_Alpha

Figure 4: Workflow for the enzymatic differentiation of galactose anomers.

Conclusion

The anomers of D-galactopyranose, α and β, exhibit distinct physicochemical properties and play specific roles in biological systems. Their differentiation is crucial for a comprehensive understanding of carbohydrate metabolism, cell signaling, and for the rational design of targeted therapeutics. This guide has provided a detailed comparison of the two anomers, outlined their biological significance, and presented key experimental protocols for their differentiation. It is hoped that this information will serve as a valuable resource for researchers and professionals in the field, fostering further investigation into the nuanced roles of these fundamental biomolecules.

The Pivotal Role of α-D-Galactopyranose in Glycoconjugate Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, and other organic molecules, is a critical post-translational modification that dictates a vast array of biological functions. At the heart of many of these complex carbohydrate structures is α-D-galactopyranose (galactose), a C4 epimer of glucose. Its incorporation into glycoconjugates is fundamental for processes ranging from cell-cell recognition and signaling to immune responses.[1][2] This technical guide provides an in-depth exploration of the journey of α-D-galactopyranose, from its metabolic activation to its ultimate role as a key building block in the biosynthesis of diverse glycoconjugates. We detail the enzymatic pathways, present quantitative data on relevant reactions, outline key experimental protocols, and provide visual diagrams of core processes to offer a comprehensive resource for professionals in the fields of glycoscience and drug development.

Metabolic Activation: The Leloir Pathway

Before α-D-galactopyranose can be incorporated into glycoconjugates, it must be converted into an activated sugar nucleotide. This universal donor substrate is uridine diphosphate-α-D-galactose (UDP-Gal) .[3][4] The primary route for its synthesis is the Leloir pathway, which salvages galactose from dietary sources or cellular turnover.

The pathway consists of three key enzymatic steps:

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose at the C1 position to form galactose-1-phosphate (Gal-1-P).

  • UDP-Group Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP moiety from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: In the absence of free galactose, cells can synthesize UDP-galactose from the more abundant UDP-glucose using the enzyme UDP-glucose 4'-epimerase (GALE), which interconverts the two sugar nucleotides.[3]

This activated UDP-Gal is the essential donor for all galactosyltransferase enzymes.[4][5]

Leloir_Pathway Activation of α-D-Galactose via the Leloir Pathway cluster_inputs Inputs cluster_output Activated Donor Gal α-D-Galactose GALK Galactokinase (GALK) Gal->GALK Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-α-D-Galactose UDPGlc UDP-Glucose UDPGlc->GALT GALE UDP-Glucose 4'-Epimerase (GALE) UDPGlc->GALE Glc1P Glucose-1-Phosphate GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGal

Caption: The Leloir Pathway for UDP-α-D-Galactose synthesis.

Role in Glycoprotein (B1211001) Biosynthesis

Galactose is a common constituent of both N-linked and O-linked glycans, where its addition significantly impacts protein folding, stability, and function.

N-Linked Glycosylation

N-linked glycosylation begins in the endoplasmic reticulum (ER) with the attachment of a precursor oligosaccharide to an asparagine residue of a nascent polypeptide.[6] This precursor is then trimmed and modified as the protein transits through the ER and Golgi apparatus. Galactose residues are added in the trans-Golgi by specific β-1,4-galactosyltransferases (β4GalTs) .[2] These enzymes transfer galactose from UDP-Gal to terminal N-acetylglucosamine (GlcNAc) residues on the growing glycan chain, forming the common LacNAc (Galβ1-4GlcNAc) structure.[2] This structure can be further elongated or capped with sialic acid.

O-Linked Glycosylation

O-linked glycosylation involves the attachment of a sugar to the hydroxyl group of a serine or threonine residue.[7] The most common type, mucin-type O-glycosylation, is initiated by the transfer of N-acetylgalactosamine (GalNAc) to the polypeptide in the Golgi.[8] This initial Tn antigen can be extended into various core structures. Galactose is a key component of several of these cores. For instance, in Core 1 synthesis, a β-1,3-galactosyltransferase attaches galactose to the initial GalNAc residue. This Core 1 structure can be further modified with other sugars, including additional galactose residues.[9]

Glycosylation_Workflow General Workflow of Glycoprotein Glycosylation cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus er_protein Nascent Polypeptide er_transfer Oligosaccharyltransferase (OST) er_protein->er_transfer er_glycan Precursor Oligosaccharide (Dolichol-P-P-GlcNAc2Man9Glc3) er_glycan->er_transfer er_processing Glycan Trimming (Glucosidases, Mannosidases) er_transfer->er_processing cis_golgi Cis-Golgi (Further Mannose Trimming) er_processing->cis_golgi Transport medial_golgi Medial-Golgi (GlcNAc Addition) cis_golgi->medial_golgi trans_golgi Trans-Golgi (Galactose & Sialic Acid Addition) medial_golgi->trans_golgi final_glycoprotein Mature Glycoprotein trans_golgi->final_glycoprotein Secretion/Targeting o_glycan_init O-Glycosylation Initiation (pp-GalNAc-Ts) o_glycan_init->cis_golgi Core Structure Formation gal_addition UDP-Galactose + Galactosyltransferases gal_addition->trans_golgi

Caption: Galactose addition occurs in the trans-Golgi apparatus.

Role in Glycolipid Biosynthesis

Glycolipids are essential components of cellular membranes, involved in stability, signaling, and cell recognition. Galactose is a defining feature of two major classes: galactolipids and glycosphingolipids.

Galactolipids

Predominantly found in the thylakoid membranes of chloroplasts in plants and cyanobacteria, galactolipids are crucial for photosynthesis.[10][11] The two main types are monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG).[12][13] Their biosynthesis occurs in the chloroplast envelope:

  • MGDG Synthesis: MGDG synthase transfers a galactose residue from UDP-Gal to diacylglycerol (DAG).[12][14]

  • DGDG Synthesis: DGDG synthase adds a second galactose, also from UDP-Gal, to MGDG.[12][13]

The ratio of MGDG to DGDG is critical for maintaining the structural integrity and function of the thylakoid membrane.[12]

Galactolipid_Synthesis Galactolipid Biosynthesis in Chloroplasts cluster_substrates Precursors cluster_products Final Products DAG Diacylglycerol (DAG) in Inner Envelope MGD_Synthase MGDG Synthase (MGD1) DAG->MGD_Synthase UDPGal UDP-α-D-Galactose UDPGal->MGD_Synthase DGD_Synthase DGDG Synthase (DGD1) UDPGal->DGD_Synthase MGDG Monogalactosyldiacylglycerol (MGDG) MGD_Synthase->MGDG DGDG Digalactosyldiacylglycerol (DGDG) DGD_Synthase->DGDG MGDG->DGD_Synthase

Caption: Biosynthesis of MGDG and DGDG in plant chloroplasts.

Glycosphingolipids

In mammals, galactose is a central component of glycosphingolipids, where glycans are attached to a ceramide lipid anchor. The synthesis of lactosylceramide (B164483) (Galβ1-4Glc-Cer) from glucosylceramide is a key step, catalyzed by a β-1,4-galactosyltransferase. Lactosylceramide is the precursor for a vast array of more complex glycosphingolipids, including the ganglioside series, which are vital for neuronal function.

Quantitative Data Summary

The efficiency of galactose incorporation is determined by the kinetic properties of galactosyltransferases and the cellular concentrations of substrates.

Table 1: Kinetic Parameters of Bovine β-1,4-Galactosyltransferase 1 (Lactose Synthase)

Substrate K_m Value Condition / Notes
UDP-Galactose 16 µM In the presence of Mn²⁺.
Glucose > 1 M In the absence of the regulatory protein α-lactalbumin.
Glucose ~ 1 mM In the presence of α-lactalbumin, which dramatically increases affinity for glucose.

Data highlights the role of regulatory proteins in modulating substrate affinity.[15]

Table 2: Typical Substrate Concentrations for In Vitro Glycosyltransferase Assays

Component Typical Concentration Purpose
Donor Substrate (e.g., UDP-Gal) 50 µM - 1 mM Provides the galactose moiety.
Acceptor Substrate (Peptide/Glycan) 100 µM - 200 µM The molecule to which galactose is transferred.
Divalent Cation (e.g., MnCl₂) 5 - 10 mM Required cofactor for many galactosyltransferases.
Buffer (e.g., Tris-HCl, pH 7.4) 25 - 50 mM Maintains optimal pH for enzyme activity.

Concentrations are optimized based on the specific enzyme and substrates being studied.[16][17]

Experimental Protocols

Analyzing the function of α-D-galactopyranose in glycoconjugate biosynthesis often requires measuring the activity of galactosyltransferases and characterizing the resulting glycan structures.

Protocol: Galactosyltransferase Activity Assay

This protocol describes a general method to measure the transfer of galactose from a donor to an acceptor substrate, using either a crude cell lysate or a purified recombinant enzyme.[18]

Principle: The enzyme catalyzes the transfer of galactose from UDP-Galactose to a specific acceptor. The activity can be quantified by measuring the amount of product formed. This is often achieved by using a radiolabeled or fluorescently tagged donor substrate and separating the labeled product from the unreacted substrate.

Materials:

  • Enzyme source (cell lysate or purified galactosyltransferase)

  • Donor Substrate: UDP-Galactose (can be radiolabeled, e.g., UDP-[¹⁴C]Gal)

  • Acceptor Substrate (e.g., N-acetylglucosamine, a specific peptide, or oligosaccharide)

  • Reaction Buffer: 50 mM Tris-HCl or HEPES, pH 7.4

  • Cofactor: 10 mM MnCl₂

  • Stop Solution: 20 mM EDTA or 0.1% TFA

  • Cleanup columns (e.g., ion-exchange or reverse-phase) for product separation[18]

  • Scintillation counter or HPLC with fluorescence/mass spectrometry detection

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture (total volume 20-50 µL). A typical mixture contains the reaction buffer, MnCl₂, acceptor substrate, and enzyme source.[17]

  • Initiation: Start the reaction by adding the UDP-Galactose donor substrate.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes to 16 hours), ensuring the reaction remains in the linear range.[9][17]

  • Termination: Stop the reaction by adding the stop solution or by boiling at 100°C for 3 minutes.[9][17]

  • Product Separation: Separate the glycosylated product from the unreacted UDP-Gal. If using a radiolabeled donor, an ion-exchange column can be used to retain the charged, unreacted UDP-[¹⁴C]Gal while the neutral product elutes.[18]

  • Quantification:

    • Radiolabel: Measure the radioactivity of the eluted product using a scintillation counter.

    • HPLC: Analyze the reaction mixture by HPLC to separate and quantify the product peak based on fluorescence or mass.

Assay_Workflow Experimental Workflow for Galactosyltransferase Assay cluster_quant 6. Quantification prep 1. Prepare Reaction Mixture - Buffer - Acceptor Substrate - MnCl2 - Enzyme initiate 2. Initiate Reaction (Add UDP-Galactose) prep->initiate incubate 3. Incubate (37°C, 15 min - 16 hr) initiate->incubate terminate 4. Terminate Reaction (Add EDTA or Boil) incubate->terminate separate 5. Separate Product (e.g., Ion-Exchange Column) terminate->separate hplc HPLC-FLD/MS separate->hplc scint Scintillation Counting separate->scint analysis 7. Data Analysis (Calculate Specific Activity) hplc->analysis scint->analysis

Caption: Workflow for a typical galactosyltransferase assay.

Protocol: Analysis of Galactose-Containing Glycans

Principle: To understand the final glycoconjugate structures, glycans are released from the protein or lipid, labeled with a fluorescent tag, and analyzed. Exoglycosidase enzymes, which specifically cleave terminal sugar residues, are used to confirm the presence and linkage of galactose.[19]

Methodology:

  • Glycan Release: Release N-glycans from the purified glycoprotein using the enzyme PNGase F.

  • Fluorescent Labeling: Label the reducing end of the released glycans with a fluorescent tag (e.g., 2-aminobenzamide).

  • Initial Analysis: Separate and quantify the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection (HILIC-FLD).[20] This provides a profile of the different glycoforms.

  • Exoglycosidase Digestion: Treat an aliquot of the labeled glycans with α1-3,6-galactosidase, an enzyme that specifically removes terminal α-linked galactose residues.[19]

  • Comparative Analysis: Re-run the digested sample on HILIC-FLD. A shift in the retention time of a peak, corresponding to the loss of a galactose residue, confirms the presence of terminal galactose. The difference in peak area before and after digestion provides a quantitative measure of the specific galactosylated structure.[19]

Conclusion

α-D-Galactopyranose is an indispensable monosaccharide in the biosynthesis of a vast range of glycoconjugates. Its journey from a free sugar to an activated UDP-Galactose donor, and its subsequent transfer by a large family of galactosyltransferases, underpins the creation of complex glycan structures that are essential for health and are often altered in disease. For researchers and drug development professionals, understanding the pathways of galactose incorporation, the enzymes involved, and the methods to analyze these processes is critical for developing novel diagnostics, therapeutics, and glycoengineered biopharmaceuticals.

References

An In-depth Technical Guide to the Chemical and Physical Properties of alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of alpha-D-Galactopyranose. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and structural relationships.

Chemical Properties

This compound is a monosaccharide and an aldohexose, existing as a six-membered pyranose ring.[1] It is the alpha-anomer of D-galactose, differing from the beta-anomer in the configuration at the anomeric carbon (C1).[1] This stereochemical distinction is crucial for its biological role and chemical reactivity. In aqueous solutions, this compound is in equilibrium with its beta-anomer and the open-chain aldehyde form through a process called mutarotation.[2][3]

Table 1: Summary of Chemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₂O₆[4][5][6][7][8]
Molecular Weight180.16 g/mol [4][5][8]
IUPAC Name(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[4]
CAS Number3646-73-9[4][6][7]
Hydrogen Bond Donor Count5[7]
Hydrogen Bond Acceptor Count6[7]
Rotatable Bond Count1[7]

Physical Properties

This compound is a white, crystalline solid that is highly soluble in water.[1][5] Its solubility is attributed to the numerous hydroxyl groups that readily form hydrogen bonds with water molecules.[1] One of its most defining physical characteristics is its optical activity, exhibiting dextrorotation of plane-polarized light.[1][2]

Table 2: Summary of Physical Properties

PropertyValueSource
Physical DescriptionSolid, White crystals[4][5]
Melting Point168-170 °C[5][9]
170 °C[4]
164 °C (from Ethanol)[7]
Solubility in Water683.0 mg/mL[4][7]
Soluble[5][10]
Solubility in Other SolventsSoluble in pyridine, slightly soluble in ethanol (B145695) and glycerin.[5]
Density1.5 g/cm³[5]
Specific Rotation [α]D+150.7°[2][3]
+79.0 to +81.0° (equilibrium in dil. NH₄OH)[5][9]

Crystallographic Data

The three-dimensional structure of this compound has been determined by X-ray crystallography. It crystallizes in the orthorhombic space group P2₁2₁2₁.[4][11]

Table 3: Crystal Structure Data for this compound

ParameterValueSource
Crystal SystemOrthorhombic[12]
Space GroupP 2₁ 2₁ 2₁[4][11]
a5.8999 Å[4]
b7.8433 Å[4]
c15.685 Å[4]
α90.00°[4]
β90.00°[4]
γ90.00°[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of carbohydrates. The chemical shifts are indicative of the electronic environment of each proton and carbon atom in the molecule.

Table 4: ¹H and ¹³C NMR Spectral Data (in D₂O)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Source
15.26 (d, J=3.70 Hz)92.92[13]
23.82 (m)68.98[13]
33.82 (m)69.79[13]
43.98 (m)69.94[13]
54.07 (m)71.11[13]
63.74 (m)61.81[13]

Note: Spectra were referenced to an internal acetone (B3395972) standard. Multiplicity is denoted as d (doublet) and m (multiplet).[13]

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Mutarotation_Pathway alpha This compound open_chain Open-Chain Form (Aldehyde) alpha->open_chain Equilibrium beta beta-D-Galactopyranose open_chain->beta Equilibrium

Caption: Mutarotation of D-Galactose in solution.

Experimental_Workflow cluster_purification Sample Preparation cluster_structural_methods Structural Methods cluster_physical_methods Physical Methods start Commercial D-Galactose recrystallization Recrystallization start->recrystallization purity_check Purity Assessment (HPLC) recrystallization->purity_check structural Structural Elucidation purity_check->structural physical Physical Characterization nmr NMR Spectroscopy (¹H, ¹³C, 2D) structural->nmr xray X-ray Crystallography structural->xray ms Mass Spectrometry structural->ms mp Melting Point Determination physical->mp polarimetry Optical Rotation Measurement physical->polarimetry solubility_test Solubility Assays physical->solubility_test

Caption: Workflow for characterizing this compound.

Experimental Protocols

The determination of the chemical and physical properties of this compound relies on well-established analytical techniques.

  • X-ray Crystallography:

    • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation from an aqueous or ethanol solution.[5]

    • Data Collection: A selected crystal is mounted on a diffractometer. Intensity data are collected using a radiation source (e.g., Cu Kα).[12][14]

    • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by least-squares procedures to determine atomic coordinates, bond lengths, angles, and crystallographic parameters like unit cell dimensions and space group.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A sample of high-purity this compound is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to avoid signals from the solvent's protons.

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.[4][13]

    • Data Processing: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). Chemical shifts are typically referenced to an internal standard.[13]

  • Polarimetry (Specific Rotation):

    • Solution Preparation: A precise concentration of this compound is prepared in a specified solvent (e.g., water).[2]

    • Measurement: The solution is placed in a polarimeter cell of a known path length. The optical rotation is measured at a specific temperature (usually 20°C or 25°C) and wavelength (typically the sodium D-line, 589 nm).[2]

    • Calculation: The specific rotation is calculated from the observed rotation, concentration, and path length. For mutarotating sugars, the rotation is often measured immediately after dissolution and again after equilibrium is reached.[2][3]

  • Melting Point Determination:

    • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

    • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

    • Observation: The temperature range over which the solid first begins to melt until it becomes completely liquid is recorded as the melting point.[5]

References

The Historical Discovery and Characterization of α-D-Galactopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the historical discovery and structural elucidation of α-D-Galactopyranose. It traces the journey from the initial identification of galactose as a component of lactose (B1674315) to the pivotal work of Emil Fischer in defining its stereochemistry, which ultimately led to the understanding of its anomeric forms. This document details the classical experimental methodologies employed during this era, presents key quantitative data, and contextualizes the molecule's biological significance through the modern understanding of its metabolic pathway.

Early Discovery and Isolation of Galactose

The story of α-D-Galactopyranose begins with the discovery of its parent monosaccharide, galactose. In 1855, E. O. Erdmann observed that the hydrolysis of lactose yielded a sugar distinct from glucose.[1] This substance was first isolated and systematically studied by the renowned French chemist Louis Pasteur in 1856, who initially named it "lactose".[1] The term "galactose" was later coined by Marcellin Berthelot in 1860.[1] However, the precise stereochemical structure of this new sugar remained unknown.

The Pivotal Role of Emil Fischer in Structural Elucidation

The definitive determination of galactose's configuration was a landmark achievement in organic chemistry, accomplished by Hermann Emil Fischer and his colleague Robert Morrell in 1894.[1] Fischer's systematic investigation of carbohydrates in the late 19th century laid the foundation for our modern understanding of sugar chemistry, for which he was awarded the Nobel Prize in Chemistry in 1902.[2]

At the time, monosaccharides were notoriously difficult to purify and crystallize, hindering their characterization.[3] Fischer developed a groundbreaking methodology that involved reacting sugars with phenylhydrazine (B124118).[3] This reaction produced highly crystalline, easily purified derivatives called osazones , which became instrumental in differentiating the various sugar isomers.[3] By comparing the osazones of different sugars, Fischer was able to deduce critical information about their stereochemical relationships.[4] This work, combined with chain-lengthening techniques like the Kiliani synthesis, allowed him to systematically unravel the structures of the aldohexoses and develop the two-dimensional Fischer projection to represent their complex three-dimensional structures.[4][5]

Emergence of the Cyclic Structure and Anomerism

Fischer's initial work depicted sugars as linear, open-chain structures. However, this model could not account for certain observed phenomena, such as mutarotation —the change in optical rotation observed when a pure sugar is dissolved in water.

This led to the understanding that sugars exist predominantly in a cyclic hemiacetal form.[6] The formation of this ring structure occurs when a hydroxyl group attacks the aldehyde carbon, creating a new chiral center at carbon-1, which is known as the anomeric carbon .[6] The two possible stereoisomers that result from this cyclization are called anomers , designated as alpha (α) and beta (β).[6][7]

The "discovery" of α-D-Galactopyranose was, therefore, not a singular event but a direct consequence of the realization that D-galactose exists as a six-membered ring (a pyranose ring). The alpha anomer is specifically defined by the orientation of the hydroxyl group on the anomeric carbon being on the opposite side of the ring from the CH₂OH group (C-6).

Quantitative and Physicochemical Data

The differentiation of sugar anomers was heavily reliant on physicochemical measurements, particularly polarimetry, which measures the rotation of plane-polarized light. The distinct anomers have different specific rotations.

PropertyValueSource
Chemical FormulaC₆H₁₂O₆[8]
Molar Mass180.156 g·mol⁻¹[8]
Melting Point168–170 °C (for D-Galactose)[1]
Specific Rotation [α]ᴅ+150.7° (initial value for the α-anomer)[9][10][11]
Equilibrium Rotation+80.2° (in aqueous solution)[9][10][11]

Historical Experimental Protocols

Osazone Formation

This was a cornerstone of Fischer's work for identifying and differentiating sugars.

  • Principle: The sugar is heated with an excess of phenylhydrazine in a weakly acidic solution (e.g., acetic acid). The aldehyde group (at C-1) and the adjacent hydroxyl group (at C-2) react to form a crystalline, yellow derivative called an osazone.

  • Methodology:

    • Dissolve the sugar sample in water.

    • Add phenylhydrazine hydrochloride and a buffer such as sodium acetate.

    • Heat the mixture in a water bath.

    • The characteristic osazone crystals precipitate upon formation or cooling.

  • Significance: The sharp melting points and distinct crystal structures of osazones allowed for the reliable identification of sugars. Crucially, sugars that differ only in their configuration at C-1 or C-2 (epimers like glucose and mannose) produce the identical osazone, providing vital clues to their stereochemical structure.[4]

Polarimetry

This technique was essential for observing mutarotation and characterizing the different anomers.

  • Principle: Chiral molecules, such as sugars, rotate the plane of polarized light. The angle of this rotation is a specific physical property of the compound.

  • Methodology:

    • A pure sample of the sugar (e.g., freshly crystallized α-D-Galactopyranose) is dissolved in a solvent (typically water) at a known concentration.

    • The solution is placed in a polarimeter tube of a fixed path length.

    • Plane-polarized light is passed through the solution, and the angle of rotation is measured immediately.

    • Subsequent measurements are taken over time until the rotational value stabilizes, indicating that equilibrium has been reached.

  • Significance: The initial, high specific rotation of +150.7° is characteristic of the pure α-anomer of D-galactose.[9] The gradual change to an equilibrium value of +80.2° demonstrates the interconversion (mutarotation) between the α and β forms in solution.[9]

Logical & Metabolic Pathways (Modern Perspective)

The historical discoverers were unaware of enzymatic pathways. Our modern understanding places α-D-Galactopyranose within a critical metabolic context.

Logical Workflow of Historical Discovery

The process of elucidating the structure of galactose followed a clear logical progression, as pioneered by Fischer.

G cluster_0 Source & Isolation cluster_1 Characterization cluster_2 Structural Deduction A Lactose Hydrolysis B Isolation of Galactose A->B C Reaction with Phenylhydrazine B->C E Polarimetry B->E D Formation of Crystalline Galactosazone C->D G Comparison with other sugar derivatives D->G F Measurement of Optical Rotation E->F H Proposal of Cyclic Hemiacetal Structure F->H G->H I Identification of α and β Anomers H->I

Logical workflow for the characterization of D-Galactose.
The Leloir Pathway for Galactose Metabolism

In biological systems, galactose is converted to glucose-1-phosphate via the Leloir pathway .[3] The very first step of this pathway requires the conversion of the β-anomer to the α-anomer, which is the active form for the subsequent enzyme, galactokinase. This crucial isomerization is catalyzed by the enzyme galactose mutarotase (B13386317) (GALM).[1][3]

Leloir_Pathway cluster_enzymes Enzymes Gal_beta β-D-Galactose E1 Galactose Mutarotase (GALM) Gal_beta->E1 Gal_alpha α-D-Galactose E2 Galactokinase (GALK) Gal_alpha->E2 Gal1P Galactose-1-Phosphate E3 Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->E3 UDPGal UDP-Galactose E4 UDP-Galactose 4-Epimerase (GALE) UDPGal->E4 UDPGlc UDP-Glucose UDPGlc->E3 Glc1P Glucose-1-Phosphate E1->Gal_alpha Isomerization E2->Gal1P ATP -> ADP E3->UDPGal UDP-Glucose -> Glucose-1-Phosphate E3->Glc1P E4->UDPGlc Epimerization

The Leloir pathway for galactose metabolism.

Conclusion

The discovery of α-D-Galactopyranose was not a singular event but rather the culmination of decades of foundational research in carbohydrate chemistry. Through the innovative experimental techniques and rigorous logical deduction of scientists like Emil Fischer, the linear and, subsequently, the more accurate cyclic structure of galactose were determined. This work unveiled the existence of anomers and allowed for their characterization through methods like polarimetry. Today, the significance of α-D-Galactopyranose is understood not just as a structural isomer but as a key substrate in the primary pathway for galactose metabolism, underscoring the enduring legacy of this historical discovery.

References

An In-depth Technical Guide to the Nomenclature and IUPAC Naming of alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for alpha-D-Galactopyranose, a critical monosaccharide in various biological processes and a key component in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule's structure and naming.

IUPAC Nomenclature Deconstructed

The systematic name this compound is a composite of several descriptors that define the specific stereochemistry and structure of the sugar molecule. Understanding each component is crucial for unambiguous identification.

  • alpha (α): This prefix denotes the configuration at the anomeric carbon (C1). In the cyclic form of the sugar, the anomeric carbon is the new stereocenter formed during hemiacetal formation. The 'alpha' designation indicates that the hydroxyl group attached to the anomeric carbon is on the opposite side of the ring from the CH₂OH group (C6). In a standard Haworth projection, this is represented as the hydroxyl group pointing down.

  • D-: This letter indicates the configuration of the stereocenter furthest from the most oxidized carbon in the open-chain form of the sugar (the Fischer projection). For galactose, an aldohexose, this is the chiral carbon at position 5 (C5). The 'D' designation signifies that the hydroxyl group on this carbon is on the right side in the Fischer projection. The majority of naturally occurring sugars are in the D-configuration.

  • Galacto-: This is the root name for the sugar, indicating that it is an isomer of galactose. Galactose is a C4 epimer of glucose, meaning it differs from glucose only in the stereochemistry at the fourth carbon atom.

  • -pyran-: This infix indicates that the sugar is in a six-membered ring form, analogous to the heterocyclic compound pyran. This cyclic structure is formed by the intramolecular reaction of the aldehyde group at C1 with the hydroxyl group at C5.

  • -ose: This suffix is the standard ending for a carbohydrate, signifying that the molecule is a sugar.

A logical flowchart for the systematic naming of this compound is presented below.

G start Start with the monosaccharide structure fischer 1. Determine the open-chain (Fischer) projection start->fischer d_l 2. Identify the stereocenter furthest from the carbonyl group (C5 for hexoses) fischer->d_l d_config Is the -OH group on the right? d_l->d_config d_sugar Assign 'D' configuration d_config->d_sugar Yes l_sugar Assign 'L' configuration d_config->l_sugar No base_name 3. Identify the base sugar (e.g., Galactose) d_sugar->base_name l_sugar->base_name ring_size 4. Determine the ring size in the cyclic form base_name->ring_size pyranose Six-membered ring -> 'pyran' ring_size->pyranose furanose Five-membered ring -> 'furan' ring_size->furanose anomer 5. Determine the configuration at the anomeric carbon (C1) pyranose->anomer furanose->anomer alpha_config Is the anomeric -OH trans to the -CH2OH group? anomer->alpha_config alpha_anomer Assign 'alpha' anomer alpha_config->alpha_anomer Yes beta_anomer Assign 'beta' anomer alpha_config->beta_anomer No combine 6. Combine all parts to form the full IUPAC name alpha_anomer->combine beta_anomer->combine final_name This compound combine->final_name

Figure 1: IUPAC Naming Flowchart for this compound.

Structural Representations of this compound

The three-dimensional structure of this compound can be represented in several ways, each providing unique insights into its stereochemistry.

Fischer Projection of D-Galactose

The Fischer projection illustrates the linear, open-chain form of D-galactose. This representation is crucial for determining the D/L configuration.

Figure 2: Fischer Projection of D-Galactose.
Haworth Projection of this compound

The Haworth projection provides a common way to represent the cyclic, six-membered ring structure of this compound.

Figure 3: Haworth Projection of this compound.
Chair Conformation of this compound

The chair conformation is the most accurate representation of the three-dimensional structure of this compound, depicting the puckered nature of the pyranose ring and the axial and equatorial positions of the substituents.

Figure 4: Chair Conformation of this compound.

Experimental Determination of Structure

The precise three-dimensional structure of this compound has been elucidated and confirmed through various experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides definitive information about the atomic arrangement in the crystalline state.

A representative protocol for the structural determination of a small molecule like this compound is as follows:

  • Crystallization: Single crystals of high purity this compound are grown from a suitable solvent system (e.g., aqueous ethanol) by slow evaporation.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods. An initial electron density map is calculated, and an atomic model is built into this map. The model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.

The following table summarizes key crystallographic data for this compound.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8999
b (Å)7.8433
c (Å)15.685
α (°)90.00
β (°)90.00
γ (°)90.00
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms in a molecule in solution, confirming the connectivity and stereochemistry.

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard (e.g., DSS or TSP) may be added for chemical shift calibration.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, a standard one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced.

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound in D₂O.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C15.2293.1
C23.8569.2
C33.9270.1
C44.1569.8
C53.7871.5
C63.75, 3.7962.0

Conclusion

The nomenclature and structure of this compound are well-defined by IUPAC conventions and have been rigorously confirmed by experimental methods. A thorough understanding of its systematic naming and three-dimensional structure is fundamental for researchers and professionals engaged in carbohydrate chemistry, biochemistry, and drug development. This guide provides the core knowledge required for the accurate identification and representation of this important monosaccharide.

The In Vitro Enzymatic Synthesis of α-D-Galactopyranosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The enzymatic synthesis of molecules containing α-D-galactopyranose moieties represents a cornerstone of modern glycobiology and biopharmaceutical development. Leveraging the high specificity and mild reaction conditions of enzymes provides a powerful alternative to traditional chemical synthesis, enabling the precise construction of complex glycoconjugates, oligosaccharides, and therapeutic molecules. This technical guide offers an in-depth exploration of the core enzymatic strategies, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals engaged in this field.

Core Enzymatic Strategies

The in vitro synthesis of α-D-galactopyranosyl linkages is predominantly achieved through two primary classes of enzymes: α-galactosidases operating in a reverse or transglycosylation mode, and Leloir-type galactosyltransferases that utilize activated sugar donors. A third approach involves multi-enzyme cascades that regenerate these high-energy donors in situ for improved efficiency.

α-Galactosidases (EC 3.2.1.22): Transgalactosylation and Reverse Hydrolysis

α-Galactosidases are glycoside hydrolases (GHs) that naturally catalyze the cleavage of terminal α-galactosyl residues from various substrates.[1] However, by manipulating reaction conditions, such as employing high concentrations of substrate, the catalytic equilibrium can be shifted from hydrolysis towards synthesis (transgalactosylation). In this mode, the enzyme transfers a galactose moiety from a donor to an acceptor molecule, forming a new α-glycosidic bond.[2]

This approach is advantageous due to the wide availability and stability of α-galactosidases from microbial sources like Aspergillus niger.[2] The primary products are often α-linked galactooligosaccharides (α-GOS), which have applications as prebiotics.[2] The main challenge is the concurrent hydrolytic activity of the enzyme, which can reduce the overall yield of the desired product.

GOS_Synthesis D Galactose Donor (e.g., Melibiose) E α-Galactosidase D->E A Acceptor (e.g., Galactose) A->E P α-Galactooligosaccharide (α-GOS) (Transgalactosylation Product) H Hydrolysis Product (e.g., Glucose) E->P Transgalactosylation (High Substrate Conc.) E->H Hydrolysis (Competing Reaction)

Caption: α-Galactosidase-catalyzed synthesis of α-GOS. (Within 100 characters)
α-Galactosyltransferases (EC 2.4.1.x): The Leloir Pathway

Galactosyltransferases are highly specific enzymes that catalyze the transfer of a galactose unit from an activated sugar nucleotide donor, typically uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose), to an acceptor molecule.[3] This method is characterized by its exceptional regio- and stereoselectivity, almost exclusively forming the desired α-linkage without competing hydrolytic reactions. This precision is critical in the pharmaceutical industry, particularly for the glycoengineering of monoclonal antibodies (mAbs) and other therapeutic proteins, where specific glycan structures are essential for function and efficacy.[4] The primary limitation is the high cost and relative instability of the UDP-galactose donor substrate.

Multi-Enzyme Cascade Systems for Donor Regeneration

To overcome the economic barrier of using stoichiometric amounts of UDP-galactose, multi-enzyme cascade systems have been developed. These systems generate the activated sugar donor in situ from less expensive starting materials. A common cascade involves UDP-glucose 4-epimerase (UGE), which reversibly converts the more readily available UDP-glucose into UDP-galactose.[3] This UDP-galactose is then immediately consumed by a galactosyltransferase in the same pot to glycosylate the target acceptor. This integrated approach improves the overall efficiency and cost-effectiveness of the synthesis.

Cascade_Synthesis cluster_cascade One-Pot Reaction UDPGlc UDP-Glucose (Precursor) UGE UDP-glucose 4-epimerase (UGE) UDPGlc->UGE Isomerization UDPGal UDP-Galactose (Activated Donor) GalT α-Galactosyl- transferase (GalT) UDPGal->GalT Consumption Acceptor Acceptor Molecule (e.g., GlcNAc-R) Acceptor->GalT Product α-Galactosylated Product (Gal-Acceptor) UDP UDP UGE->UDPGal GalT->Product Glycosylation GalT->UDP

Caption: Multi-enzyme cascade for in situ UDP-Galactose generation. (Within 100 characters)

Quantitative Data Summary

The efficiency of enzymatic synthesis is highly dependent on the specific enzyme, substrates, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis of α-Galactooligosaccharides (α-GOS) using α-Galactosidase

Enzyme Source Galactose Donor Acceptor Key Reaction Conditions Product Yield/Conversion Reference
Aspergillus niger APC-9319 Galactose Galactose pH 4.5, 50°C, 90 h ~20% (w/w) α-GOS from lactose (B1674315) hydrolyzate [2]

| Candida guilliermondii H-404 | Galactose | Galactose | Not specified | Main disaccharide product was α-1,6-isomer |[2] |

Table 2: Synthesis using Galactosyltransferases

Enzyme Galactose Donor Acceptor Key Reaction Conditions Product Yield/Conversion Reference
Cvβ3GalT (mutant) UDP-Galactose Lacto-N-triose II One-pot multi-enzyme system 99% yield of Lacto-N-tetraose [5]
Bovine β-1,4-Galactosyltransferase UDP-Galactose Hypogalactosylated mAb A pH 5.3, 25°C, 1.25 mM MnCl₂ Rate-controlled, linear increase in galactosylation over time [4]

| Bovine β-1,4-Galactosyltransferase | UDP-Galactose | mAb A | pH 5.3, 37°C, 25 mM MnCl₂ | >85% G2 form (hypergalactosylated) after 48h |[4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of α-Galactooligosaccharides (α-GOS) via Transgalactosylation

This protocol is adapted from studies on α-galactosidase-mediated synthesis.[2]

  • Substrate Preparation: Prepare a high-concentration solution of a galactose donor. For example, dissolve galactose (prepared from lactose hydrolyzate) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 4.5) to a final concentration of 40-50% (w/v).

  • Enzyme Addition: Add α-galactosidase from a source like Aspergillus niger or Candida guilliermondii. The optimal enzyme load must be determined empirically but can range from 10-60 Units per gram of substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) with gentle agitation for a period ranging from 24 to 90 hours.[2] Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Inactivate the enzyme by heating the mixture to 95-100°C for 10-15 minutes.

  • Purification and Analysis: Centrifuge the terminated reaction to remove any precipitated protein. The supernatant, containing a mixture of α-GOS, unreacted galactose, and hydrolysis byproducts, can be analyzed by HPLC. Further purification of specific oligosaccharides can be achieved using size-exclusion or activated charcoal chromatography.

Protocol 2: Glycoengineering of a Monoclonal Antibody using a Galactosyltransferase

This protocol outlines a typical procedure for the controlled galactosylation of a therapeutic protein.[4]

  • Reactant Preparation: In a microcentrifuge tube, combine the hypogalactosylated monoclonal antibody (e.g., 30 mg/mL final concentration) with the acceptor substrate in a suitable buffer (e.g., sodium acetate buffer, pH 5.3).

  • Cofactor and Donor Addition: Add the essential divalent cation cofactor, MnCl₂, to a final concentration of 1.25-25 mM. Add the activated sugar donor, UDP-Galactose (UDP-Gal), to a final concentration of approximately 20 mM.[4]

  • Initiation of Reaction: Initiate the reaction by adding a catalytic amount of galactosyltransferase (e.g., 16 milliunits per mg of antibody protein for a rate-controlled reaction).[4]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C for slow, controlled galactosylation or 37°C for hypergalactosylation) for a predetermined time, from a few hours to 48 hours.[4]

  • Reaction Quenching: Terminate the reaction by adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to a final concentration sufficient to sequester the Mn²⁺ cofactor (e.g., adding 15 µL of 500 mM EDTA to a 100 µL reaction).[4]

  • Purification and Analysis: Purify the resulting galactosylated antibody from the reaction mixture components (excess UDP-Gal, UDP, enzyme) using Protein A chromatography. Analyze the final glycan profile using HILIC-UPLC or mass spectrometry.

References

α-D-Galactopyranose: A Fundamental Monosaccharide Unit in Glycobiology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Galactopyranose, a C-4 epimer of glucose, is a ubiquitous monosaccharide that serves as a fundamental building block for a vast array of complex carbohydrates, including glycoproteins and glycolipids. Its unique stereochemistry dictates its critical role in a multitude of biological processes, from cellular recognition and signaling to immune responses and pathogenesis. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its incorporation into larger glycans, its function in key signaling pathways, and its emerging applications in drug development. Detailed experimental protocols for the study of this important monosaccharide are also presented, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is highly soluble in water. Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂O₆[1][2]
Molar Mass 180.16 g/mol [1][2]
Melting Point 168-170 °C[1]
Specific Rotation (α) +79.0° to +81.0° (c=10, dil. NH₄OH)[1]
Water Solubility Soluble[1]
Appearance White crystalline powder[1]

The Role of α-D-Galactopyranose in Biological Systems

This compound is a key constituent of numerous biologically important glycans, where it participates in a wide range of cellular functions.

Incorporation into Disaccharides and Polysaccharides

This compound is a component of several common disaccharides, most notably lactose (B1674315) (Gal(β1-4)Glc), the primary sugar in milk. It is also found in various polysaccharides in plants, fungi, and bacteria.

Cell Surface Glycans and Molecular Recognition

Glycans containing terminal α-D-galactopyranose residues are expressed on the surface of cells and play a crucial role in cell-cell recognition, adhesion, and signaling. These structures are recognized by a class of carbohydrate-binding proteins known as lectins.

Galectins: Key Mediators of α-D-Galactopyranose Signaling

Galectins are a family of lectins characterized by their affinity for β-galactosides, but they have also been shown to interact with α-galactosides. This binding can trigger a variety of cellular responses, including cell adhesion, migration, and apoptosis. The interaction between galectins and α-D-galactopyranose-containing glycans is a key area of research in cancer biology and immunology.

Signaling Pathways Involving α-D-Galactopyranose

The interaction of α-D-galactopyranose-containing glycans with lectins can initiate intracellular signaling cascades. One of the most well-studied is the Leloir pathway for galactose metabolism.

The Leloir Pathway

The Leloir pathway is the primary route for the metabolism of galactose. In this pathway, β-D-galactose is first epimerized to α-D-galactose by galactose mutarotase. α-D-galactose is then phosphorylated to galactose-1-phosphate, which is subsequently converted to UDP-galactose and then to UDP-glucose, which can enter glycolysis.

Leloir_Pathway Galactose Galactose alpha-D-Galactose alpha-D-Galactose Galactose->alpha-D-Galactose Galactose Mutarotase Galactose-1-Phosphate Galactose-1-Phosphate alpha-D-Galactose->Galactose-1-Phosphate Galactokinase UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glycolysis Glycolysis UDP-Glucose->Glycolysis

The Leloir Pathway for Galactose Metabolism.

α-D-Galactopyranose in Drug Development

The specific recognition of α-D-galactopyranose by certain cell types has made it an attractive target for drug delivery and therapeutic development.

Targeted Drug Delivery

By conjugating drugs to α-D-galactopyranose or its derivatives, it is possible to target them to cells that express high levels of galactose-specific lectins, such as hepatocytes. This approach can increase the efficacy of the drug while reducing off-target side effects.

Cancer Therapy

Aberrant glycosylation is a hallmark of cancer, and changes in the expression of α-D-galactopyranose-containing glycans have been associated with tumor progression and metastasis. This has led to the development of therapeutic strategies that target these glycans or the enzymes involved in their synthesis. For instance, D-galactose has been shown to induce senescence in glioblastoma cells through the YAP-CDK6 pathway.[3]

Drug_Delivery_Workflow cluster_0 Drug Conjugation cluster_1 Targeted Delivery Drug Drug Drug-Gal_Conjugate Drug-Galactose Conjugate Drug->Drug-Gal_Conjugate alpha-D-Gal α-D-Galactopyranose alpha-D-Gal->Drug-Gal_Conjugate Gal_Receptor Galactose Receptor Drug-Gal_Conjugate->Gal_Receptor Binding Target_Cell Target Cell (e.g., Hepatocyte) Gal_Receptor->Target_Cell Internalization

Targeted Drug Delivery using α-D-Galactopyranose.

Experimental Protocols

The study of α-D-galactopyranose and its interactions requires a variety of specialized techniques. Detailed protocols for some of the key experimental methods are provided below.

Synthesis of α-D-Galactopyranose Derivatives

The chemical synthesis of α-D-galactopyranose derivatives is often necessary for biochemical studies. A general protocol for the synthesis of O-(2,3,4,6-tetra-O-benzyl-alpha/beta-D-galactopyranosyl)trichloroacetimidate, a glycosyl donor, is as follows:

  • Preparation of the Glycosyl Donor:

  • Glycosidation Reaction:

    • React the glycosyl donor with a glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate.

  • Deprotection:

    • Remove the protecting groups (e.g., benzyl (B1604629) ethers) via catalytic hydrogenation to yield the desired disaccharide.[4]

Analysis of Carbohydrate-Protein Interactions

Several biophysical techniques are available to characterize the binding of α-D-galactopyranose to proteins.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Protocol:

    • Prepare solutions of the lectin and the galactose-containing ligand in the same buffer to minimize heats of dilution.

    • Load the lectin solution into the sample cell of the calorimeter and the ligand solution into the titration syringe.

    • Perform a series of injections of the ligand into the lectin solution, measuring the heat change after each injection.

    • Analyze the resulting data to determine the thermodynamic parameters of the interaction.

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Protocol:

    • Immobilize the lectin on a sensor chip.

    • Flow solutions of the galactose-containing ligand at different concentrations over the chip surface.

    • Monitor the change in the SPR signal to determine the association and dissociation rate constants (kon and koff), and calculate the binding affinity (Kd).[4]

FAC is a powerful technique for determining the binding affinities of multiple carbohydrate ligands to a lectin simultaneously.

  • Protocol:

    • Immobilize the lectin on a chromatography column.

    • Continuously apply a solution containing a mixture of fluorescently labeled carbohydrate ligands to the column.

    • Monitor the elution profile of each ligand. The elution volume is related to the binding affinity.[1]

Exp_Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) cluster_FAC Frontal Affinity Chromatography (FAC) ITC_Lectin Lectin in Cell ITC_Titration Titration ITC_Lectin->ITC_Titration ITC_Ligand Ligand in Syringe ITC_Ligand->ITC_Titration ITC_Data Thermodynamic Data (Kd, ΔH, n) ITC_Titration->ITC_Data SPR_Lectin Immobilized Lectin SPR_Binding Real-time Binding SPR_Lectin->SPR_Binding SPR_Ligand Ligand Flow SPR_Ligand->SPR_Binding SPR_Data Kinetic Data (kon, koff, Kd) SPR_Binding->SPR_Data FAC_Lectin Immobilized Lectin Column FAC_Elution Elution Profiling FAC_Lectin->FAC_Elution FAC_Ligands Labeled Ligand Mixture FAC_Ligands->FAC_Elution FAC_Data Affinity Ranking (Kd values) FAC_Elution->FAC_Data

References

An In-depth Technical Guide to the Anomeric Effect in alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. This guide provides a comprehensive examination of the anomeric effect in alpha-D-Galactopyranose, a C-4 epimer of glucose, offering insights into its theoretical underpinnings, experimental quantification, and implications in drug design.

Core Principles of the Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, in contrast to what would be expected based on steric hindrance alone. This stabilization of the axial anomer, such as this compound, is a result of complex stereoelectronic interactions.

Two primary models are used to explain the anomeric effect:

  • Hyperconjugation Model: This widely accepted model posits a stabilizing interaction between the lone pair of electrons (n) of the endocyclic oxygen atom (O5) and the antibonding orbital (σ) of the C1-O1 bond. This n → σ interaction is maximized when the orbitals are anti-periplanar, a geometry that is achieved in the axial conformation of the alpha-anomer. This delocalization of electron density strengthens the C5-O5 bond and weakens the C1-O1 bond.

  • Dipole Minimization Model: This model suggests that the preference for the axial position minimizes the electrostatic repulsion between the dipoles of the endocyclic oxygen and the exocyclic anomeric substituent. In the equatorial beta-anomer, these dipoles are more aligned, leading to greater repulsion and destabilization compared to the axial alpha-anomer where the dipoles are more opposed.

Both hyperconjugation and dipole minimization contribute to the overall anomeric effect, with their relative importance being a subject of ongoing research and dependent on the specific molecule and its environment.

Quantitative Analysis of the Anomeric Effect in D-Galactopyranose

The magnitude of the anomeric effect can be quantified through experimental and computational methods. Key parameters include bond lengths, bond angles, and the free energy difference between the alpha and beta anomers.

Crystallographic Data for this compound

X-ray crystallography provides precise measurements of bond lengths and angles in the solid state. The following table summarizes key geometric parameters for this compound, highlighting the structural consequences of the anomeric effect.

ParameterBond/AngleValue
Bond Lengths (Å) C1-O11.385
C1-O51.436
C5-O51.442
Bond Angles (°) O5-C1-O1112.1
C1-O5-C5113.8

Note: These values are derived from the crystal structure of this compound.

NMR Spectroscopic Data for D-Galactopyranose Anomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the anomeric effect in solution. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) and carbon (C1) are particularly sensitive to the anomeric configuration. In D₂O, D-galactose exists in an equilibrium of its different forms, with the alpha- and beta-pyranose forms being the most abundant.

Table of ¹H and ¹³C NMR Data for D-Galactopyranose Anomers in D₂O

AnomerNucleusChemical Shift (ppm)Coupling Constant (J, Hz)
α-D-Galactopyranose H15.22³J(H1,H2) = 3.4
C193.6
C269.8
C370.7
C470.8
C572.0
C662.7
β-D-Galactopyranose H14.54³J(H1,H2) = 7.8
C197.9
C273.4
C374.3
C470.2
C576.6
C662.5

The smaller ³J(H1,H2) coupling constant for the alpha-anomer is indicative of a gauche relationship between H1 and H2, consistent with an axial H1. Conversely, the larger coupling constant for the beta-anomer reflects a trans-diaxial relationship between H1 and H2, characteristic of an equatorial H1.

Anomeric Equilibrium and Free Energy

The ratio of anomers at equilibrium is a direct measure of their relative thermodynamic stability. In aqueous solution, D-galactose exists as an equilibrium mixture of approximately 28.0% α-D-galactopyranose and 72.0% β-D-galactopyranose.[1] This indicates that in water, the beta-anomer is more stable.

The preference for the beta-anomer in polar, protic solvents like water is influenced by the solvent's ability to form hydrogen bonds. The equatorial hydroxyl group of the beta-anomer is more accessible for solvation than the axial hydroxyl group of the alpha-anomer. This differential solvation can override the intrinsic anomeric effect that favors the alpha-anomer in the gas phase or in non-polar solvents.[2]

The free energy difference (ΔG°) between the anomers can be calculated from the equilibrium constant (K_eq = [%β]/[%α]). For galactose in water, this difference is relatively small, reflecting the subtle balance of competing effects.

Experimental and Computational Protocols

A variety of techniques are employed to investigate the anomeric effect.

Experimental Protocols

3.1.1. X-ray Crystallography of Monosaccharides

A general workflow for the crystallographic analysis of a monosaccharide like this compound involves:

  • Crystallization: High-purity monosaccharide is dissolved in a suitable solvent (e.g., a water/ethanol mixture) to create a supersaturated solution. Slow evaporation of the solvent or slow cooling of the solution allows for the growth of single crystals suitable for X-ray diffraction.

  • Data Collection: A selected crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using computational methods, and the structural model is refined to best fit the experimental data.

3.1.2. Quantitative NMR Spectroscopy for Anomeric Ratio Determination

To determine the anomeric ratio of galactose in solution:

  • Sample Preparation: A known amount of D-galactose is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube. The solution is allowed to reach mutarotational equilibrium, which may take several hours.

  • ¹H NMR Spectrum Acquisition: A one-dimensional ¹H NMR spectrum is acquired. Key acquisition parameters include a sufficient relaxation delay (D1) to ensure full relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis: The spectrum is processed (Fourier transformation, phasing, and baseline correction). The signals corresponding to the anomeric protons (H1) of the alpha and beta anomers are integrated. The ratio of the integrals directly corresponds to the molar ratio of the anomers in the solution.

Computational Chemistry: Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method used to quantify the stereoelectronic interactions that underpin the anomeric effect. A typical workflow involves:

  • Geometry Optimization: The three-dimensional structures of both alpha- and beta-D-Galactopyranose are optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

  • NBO Calculation: An NBO analysis is then performed on the optimized geometries. This analysis partitions the molecular wavefunction into localized orbitals that correspond to chemical bonds and lone pairs.

  • Analysis of Hyperconjugative Interactions: The key output for studying the anomeric effect is the second-order perturbation theory analysis of the Fock matrix. This provides the stabilization energy (E(2)) for each donor-acceptor (e.g., n → σ) interaction. A larger E(2) value for the n(O5) → σ(C1-O1) interaction in the alpha-anomer compared to the beta-anomer provides quantitative evidence for the role of hyperconjugation in the anomeric effect.

Visualizing the Anomeric Effect and Experimental Workflows

Graphviz diagrams can be used to illustrate the key concepts and processes involved in studying the anomeric effect.

Anomeric_Effect_Hyperconjugation cluster_alpha α-D-Galactopyranose (Axial) cluster_beta β-D-Galactopyranose (Equatorial) n_O5 n(O5) (Lone Pair) sigma_C1O1_star σ*(C1-O1) (Antibonding Orbital) n_O5->sigma_C1O1_star Stabilizing Interaction (Hyperconjugation) n_O5_beta n(O5) (Lone Pair) sigma_C1O1_star_beta σ*(C1-O1) (Antibonding Orbital) n_O5_beta->sigma_C1O1_star_beta Weak Interaction

Hyperconjugation in Galactose Anomers

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample D-Galactose NMR NMR Spectroscopy (Solution State) Sample->NMR Xray X-ray Crystallography (Solid State) Sample->Xray Anomeric_Ratio Anomeric Ratio & Conformational Analysis NMR->Anomeric_Ratio Bond_Lengths_Angles Precise Bond Lengths & Angles Xray->Bond_Lengths_Angles Energies Hyperconjugation Energies (E(2)) Anomeric_Ratio->Energies Correlation Bond_Lengths_Angles->Energies Correlation Structures α- and β-Anomer Structures DFT DFT Optimization Structures->DFT NBO NBO Analysis DFT->NBO NBO->Energies

Workflow for Anomeric Effect Study

Implications for Drug Development

The anomeric effect has significant implications for drug design and development, particularly for carbohydrate-based drugs or drugs that interact with carbohydrate receptors.

  • Conformational Control: The anomeric effect influences the three-dimensional structure of galactose-containing molecules, which in turn affects their binding affinity and selectivity to biological targets such as enzymes and receptors.

  • Glycosidic Bond Stability: The stability of the glycosidic bond is influenced by the anomeric effect. This is a critical consideration in the design of glycoside prodrugs and in understanding the metabolic stability of carbohydrate-based therapeutics.

  • Molecular Recognition: The orientation of the anomeric substituent, dictated by the anomeric effect, plays a crucial role in molecular recognition events. For instance, the alpha- or beta-linkage of galactose in a glycoconjugate can determine its recognition by specific lectins or antibodies.

By understanding and harnessing the anomeric effect, medicinal chemists can design more potent and selective carbohydrate-based drugs and better predict their behavior in biological systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of alpha-D-Galactopyranose Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of alpha-D-galactopyranose derivatives as potential therapeutic agents. It includes methodologies for creating derivatives with anticancer, antimicrobial, and enzyme-inhibiting properties, along with data on their biological activities and insights into their mechanisms of action.

Introduction

This compound, a naturally occurring monosaccharide, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. By modifying the hydroxyl groups of the galactose core, chemists can synthesize novel compounds with the potential to interact with various biological targets, including enzymes and receptors involved in cancer and microbial pathogenesis. This document outlines key synthetic strategies and biological evaluation methods for this compound derivatives.

I. Synthesis of Anticancer Derivatives: Doxorubicin-Galactose Conjugates

The conjugation of galactose moieties to existing anticancer drugs, such as doxorubicin (B1662922), is a promising strategy to enhance tumor targeting and reduce off-target toxicity. A general scheme for the synthesis of these conjugates involves the reductive amination of doxorubicin with a galactose-containing aldehyde.[1]

Experimental Protocol: General Synthesis of Doxorubicin-Galactose Conjugates

This protocol describes a general method for the synthesis of doxorubicin derivatives conjugated to D-galactose.[1]

Materials:

  • Doxorubicin hydrochloride

  • 13-Dimethyl ketal of 14-bromodaunorubicin (B1228617) (starting material for some doxorubicin analogs)

  • Melibiose (B213186), Lactose, or other galactose-containing saccharides

  • 3-Methoxy-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-4-oxybenzaldehyde

  • 4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-4-oxybenzaldehyde

  • Sodium cyanoborohydride

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Galactose Aldehyde: If starting from a disaccharide like melibiose or lactose, appropriate chemical modifications are required to expose an aldehyde functionality for the reductive amination step. For derivatives using benzaldehyde (B42025) linkers, the galactose moiety is typically protected (e.g., with acetyl groups) before being attached to the benzaldehyde.

  • Reductive Amination: The doxorubicin derivative (or its precursor) is reacted with the galactose-containing aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride, in a suitable solvent like methanol.

  • Hydrolysis of Protecting Groups: Following the coupling reaction, any protecting groups on the galactose moiety (e.g., acetyl groups) are removed by hydrolysis, typically under basic conditions.

  • Purification: The final doxorubicin-galactose conjugate is purified using column chromatography on silica gel.

Characterization: The structure of the synthesized conjugates is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data: Anticancer Activity

The cytotoxic activity of synthesized doxorubicin-galactose derivatives is evaluated against various cancer cell lines using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50).[2][3][4][5][6][7][8][9]

CompoundCell LineIC50 (µM)Reference
DoxorubicinMCF-77.67[2]
DoxorubicinHepG28.28[2]
DoxorubicinA5496.62[2]
Benzo[a]phenazine Derivative 6MCF-711.7[2]
Benzo[a]phenazine Derivative 6HepG20.21[2]
Benzo[a]phenazine Derivative 6A5491.7[2]
Signaling Pathways in Cancer

This compound derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One important family of targets is the galectins, particularly galectin-3, which is overexpressed in many cancers and plays a role in tumor progression and metastasis.[10][11][12][13][14] Galectin-3 can influence signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[10][13]

anticancer_pathway Galactose Derivative Galactose Derivative Galectin-3 Galectin-3 Galactose Derivative->Galectin-3 Inhibition PI3K PI3K Galectin-3->PI3K Activation MAPK MAPK Galectin-3->MAPK Activation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation Akt->Proliferation Promotes ERK ERK MAPK->ERK ERK->Apoptosis Inhibits ERK->Proliferation Promotes

Caption: Inhibition of Galectin-3 by galactose derivatives can disrupt cancer cell signaling.

II. Synthesis of Antimicrobial Derivatives: Acylated Galactopyranosides

Acylation of the hydroxyl groups of galactopyranosides can lead to derivatives with significant antibacterial and antifungal properties. The position and nature of the acyl group can influence the antimicrobial spectrum and potency.

Experimental Protocol: Synthesis of Methyl 6-O-myristoyl-β-D-galactopyranoside

This protocol details the direct acylation of methyl β-D-galactopyranoside to yield a 6-O-acyl derivative.[15]

Materials:

  • Methyl β-D-galactopyranoside

  • Myristoyl chloride

  • Dry N,N-dimethylformamide (DMF)

  • Triethylamine (B128534)

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

  • n-Hexane

Procedure:

  • Dissolution: Suspend methyl β-D-galactopyranoside (100 mg, 0.515 mmol) in dry DMF (3 ml) in a round-bottom flask. Add triethylamine (0.15 ml).

  • Acylation: Cool the mixture to -5 °C in an ice bath. Add myristoyl chloride (0.29 ml, 1.1 molar eq.) dropwise with continuous stirring.

  • Reaction: Maintain the reaction at -5 °C for 6 hours, then allow it to stand overnight at room temperature with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of methanol-chloroform (1:6).

  • Purification: Once the reaction is complete, concentrate the mixture and purify the resulting syrup by column chromatography on silica gel, eluting with a methanol-chloroform (1:6) mixture.

  • Crystallization: Recrystallize the purified product from chloroform-hexane to obtain methyl 6-O-myristoyl-β-D-galactopyranoside as needle-like crystals.

Characterization: The structure of the product is confirmed by FTIR, 1H-NMR, and mass spectrometry.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of the synthesized derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[16][17][18][19][20]

CompoundOrganismMIC (mg/L)MBC (mg/L)Reference
Derivative 3B. subtilis0.1258.00[21]
Derivative 9B. subtilis0.12516.00[21]
Derivative 3S. typhi0.2508.00[21]
Derivative 9S. typhi0.25016.00[21]
Derivative 3P. aeruginosa0.5008.00[21]
Derivative 9P. aeruginosa0.50016.00[21]
Mechanism of Antimicrobial Action

The antimicrobial mechanism of acylated galactopyranosides is not fully elucidated but is thought to involve disruption of the microbial cell membrane. The lipophilic acyl chains may facilitate insertion into the lipid bilayer, leading to increased membrane permeability and cell death.

antimicrobial_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Methyl-beta-D-galactopyranoside Acylation Direct Acylation (Myristoyl Chloride, DMF, Et3N) Start->Acylation Purification Column Chromatography Acylation->Purification Product 6-O-Acyl Derivative Purification->Product MIC MIC Determination Product->MIC MBC MBC Determination MIC->MBC

Caption: Workflow for the synthesis and antimicrobial evaluation of acylated galactopyranosides.

III. Synthesis of Enzyme Inhibitors: Tosylated Galactopyranosides

Tosylation of the primary hydroxyl group at the C-6 position of galactopyranosides is a key step in the synthesis of various derivatives, including enzyme inhibitors. The tosyl group is an excellent leaving group, facilitating further nucleophilic substitutions.

Experimental Protocol: Synthesis of Methyl 6-O-tosyl-alpha-D-galactopyranoside

This protocol provides a detailed procedure for the selective tosylation of methyl alpha-D-galactopyranoside.[21][22]

Materials:

Procedure:

  • Dissolution: Dissolve methyl alpha-D-galactopyranoside (9.71 g, 50 mmol) in dry pyridine (40 ml) with stirring in a flask cooled to -50 °C.

  • Tosylation: Add 4-toluenesulfonyl chloride (10.49 g, 55 mmol) in small portions to the stirred solution.

  • Reaction: Keep the reaction mixture in a freezer overnight. Then, allow the mixture to warm to room temperature.

  • Work-up: Pour the reaction mixture into ice-water (250 ml).

  • Purification: Filter the resulting precipitate and recrystallize it from ethanol to yield the title compound as white crystals.

Characterization: The product is characterized by its melting point, TLC, 1H-NMR, and 13C-NMR spectroscopy.[21]

Quantitative Data: Enzyme Inhibition

Derivatives of galactopyranose have been shown to be potent inhibitors of galactosidases.

CompoundEnzymeKi (µM)Reference
5-amino-5-deoxy-D-galactopyranosealpha-D-Galactosidase (coffee beans)0.0007[12]
5-amino-5-deoxy-D-galactopyranosealpha-D-Galactosidase (E. coli)0.08[12]
5-amino-5-deoxy-D-galactopyranosebeta-D-Galactosidase (E. coli)8.2[12]
5-amino-5-deoxy-D-galactopyranosebeta-D-Galactosidase (A. wentii)0.04[12]
Mechanism of Enzyme Inhibition

The inhibitory activity of these galactopyranose derivatives against galactosidases is often due to their structural similarity to the natural substrate, D-galactose. They act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding and hydrolysis of the natural substrate.

enzyme_inhibition Enzyme alpha-Galactosidase Product Hydrolyzed Product Enzyme->Product Catalyzes reaction Substrate D-Galactose Substrate->Enzyme Binds to active site Inhibitor Galactose Derivative Inhibitor->Enzyme Competitively binds to active site

Caption: Competitive inhibition of alpha-galactosidase by a galactose derivative.

References

protocol for enzymatic assay using alpha-D-Galactopyranose as a substrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Enzymatic Assay for α-D-Galactopyranose

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-D-Galactopyranose is a monosaccharide that plays a crucial role in various biological processes and is a fundamental component of more complex carbohydrates, such as lactose, raffinose, and melibiose.[1][2] The enzymatic quantification of α-D-Galactopyranose is essential for studying carbohydrate metabolism, enzyme kinetics, and for quality control in various industries, including food and pharmaceuticals. This document provides a detailed protocol for a coupled enzymatic assay to determine the concentration of α-D-Galactopyranose. The assay relies on the specific oxidation of α-D-Galactopyranose by galactose oxidase, which produces D-galacto-hexodialdose and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, producing a colored product that can be measured spectrophotometrically.

Data Summary

The following table summarizes the key quantitative parameters for this enzymatic assay protocol.

ParameterValueNotes
Wavelength of Detection 400 - 420 nmOptimal wavelength for measuring the oxidized chromogen.[3][4][5][6][7][8]
Assay Temperature 37 °COptimal temperature for enzyme activity.[9]
pH of Reaction Buffer 7.0Optimal pH for the coupled enzyme system.
Linear Range 0.1 - 10 nmol/wellThe concentration range over which the assay is linear.
Limit of Detection 0.1 nmol/wellThe lowest concentration of α-D-Galactopyranose that can be reliably detected.
Incubation Time 30 minutesTime required for the enzymatic reaction to proceed to a measurable endpoint.
Enzyme Concentration Galactose Oxidase: 0.1 U/mLHRP: 1 U/mLFinal concentrations of the enzymes in the reaction mixture.
Substrate Concentration Chromogen: 1 mMConcentration of the chromogenic substrate.

Experimental Protocol

This protocol is designed for a 96-well microplate format, but can be scaled as needed.

Materials and Reagents
  • α-D-Galactopyranose (substrate)

  • Galactose Oxidase from Dactylium dendroides

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside (ONPG))[5][6][7][8][10]

  • Phosphate Buffer (50 mM, pH 7.0)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm[4][11]

  • Distilled water

  • Pipettes and tips

Reagent Preparation
  • α-D-Galactopyranose Standard Stock Solution (10 mM): Dissolve the appropriate amount of α-D-Galactopyranose in distilled water.

  • Standard Curve Solutions: Prepare a series of dilutions from the stock solution in Phosphate Buffer to create standards ranging from 0.1 to 10 nmol/well.

  • Galactose Oxidase Stock Solution (10 U/mL): Reconstitute lyophilized Galactose Oxidase in cold Phosphate Buffer.

  • HRP Stock Solution (100 U/mL): Reconstitute lyophilized HRP in cold Phosphate Buffer.

  • Chromogen Stock Solution (100 mM): Dissolve the chromogenic substrate in an appropriate solvent (e.g., DMSO or water, depending on the substrate).

  • Reaction Mix: For each well, prepare a mix containing:

    • Phosphate Buffer (to final volume)

    • Galactose Oxidase (final concentration 0.1 U/mL)

    • HRP (final concentration 1 U/mL)

    • Chromogen (final concentration 1 mM)

Assay Procedure
  • Sample Preparation: Prepare unknown samples in Phosphate Buffer. If necessary, perform dilutions to ensure the concentration falls within the linear range of the assay.

  • Standard and Sample Addition:

    • Add 50 µL of each standard solution to separate wells of the 96-well plate.

    • Add 50 µL of the unknown samples to other wells.

    • Add 50 µL of Phosphate Buffer to at least one well to serve as a blank.

  • Reaction Initiation: Add 50 µL of the Reaction Mix to each well containing the standards, samples, and blank.

  • Incubation: Incubate the plate at 37 °C for 30 minutes, protected from light.[9]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[4][11]

Data Analysis
  • Blank Subtraction: Subtract the absorbance value of the blank from the absorbance values of all standards and samples.

  • Standard Curve Generation: Plot the blank-subtracted absorbance values of the standards against their corresponding concentrations (nmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Sample Concentration Calculation: Use the equation from the standard curve to calculate the concentration of α-D-Galactopyranose in the unknown samples.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection alpha-D-Galactopyranose This compound D-galacto-hexodialdose D-galacto-hexodialdose This compound->D-galacto-hexodialdose Galactose Oxidase H2O2 H2O2 This compound->H2O2 Galactose Oxidase Chromogen_Oxidized Chromogen (Oxidized) (Colored Product) H2O2->Chromogen_Oxidized HRP Chromogen_Reduced Chromogen (Reduced) Spectrophotometer Spectrophotometer Chromogen_Oxidized->Spectrophotometer Absorbance at 405 nm

Caption: Coupled enzymatic reaction for the detection of α-D-Galactopyranose.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Standards, Buffers, Enzymes) C Add Standards & Samples to 96-well Plate A->C B Prepare Samples (Dilute if necessary) B->C D Add Reaction Mix to all wells C->D E Incubate at 37°C for 30 min D->E F Measure Absorbance at 405 nm E->F G Generate Standard Curve F->G H Calculate Sample Concentrations G->H

Caption: Workflow for the enzymatic assay of α-D-Galactopyranose.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of α-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of carbohydrates.[1][2] Its non-destructive nature and sensitivity to the stereochemical environment of atomic nuclei provide detailed insights into the molecular architecture of monosaccharides like α-D-Galactopyranose. This document provides comprehensive application notes and detailed protocols for the characterization of α-D-Galactopyranose using one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) correlation experiments.

Application Notes

Structural and Conformational Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of α-D-Galactopyranose. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of each atom in the pyranose ring. Furthermore, the coupling constants (J) between adjacent protons provide critical information about the dihedral angles, which in turn defines the conformational preferences of the molecule in solution.

¹H NMR Spectral Features of α-D-Galactopyranose

The ¹H NMR spectrum of α-D-Galactopyranose in D₂O typically displays distinct signals for each of the seven non-exchangeable protons.[3]

  • Anomeric Proton (H-1): The anomeric proton (H-1) is the most downfield-shifted proton, typically appearing as a doublet around 5.2-5.3 ppm.[3] Its chemical shift and the magnitude of the coupling constant with H-2 (³JH1,H2) are diagnostic of the α-configuration. For α-anomers, this coupling constant is typically small (around 3-4 Hz).

  • Ring Protons (H-2 to H-5): The other ring protons resonate in a more crowded region, generally between 3.5 and 4.1 ppm.[3] Their specific chemical shifts and multiplicities are determined by their spatial relationships with neighboring protons and hydroxyl groups.

  • Exocyclic Protons (H-6a and H-6b): The two diastereotopic protons on C-6 usually appear as distinct signals, often as doublets of doublets, due to coupling with H-5 and with each other (²JH6a,H6b).

¹³C NMR Spectral Features of α-D-Galactopyranose

The proton-decoupled ¹³C NMR spectrum of α-D-Galactopyranose shows six distinct signals, one for each carbon atom.[4]

  • Anomeric Carbon (C-1): The anomeric carbon is the most downfield-shifted carbon, typically resonating between 90 and 100 ppm.[1]

  • Ring Carbons (C-2 to C-5): The other ring carbons appear in the range of 68-77 ppm.[1]

  • Exocyclic Carbon (C-6): The C-6 carbon, being a primary alcohol, is the most upfield-shifted carbon, typically found around 60-64 ppm.[1]

Data Presentation: NMR Chemical Shifts for α-D-Galactopyranose

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for α-D-Galactopyranose in D₂O. Note that chemical shifts can be influenced by factors such as solvent, temperature, and pH.[4]

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for α-D-Galactopyranose in D₂O

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-1~5.26d³JH1,H2 ≈ 3.8
H-2~3.85dd³JH2,H3 ≈ 10.0
H-3~3.93dd³JH3,H4 ≈ 3.4
H-4~4.09dd³JH4,H5 ≈ 0.9
H-5~3.99ddd³JH5,H6a ≈ 5.0, ³JH5,H6b ≈ 7.5
H-6a~3.76dd²JH6a,H6b ≈ 11.5
H-6b~3.73dd

Data compiled from various sources. Exact values may vary.

Table 2: ¹³C NMR Chemical Shifts (δ) for α-D-Galactopyranose in D₂O

CarbonChemical Shift (ppm)
C-1~95.0
C-2~71.1
C-3~72.0
C-4~71.9
C-5~73.1
C-6~63.9

Data compiled from various sources.[4] Exact values may vary.

Experimental Protocols

A. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]

Materials:

  • α-D-Galactopyranose (high purity)

  • Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Weighing: Accurately weigh 5-10 mg of α-D-Galactopyranose directly into a clean, dry vial.

  • Dissolution: Add 0.5-0.6 mL of D₂O to the vial.[6]

  • Mixing: Gently vortex the sample until the solid is completely dissolved. Avoid vigorous shaking to minimize the introduction of air bubbles.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height is sufficient to cover the NMR coil (typically 4-5 cm).[5]

  • Labeling: Label the NMR tube clearly with the sample identity.

cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in D2O weigh->dissolve 5-10 mg mix Vortex Gently dissolve->mix 0.5-0.6 mL transfer Transfer to NMR Tube mix->transfer

Caption: Workflow for NMR sample preparation.

B. 1D ¹H NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR spectrometer

Protocol:

  • Insertion: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of D₂O and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following typical parameters:

    • Pulse Program: zg30 (or equivalent)

    • Number of Scans (ns): 16-64 (depending on concentration)

    • Receiver Gain (rg): Autogain

    • Acquisition Time (aq): ~3-4 s

    • Relaxation Delay (d1): 1-2 s

    • Spectral Width (sw): ~12 ppm, centered around 4.7 ppm

  • Data Acquisition: Start the acquisition.

  • Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual HDO peak at ~4.79 ppm.

C. 1D ¹³C NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR spectrometer

Protocol:

  • Tuning: Tune the ¹³C probe.

  • Acquisition Parameters: Set the following typical parameters:

    • Pulse Program: zgpg30 (proton-decoupled)[7]

    • Number of Scans (ns): 1024 or more (due to the low natural abundance of ¹³C)[7]

    • Receiver Gain (rg): Autogain

    • Acquisition Time (aq): ~1-2 s[7]

    • Relaxation Delay (d1): 2-5 s[7]

    • Spectral Width (sw): ~200-220 ppm, centered around 100 ppm[7]

  • Data Acquisition: Start the acquisition.

  • Processing: Perform Fourier transformation, phase correction, and baseline correction.

D. 2D NMR Data Acquisition (COSY and HSQC)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.[8]

1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9]

  • Pulse Program: cosygpqf (or equivalent)

  • Number of Scans (ns): 2-4 per increment

  • Increments (F1): 256-512

  • Spectral Width (sw): ~12 ppm in both dimensions

2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons directly bonded to ¹³C atoms.[8]

  • Pulse Program: hsqcedetgpsp (edited HSQC for distinguishing CH, CH₂, and CH₃ groups)[7]

  • Number of Scans (ns): 2-8 per increment

  • Increments (F1): 128-256

  • Spectral Width (F2 - ¹H): ~12 ppm[7]

  • Spectral Width (F1 - ¹³C): ~100-120 ppm[7]

cluster_workflow NMR Data Acquisition & Analysis Workflow sample Prepared Sample oneD_H 1D 1H NMR sample->oneD_H oneD_C 1D 13C NMR sample->oneD_C twoD_NMR 2D NMR (COSY, HSQC) sample->twoD_NMR assignment Signal Assignment oneD_H->assignment oneD_C->assignment twoD_NMR->assignment structure Structure Confirmation assignment->structure

Caption: General workflow for NMR-based structural analysis.

Data Analysis and Interpretation

The analysis of 2D NMR spectra is a systematic process:

  • Identify the Anomeric Signal: Locate the H-1/C-1 cross-peak in the HSQC spectrum. This is typically the most downfield proton and carbon signal.

  • Trace the ¹H-¹H Couplings (COSY): Starting from the anomeric proton (H-1) in the COSY spectrum, "walk" along the spin system by identifying cross-peaks to H-2, then from H-2 to H-3, and so on, to assign all the ring protons.

  • Correlate ¹H and ¹³C Signals (HSQC): Use the assigned proton chemical shifts to identify the corresponding carbon signals via the cross-peaks in the HSQC spectrum.

cluster_analysis 2D NMR Data Analysis start Identify H-1/C-1 (HSQC) cosy_walk Trace H-H Couplings (COSY) start->cosy_walk Use H-1 hsqc_assign Assign C Signals (HSQC) cosy_walk->hsqc_assign Use assigned protons complete Complete Assignment hsqc_assign->complete

Caption: Logical flow for 2D NMR spectral assignment.

By following these protocols and data interpretation strategies, researchers can confidently characterize α-D-Galactopyranose and related carbohydrate structures, which is fundamental for applications in drug development, glycobiology, and materials science.

References

Application Notes and Protocols for the X-ray Crystallography of alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the determination of the three-dimensional structure of alpha-D-Galactopyranose using single-crystal X-ray crystallography. This monosaccharide is a fundamental building block of many important biopolymers and a key molecule in various biological processes. Understanding its precise atomic arrangement is crucial for structure-based drug design and glycobiology research.

Introduction

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by a single crystal, a three-dimensional model of the electron density can be generated, from which the positions of individual atoms and the bonds between them can be inferred. This information is invaluable for understanding the chemical properties and biological function of molecules like this compound.

Crystallographic Data for this compound

The following table summarizes the key crystallographic data for this compound, providing a reference for researchers working on its structure determination.

ParameterValueReference
Crystal System Orthorhombic[1][2]
Space Group P 21 21 21[1][2]
Unit Cell Dimensions
a5.8999 Å[1]
b7.8433 Å[1]
c15.685 Å[1]
α, β, γ90°[1]
Molecules per Unit Cell (Z) 4[1][2]
Calculated Density (Dx) 1.62 g/cm³[2]
Radiation Cu Kα (λ = 1.54051 Å)[2]
R-factor 0.0611[1]
Weighted R-factor 0.1649[1]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the structure determination of this compound by X-ray crystallography.

Crystallization of this compound

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The following protocol describes a common method for the crystallization of small, soluble molecules like this compound.

Materials:

  • High-purity this compound

  • Solvent (e.g., water, ethanol, or a mixture)

  • Crystallization vials or plates (e.g., hanging drop or sitting drop vapor diffusion plates)

  • Microscope for crystal observation

Protocol:

  • Preparation of a Supersaturated Solution:

    • Dissolve a small amount of this compound in the chosen solvent at a slightly elevated temperature to create a saturated solution.

    • Slowly cool the solution to room temperature to achieve supersaturation. The optimal concentration will need to be determined empirically.

  • Vapor Diffusion Crystallization (Hanging Drop Method):

    • Pipette a small droplet (1-2 µL) of the supersaturated this compound solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over a well in a crystallization plate containing a reservoir solution (typically a higher concentration of a precipitant, which can be the same solvent or a different one).

    • Seal the well with vacuum grease to create a closed system.

    • Over time, water will slowly evaporate from the drop and equilibrate with the reservoir, increasing the concentration of the this compound in the drop and promoting crystallization.

  • Crystal Growth and Harvesting:

    • Incubate the crystallization plate in a stable environment (constant temperature) and monitor for crystal growth over several days to weeks using a microscope.

    • Once suitable single crystals (typically >0.1 mm in all dimensions) have grown, carefully harvest them using a cryoloop.

    • Flash-cool the crystal in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant may be necessary to prevent ice formation.

X-ray Diffraction Data Collection

Data collection is performed using a diffractometer, which directs a beam of X-rays onto the crystal and records the resulting diffraction pattern.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Cu Kα or Mo Kα radiation)

  • Cryostream for maintaining the crystal at cryogenic temperatures (e.g., 100 K)

Protocol:

  • Crystal Mounting:

    • Mount the cryocooled crystal on the goniometer head of the diffractometer.

  • Data Collection Strategy:

    • Determine the crystal's unit cell and orientation (indexing).

    • Develop a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

    • Set appropriate data collection parameters, such as exposure time per frame, oscillation range, and detector distance. These will depend on the crystal quality and the diffractometer setup.

  • Data Acquisition:

    • Execute the data collection run, acquiring a series of diffraction images.

Data Processing and Structure Solution

The raw diffraction images are processed to extract the intensities of the individual reflections, which are then used to solve the crystal structure.

Software:

  • Data processing software (e.g., HKL2000, XDS)

  • Structure solution and refinement software (e.g., SHELX, Olex2)

Protocol:

  • Data Integration and Scaling:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Scale and merge the data from all images to produce a single, comprehensive dataset.

  • Structure Solution:

    • Determine the initial phases of the structure factors. For small molecules like this compound, direct methods are typically successful.

    • This will generate an initial electron density map.

  • Model Building:

    • Interpret the electron density map to build an initial atomic model of the this compound molecule.

Structure Refinement and Validation

The initial atomic model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

Protocol:

  • Least-Squares Refinement:

    • Perform iterative cycles of least-squares refinement to optimize the atomic coordinates, displacement parameters (temperature factors), and other model parameters.

    • The goal is to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Difference Fourier Maps:

    • Calculate difference Fourier maps (Fo-Fc) to identify missing atoms or errors in the model. Positive peaks indicate missing electron density, while negative peaks suggest atoms that are misplaced or have incorrect atomic types.

  • Validation:

    • Validate the final refined structure using various crystallographic and geometric criteria (e.g., R-factors, bond lengths, bond angles, Ramachandran plot for proteins).

    • Deposit the final coordinates and structure factors in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the structure determination of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_crystal Crystallization cluster_data Data Collection cluster_process Data Processing & Structure Solution cluster_refine Refinement & Validation a High-Purity α-D-Galactopyranose b Crystallization Screening a->b c Single Crystal Growth b->c d Crystal Harvesting & Cryo-cooling c->d e X-ray Diffraction d->e f Diffraction Image Acquisition e->f g Integration & Scaling f->g h Phase Determination (Direct Methods) g->h i Initial Model Building h->i j Least-Squares Refinement i->j k Model Validation j->k l Structure Deposition (CCDC) k->l

Caption: Experimental workflow for the structure determination of this compound.

logical_relationship cluster_exp Experimental Steps cluster_comp Computational Steps Crystal Single Crystal DiffractionData Diffraction Intensities Crystal->DiffractionData X-ray Scattering Phases Phase Information DiffractionData->Phases Direct Methods ElectronDensity Electron Density Map Phases->ElectronDensity Fourier Transform AtomicModel Atomic Model ElectronDensity->AtomicModel Model Building RefinedStructure Refined Structure AtomicModel->RefinedStructure Refinement RefinedStructure->Crystal Validates

Caption: Logical relationships in the process of X-ray crystal structure determination.

References

Application Notes and Protocols for Studying Glycosyltransferase Mechanisms Using alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing alpha-D-Galactopyranose and its derivatives as acceptor substrates in the study of glycosyltransferase (GT) mechanisms. Glycosyltransferases are a crucial class of enzymes involved in the biosynthesis of complex carbohydrates, playing vital roles in various biological processes.[1][2] Understanding their mechanisms is essential for drug development and glycobiology research.

Introduction to Glycosyltransferases and the Role of Acceptor Substrates

Glycosyltransferases catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, which can be a carbohydrate, protein, or lipid.[1][2] This process, known as glycosylation, is fundamental to cellular function. The specificity of a glycosyltransferase for its acceptor substrate is a key determinant of the final structure and function of the resulting glycoconjugate.

This compound and its analogs can be employed as powerful tools to investigate the acceptor specificity and catalytic mechanism of galactosyltransferases. By systematically modifying the structure of the galactose acceptor, researchers can probe the steric and electronic requirements of the enzyme's active site. This knowledge is invaluable for the rational design of specific inhibitors and the synthesis of novel glycoconjugates with tailored biological activities.

Applications of this compound in Glycosyltransferase Studies

  • Probing Enzyme Specificity: By comparing the efficiency of a galactosyltransferase in utilizing this compound versus its derivatives (e.g., methylated or fluorinated analogs) as acceptor substrates, researchers can elucidate the key functional groups involved in substrate recognition and binding.

  • Kinetic Analysis: Determining the kinetic parameters (Km and Vmax) for this compound and its analogs provides quantitative insights into the enzyme's affinity for these substrates and its catalytic efficiency.

  • Inhibitor Development: Analogs of this compound that bind to the active site but are poor substrates can act as competitive inhibitors. Such inhibitors are valuable tools for studying the biological roles of specific glycosyltransferases and hold therapeutic potential.

  • Synthesis of Novel Glycoconjugates: The enzymatic transfer of modified galactose units from donor substrates to this compound or its derivatives can lead to the creation of novel oligosaccharides with potentially unique biological properties.

Quantitative Data Presentation

Table 1: Apparent Kinetic Parameters of Human β-1,4-Galactosyltransferase for Various Acceptor Substrates [4]

Acceptor SubstrateApparent Km (µM)
Agalacto-poly-N-acetyllactosamine170
Lacto-N-triose II190
Lacto-N-triaosylceramide830

Table 2: Kinetic Parameters of Bovine Milk β-1,4-Galactosyltransferase with N-Acetylglucosamine and Glucose as Acceptors

Acceptor Substrateα-LactalbuminApparent Km (mM)Reference
N-AcetylglucosamineAbsent9.6[5]
GlucosePresentNot specified, but acts as a good acceptor[3]

Table 3: Inhibition Constants (IC50) of Novel Inhibitors against Bovine β-1,4-Galactosyltransferase I [6]

CompoundIC50 (µM)
6 6.4 ± 0.6
8 53 ± 3
12 41 ± 5

Experimental Protocols

Here, we provide detailed protocols for two common assays used to measure galactosyltransferase activity. These can be adapted for use with this compound and its derivatives as acceptor substrates.

Protocol 1: HPLC-Based Assay for Galactosyltransferase Activity

This method directly measures the formation of the glycosylated product by separating it from the substrates using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Galactosyltransferase of interest

  • This compound (or analog) as acceptor substrate

  • UDP-galactose (donor substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 10 mM MnCl₂)

  • Quenching solution (e.g., 100 mM EDTA or 1% trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18 reverse-phase or an anion-exchange column)

  • Mobile phase (e.g., aqueous buffer with an organic modifier like acetonitrile)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, a known concentration of the galactosyltransferase, and varying concentrations of the acceptor substrate (this compound or its analog).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding a saturating concentration of the donor substrate, UDP-galactose.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction:

    • Terminate the reaction by adding the quenching solution or by heat inactivation (e.g., 95°C for 5 minutes).

  • Sample Preparation:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the product from the substrates using an appropriate gradient of the mobile phase.

    • Detect the product using a suitable detector (e.g., UV-Vis or fluorescence if the acceptor is labeled).

  • Data Analysis:

    • Quantify the product peak area and use a standard curve of the purified product to determine the concentration of the product formed.

    • Calculate the initial reaction velocity (V₀) at each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression software or by using linear transformations like the Lineweaver-Burk plot.[7]

Protocol 2: Colorimetric Coupled Enzyme Assay for Galactosyltransferase Activity

This indirect assay measures the amount of UDP produced in the glycosyltransferase reaction. The UDP is then used in a coupled enzyme system to generate a colored product that can be quantified spectrophotometrically. A common method involves the use of a phosphatase to release inorganic phosphate (B84403) from UDP, which is then detected using a malachite green-based reagent.[2][8]

Materials:

  • Galactosyltransferase of interest

  • This compound (or analog) as acceptor substrate

  • UDP-galactose (donor substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) and their substrates (phosphoenolpyruvate and NADH), or a suitable phosphatase.

  • Malachite Green Phosphate Assay Kit (if using a phosphatase)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare the reaction mixture containing the assay buffer, a known concentration of the galactosyltransferase, and varying concentrations of the acceptor substrate.

  • Initiate Reaction:

    • Start the reaction by adding a saturating concentration of UDP-galactose.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Coupled Reaction (Phosphatase Method):

    • Stop the glycosyltransferase reaction by adding EDTA.

    • Add a suitable phosphatase to the wells and incubate to release inorganic phosphate from the UDP generated.

  • Color Development:

    • Add the Malachite Green reagent to each well.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of inorganic phosphate.

    • Use the standard curve to determine the amount of phosphate produced in each reaction, which is directly proportional to the galactosyltransferase activity.

    • Calculate the initial reaction velocities and determine the kinetic parameters as described in the HPLC-based assay protocol.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of glycosyltransferase mechanisms.

Glycosyltransferase_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products UDP-Galactose UDP-Galactose GT Galactosyltransferase UDP-Galactose->GT binds Acceptor (α-D-Gal) Acceptor (α-D-Gal) Acceptor (α-D-Gal)->GT binds Glycosylated Product Glycosylated Product GT->Glycosylated Product releases UDP UDP GT->UDP releases Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Enzyme, Buffer, Acceptor) B Pre-incubate at Optimal Temperature A->B C Initiate with UDP-Galactose B->C D Incubate for a Fixed Time C->D E Stop Reaction D->E F Sample Preparation (Centrifugation) E->F G HPLC Analysis or Colorimetric Detection F->G H Data Analysis (Calculate V₀, Km, Vmax) G->H Inhibition_Study cluster_normal Normal Reaction cluster_inhibited Competitive Inhibition S Substrate (UDP-Gal + Acceptor) E Enzyme S->E P Product E->P S2 Substrate E2 Enzyme S2->E2 EI Enzyme-Inhibitor Complex (Inactive) E2->EI I Inhibitor (Acceptor Analog) I->E2

References

Application Notes and Protocols for Metabolic Labeling of Glycoproteins with α-D-Galactopyranose Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosylation is a critical post-translational modification influencing protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, making the study of glycoproteins essential for biomarker discovery and therapeutic development. Metabolic labeling with unnatural sugar analogs offers a powerful approach to investigate glycoproteins in their native cellular context. This document provides detailed application notes and protocols for the metabolic labeling of glycoproteins using analogs of alpha-D-Galactopyranose, with a primary focus on peracetylated N-azidoacetylgalactosamine (Ac4GalNAz).

This method involves introducing a sugar analog bearing a bioorthogonal chemical reporter, such as an azide (B81097) group, into cellular glycan structures. The incorporated azide then serves as a handle for covalent ligation to probes for visualization, enrichment, and mass spectrometry-based identification and quantification.

Principle of the Method

The metabolic labeling strategy is a two-step process. First, a cell-permeable, peracetylated version of an azido-sugar, such as Ac4GalNAz, is supplied to cells in culture.[1] Cellular esterases remove the acetyl groups, and the liberated N-azidoacetylgalactosamine (GalNAz) enters the GalNAc salvage pathway.[1] Through a series of enzymatic reactions, GalNAz is converted to UDP-GalNAz.[1] This azido-sugar donor is then utilized by glycosyltransferases to incorporate GalNAz into nascent O-linked mucin-type glycoproteins.[2]

Furthermore, the enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz to UDP-N-azidoacetylglucosamine (UDP-GlcNAz), allowing for the labeling of O-GlcNAcylated proteins as well.[3] The incorporated azide group is a bioorthogonal chemical reporter, meaning it does not interfere with normal cellular processes.[4] In the second step, the azide-labeled glycoproteins can be detected and isolated through a highly specific and efficient "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with a probe containing a complementary alkyne group.[1]

Data Presentation

The following tables present representative quantitative data obtained from metabolic labeling experiments followed by mass spectrometry-based proteomics.

Table 1: Quantification of Glycoproteins in Response to Treatment. This table illustrates how metabolic labeling can be used to quantify changes in the abundance of specific glycoproteins under different experimental conditions.

Protein IDGene NameDescriptionFold Change (Treated/Control)p-value
P08575MUC1Mucin-12.50.001
Q8WXI7MUC16Mucin-161.80.015
P16150CD44CD44 antigen1.50.042
P02768TFRCTransferrin receptor protein 1-1.20.038
P04049GALEUDP-galactose-4-epimerase1.10.89

Table 2: Site-Specific Glycosylation Changes. This table demonstrates the ability to identify and quantify changes in glycosylation at specific sites on a protein.

Protein IDGene NameGlycosylation SiteGlycan CompositionFold Change (Condition A/B)
P08575MUC1Ser-124NeuAcα2-3Galβ1-3GalNAc3.1
P08575MUC1Thr-130GalNAc1.9
Q8WXI7MUC16Ser-2554Galβ1-3(NeuAcα2-6)GalNAc2.2
P16150CD44Thr-58Fucα1-2Galβ1-3GalNAc-1.7

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4GalNAz

This protocol describes the general procedure for metabolically labeling glycoproteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin

Procedure:

  • Cell Culture: Plate mammalian cells in a suitable culture dish and grow to 70-80% confluency in their standard growth medium.[1]

  • Prepare Labeling Medium: Prepare a stock solution of Ac4GalNAz in DMSO (e.g., 10 mM). Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing labeling medium.[1]

  • Incubation: Incubate the cells for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).[1] The optimal incubation time may vary depending on the cell line and the turnover rate of the glycoproteins of interest.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated Ac4GalNAz.[1] The cells can then be harvested by scraping or trypsinization.

Protocol 2: Click Chemistry (CuAAC) for Biotin Tagging of Labeled Glycoproteins in Cell Lysate

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-alkyne probe to azide-labeled glycoproteins in a cell lysate.

Materials:

  • Metabolically labeled cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne probe

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • SDS-PAGE loading buffer

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse on ice for 30 minutes with periodic vortexing.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following in order:

    • Protein lysate (50-100 µg)

    • Biotin-alkyne (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Sample Preparation for Downstream Analysis: The biotin-labeled glycoproteins are now ready for enrichment using streptavidin affinity chromatography, followed by mass spectrometry analysis. For visualization by western blot, the reaction can be quenched by adding SDS-PAGE loading buffer.

Protocol 3: Enrichment of Biotin-Labeled Glycoproteins using Streptavidin Affinity Chromatography

This protocol describes the enrichment of biotinylated glycoproteins from the cell lysate.

Materials:

  • Biotin-labeled cell lysate from Protocol 2

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin-agarose beads three times with wash buffer.

  • Incubation with Lysate: Add the biotin-labeled cell lysate to the washed beads and incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-4 times) to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the beads and boil for 5-10 minutes to release the bound glycoproteins.

  • Analysis: The enriched glycoproteins can be analyzed by SDS-PAGE, western blotting, or prepared for mass spectrometry analysis.

Visualizations

Signaling Pathway: Metabolic Incorporation of Ac4GalNAz

The following diagram illustrates the metabolic pathway for the incorporation of Ac4GalNAz into glycoproteins.

GalNAc_Salvage_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_golgi Golgi Ac4GalNAz_ext Ac4GalNAz Ac4GalNAz_cyt Ac4GalNAz Ac4GalNAz_ext->Ac4GalNAz_cyt Diffusion GalNAz GalNAz Ac4GalNAz_cyt->GalNAz Esterases GalNAz_1P GalNAz-1-P GalNAz->GalNAz_1P GALK2 UDP_GalNAz UDP-GalNAz GalNAz_1P->UDP_GalNAz AGX1 UDP_GlcNAz UDP-GlcNAz UDP_GalNAz->UDP_GlcNAz GALE UDP_GalNAz_golgi UDP-GalNAz UDP_GalNAz->UDP_GalNAz_golgi Transporter Labeled_Glycoprotein Azide-Labeled Glycoprotein (B1211001) UDP_GalNAz_golgi->Labeled_Glycoprotein ppGalNAcTs Glycoprotein Glycoprotein Glycoprotein->Labeled_Glycoprotein

Caption: Metabolic pathway of Ac4GalNAz incorporation into glycoproteins.

Experimental Workflow

The following diagram outlines the experimental workflow for metabolic labeling and analysis of glycoproteins.

Experimental_Workflow cluster_analysis Analysis Options Start Cell Culture MetabolicLabeling Metabolic Labeling (Ac4GalNAz) Start->MetabolicLabeling CellHarvesting Cell Harvesting MetabolicLabeling->CellHarvesting CellLysis Cell Lysis CellHarvesting->CellLysis ClickChemistry Click Chemistry (Biotin-Alkyne) CellLysis->ClickChemistry Enrichment Streptavidin Affinity Chromatography ClickChemistry->Enrichment Analysis Downstream Analysis Enrichment->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE WesternBlot Western Blot Analysis->WesternBlot MassSpec Mass Spectrometry Analysis->MassSpec

Caption: Experimental workflow for glycoprotein metabolic labeling and analysis.

References

high-performance liquid chromatography (HPLC) for alpha-D-Galactopyranose purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of alpha-D-Galactopyranose using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of this compound from a mixture of anomers and other monosaccharides using High-Performance Liquid Chromatography (HPLC). The primary method detailed is chiral chromatography, which is effective for resolving stereoisomers, including the α and β anomers of D-galactose. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their work.

Introduction

This compound is a C-4 epimer of glucose and a critical monosaccharide in various biological processes. It is a fundamental component of glycoproteins and glycolipids, playing a significant role in cellular recognition and communication.[1] The purification of a specific anomer, such as the alpha form, is often necessary for structural studies, enzymatic assays, and the synthesis of specific oligosaccharides or glycoconjugates. The primary challenge in its purification is the separation from its β-anomer, as both forms exist in equilibrium in solution. HPLC is a powerful technique for achieving this separation.[2][3] Chiral chromatography, in particular, offers the high selectivity required to resolve these closely related anomeric forms.[4][5][6]

Method Selection: Chiral HPLC

For the specific separation of anomers (diastereomers), a chiral stationary phase (CSP) is highly effective.[2][3][4] The Chiralpak AD-H column, for instance, has demonstrated success in separating both anomers and enantiomers of various monosaccharides.[2][3][4] This method relies on the differential interaction of the anomers with the chiral selector coated on the stationary phase, leading to different retention times and enabling their separation.

An alternative method is Hydrophilic Interaction Chromatography (HILIC), which separates compounds based on their polarity.[7][8] While excellent for separating different types of sugars, achieving baseline resolution of anomers can be challenging and may require cryogenic temperatures.[7] Therefore, for the specific objective of purifying the alpha-anomer, chiral HPLC is the recommended approach.

Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_purification Phase 2: Preparative Scale-Up & Purification cluster_analysis Phase 3: Post-Purification Analysis start Crude Sample (Mixture containing α/β-D-Galactose) sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep analytical_dev Analytical HPLC (Method Development & Optimization) sample_prep->analytical_dev loading_study Loading Study (Determine Max Injection Volume) analytical_dev->loading_study prep_hplc Preparative HPLC Run (Scale-up Method) loading_study->prep_hplc fraction_collection Fraction Collection (Isolate α-anomer peak) prep_hplc->fraction_collection purity_check Purity & Identity Analysis (Analytical HPLC, NMR, etc.) fraction_collection->purity_check solvent_removal Solvent Removal (Lyophilization / Evaporation) purity_check->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: Workflow for the HPLC purification of this compound.

Detailed Protocols

Protocol 1: Analytical Method Development for Anomer Separation

Objective: To develop an analytical HPLC method capable of resolving this compound and beta-D-Galactopyranose.

A. Materials and Equipment

  • HPLC System: Analytical HPLC with a pump, autosampler, column oven, and a Refractive Index (RI) detector. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used.[1][9]

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.[2][3]

  • Chemicals:

    • D-Galactose standard (analytical grade).

    • Hexane (B92381) (HPLC grade).

    • Ethanol (B145695) (HPLC grade).

    • Trifluoroacetic acid (TFA) (optional, for peak shape improvement).[3]

    • Ultrapure water.

B. Standard Solution Preparation

  • Prepare a stock solution of D-Galactose at 1-5 mg/mL in a mixture of water and ethanol (e.g., 50:50 v/v) to ensure complete dissolution.

  • Allow the solution to equilibrate for several hours to ensure a stable anomeric mixture.

  • Filter the solution through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions

  • Mobile Phase: Hexane:Ethanol (e.g., 70:30 v/v). An optional addition of 0.1% TFA can be tested to improve peak shape.[3]

  • Flow Rate: 0.5 mL/min.[2][3]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index (RI). Ensure the detector is properly warmed up and the baseline is stable.

D. Procedure

  • Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the prepared D-Galactose standard solution.

  • Monitor the chromatogram for the separation of the anomeric peaks. The alpha and beta anomers of D-galactose should elute as distinct peaks.[2]

  • Optimize the mobile phase composition (ratio of hexane to ethanol) to achieve baseline resolution (Rs > 1.5) between the two anomer peaks.

Protocol 2: Preparative HPLC for this compound Purification

Objective: To scale up the analytical method to isolate and purify multigram quantities of this compound.

A. Materials and Equipment

  • HPLC System: Preparative HPLC system with a high-flow rate pump, a larger sample loop injector or autosampler, a column oven, a fraction collector, and a suitable detector.[10][11]

  • Column: Preparative Chiralpak AD-H column (e.g., 250 x 20 mm or larger).

  • Chemicals: Same as the analytical method, but in larger quantities.

  • Sample: A concentrated solution of the crude galactose mixture, prepared in the mobile phase or a compatible solvent.

B. Method Scale-Up and Execution

  • Scale Flow Rate: Adjust the flow rate according to the cross-sectional area of the preparative column. The formula for scaling is:

    • Flow Rate (Prep) = Flow Rate (Analytical) x [Radius (Prep)² / Radius (Analytical)²]

  • Sample Preparation: Dissolve the crude sample containing D-galactose in the mobile phase at the highest possible concentration without causing precipitation. Filter the entire solution through a 0.45 µm filter.

  • Loading Study: Before the full preparative run, perform a loading study by injecting increasing amounts of the sample onto the analytical column to determine the maximum sample load that does not compromise the resolution of the anomer peaks.

  • System Equilibration: Equilibrate the preparative column with the optimized mobile phase. This will require a significant volume of solvent.

  • Purification Run: Inject the large volume of the prepared sample onto the preparative column.

  • Fraction Collection: Monitor the detector signal and use an automated fraction collector to selectively collect the eluent corresponding to the this compound peak. Collect the peak in multiple small fractions to isolate the purest portions.

  • Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to assess the purity of each fraction.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level (>99%). Remove the solvent (hexane and ethanol) using a rotary evaporator under reduced pressure. The final pure compound can be obtained as a solid after lyophilization.

Data Presentation

The following table summarizes the expected chromatographic data for the analytical separation of D-galactose anomers on a Chiralpak AD-H column.

ParameterThis compoundbeta-D-Galactopyranose
Expected Retention Time (min) ~10-15~15-20
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Theoretical Plates (N) > 2000> 2000
Purity after Prep HPLC (%) > 99%N/A (not collected)

Note: Actual retention times may vary depending on the specific HPLC system, column batch, and precise mobile phase composition. The elution order of anomers should be confirmed with standards or subsequent analysis (e.g., NMR).

Conclusion

The described chiral HPLC method provides a robust and effective strategy for the high-purity separation of this compound from its beta-anomer. The protocol outlines a systematic approach, starting with analytical method development and logically progressing to preparative scale-up, fraction collection, and purity verification. This application note serves as a practical guide for scientists requiring anomerically pure monosaccharides for advanced research and development applications.

References

Application Note: Quantitative Analysis of alpha-D-Galactopyranose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction alpha-D-Galactopyranose, a prominent stereoisomer of galactose, is a monosaccharide that plays a crucial role in cellular metabolism and energy production.[1] It is a key component of lactose, the primary sugar in milk, and is integral to various biological structures as part of glycoproteins and glycolipids.[2] The metabolism of galactose is primarily managed by the Leloir pathway, which converts it into glucose-1-phosphate, subsequently entering glycolysis.[1] Aberrations in this pathway can lead to serious metabolic disorders, such as galactosemia. Furthermore, excess D-galactose in the body can induce oxidative stress, making it a compound of interest in aging and disease research.[3] Accurate quantification of this compound in biological matrices like plasma, urine, and tissue is therefore essential for diagnosing metabolic diseases, understanding disease mechanisms, and for drug development and toxicological studies.

This document provides detailed protocols for the quantitative analysis of this compound using common analytical techniques and summarizes their performance characteristics.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance of common techniques for this compound quantification.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Enzymatic Assay (Spectrophotometric)
Principle Separation of volatile derivatives followed by mass-based detection.Separation based on polarity, with detection via Refractive Index (RID) or Charged Aerosol Detector (CAD).[4][5]Enzymatic conversion of galactose, leading to a product that can be measured by absorbance.[6][7]
Sample Type Plasma, Urine, Tissue Homogenates.Plasma, Urine, Food/Beverage Samples.[4]Plasma, Serum, Dietary Supplements.[6]
Derivatization Required (e.g., acetylation or silylation).[4]Not typically required, but can be used for UV detection.[4]Not required.
Linearity Range Typically in the ng/mL to µg/mL range.[8]Generally in the µg/mL to mg/mL range.[4]Dependent on enzyme kinetics, often in the µM to mM range.[6]
Detection Limit High sensitivity (ng/L to pg/µL).[9]Moderate sensitivity (µg/mL).Moderate to high sensitivity (µM range).
Accuracy (Recovery %) Good (typically >90%).Good (typically >90%).Very good (94% - 104%).[6]
Throughput Moderate; sample derivatization is time-consuming.High.High.
Strengths High specificity and sensitivity; structural confirmation.[4]Robust and reproducible; suitable for high-concentration samples.High specificity due to enzyme action; cost-effective.[6]
Limitations Requires derivatization; potential for sample degradation at high temperatures.Lower sensitivity for underivatized sugars without a chromophore.[4]Susceptible to interference from other substances in the sample matrix.

Mandatory Visualization

A general workflow is crucial for ensuring reproducibility in the quantitative analysis of this compound from biological samples.

G cluster_collection Sample Collection & Pre-processing cluster_analysis Analytical Methods cluster_data Data Processing Collection Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for tissue) Deproteinization Deproteinization (e.g., Acetonitrile (B52724)/Methanol) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (for GC-MS) Supernatant->Derivatization HPLC HPLC Analysis Supernatant->HPLC Enzymatic Enzymatic Assay Supernatant->Enzymatic GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition HPLC->DataAcquisition Enzymatic->DataAcquisition Calibration Calibration Curve Generation DataAcquisition->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound analysis.

The metabolic fate of this compound is primarily dictated by the Leloir Pathway, which is essential for its conversion into a glycolytic intermediate.

Leloir_Pathway Leloir Pathway for Galactose Metabolism Gal This compound GALK Galactokinase (GALK) Gal->GALK Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-Galactose-4-Epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM Phosphoglucomutase Glc1P->PGM Glc6P Glucose-6-Phosphate Glycolysis Glycolysis Glc6P->Glycolysis GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc PGM->Glc6P

Caption: Key enzymatic steps in the Leloir pathway of galactose metabolism.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

This protocol outlines the general steps for extracting monosaccharides from plasma, urine, and tissue. Careful sample handling is critical to minimize metabolic activity post-collection.[10]

1.1. Materials:

  • Biological sample (plasma, urine, or tissue).

  • Phosphate-buffered saline (PBS), ice-cold.

  • Acetonitrile (ACN), ice-cold.

  • Methanol (B129727), ice-cold.

  • Chloroform, ice-cold.[11]

  • Centrifuge capable of 4°C and >12,000 x g.

  • Homogenizer (for tissue samples).

  • Vortex mixer.

1.2. Procedure for Plasma/Serum:

  • Collect blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • Process blood samples promptly to separate plasma or serum by centrifugation according to standard procedures.[12]

  • For protein precipitation, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma/serum.[11]

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes to allow proteins to fully precipitate.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant for analysis. Store at -80°C if not analyzed immediately.

1.3. Procedure for Urine:

  • Collect mid-stream or 24-hour urine samples and store at -20°C or lower.[13]

  • Thaw urine samples at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • For many analyses, a "dilute and shoot" approach is sufficient. Dilute the supernatant 1:1 with mobile phase or an appropriate buffer.[13]

  • If concentration is needed or to remove interfering salts, solid-phase extraction (SPE) may be employed.[14]

1.4. Procedure for Tissue:

  • Excise tissue immediately and flash-freeze in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (approx. 50-100 mg).

  • Add 1 mL of ice-cold 80% methanol and homogenize thoroughly.[15]

  • Vortex the homogenate for 5 minutes.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.[15]

  • Collect the supernatant for analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity. Derivatization is necessary to make the sugar volatile.[4]

2.1. Materials:

  • Sample extract from Protocol 1.

  • Internal Standard (e.g., inositol).

  • Pyridine (B92270).

  • Acetic anhydride (B1165640).

  • Nitrogen gas evaporator.

  • GC-MS system with a suitable capillary column (e.g., polar stationary phase).[4]

2.2. Derivatization (Acetylation):

  • Pipette a known volume of the sample extract into a glass vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of acetic anhydride to the dry residue.

  • Cap the vial tightly and heat at 100°C for 1 hour to acetylate the hydroxyl groups.[4]

  • After cooling, evaporate the reagents under nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) for injection.

2.3. GC-MS Analysis:

  • GC Column: Capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).[9]

  • Carrier Gas: Helium.

  • Injection Mode: Split/splitless.

  • Temperature Program: An optimized temperature gradient is required to separate the sugar derivatives (e.g., initial temp 180°C, ramp at 10°C/min to 240°C, hold for 25 min).[8]

  • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-600. For quantitative analysis, use selected ion monitoring (SIM) of characteristic fragment ions.

  • Quantification: Identify the this compound derivative peak by comparing its retention time and mass spectrum to an authentic standard. Quantify using a calibration curve prepared with the standard and normalized to the internal standard.

Protocol 3: Quantification by Enzymatic Assay

This protocol is based on the enzymatic reaction of galactose dehydrogenase, which produces NADH, quantifiable by spectrophotometry.

3.1. Materials:

  • Sample extract from Protocol 1.

  • Galactose Dehydrogenase (GalDH).

  • NAD+ (β-Nicotinamide adenine (B156593) dinucleotide).

  • Buffer solution (e.g., 100 mM HEPES, pH 6.9 or Tris/HCl).[16][17]

  • UV-Visible Spectrophotometer and cuvettes.

  • This compound standard solution.

3.2. Procedure:

  • Prepare a standard curve using known concentrations of this compound.

  • Set up the reaction mixture in a cuvette. For a 1 mL final volume, combine:

    • 800 µL of buffer.

    • 100 µL of 8 mM NAD+.[16]

    • 50 µL of sample or standard.

  • Mix by inversion and incubate at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of Galactose Dehydrogenase solution.

  • Immediately monitor the increase in absorbance at 340 nm (for NADH production) over 5-10 minutes.

  • Quantification: Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the curve. Calculate the concentration of galactose in the sample by comparing its reaction rate to the standard curve.

References

Application of α-D-Galactopyranose in the Synthesis of Oligosaccharides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Galactopyranose and its derivatives are fundamental building blocks in the synthesis of a wide array of biologically significant oligosaccharides. These complex carbohydrates play crucial roles in various biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, the development of efficient and stereoselective methods for the synthesis of galactose-containing oligosaccharides is of paramount importance for the advancement of glycobiology, drug discovery, and materials science. This document provides an overview of the key applications of α-D-galactopyranose in oligosaccharide synthesis, with a focus on both chemical and enzymatic methodologies. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical implementation of these techniques.

Chemical Synthesis of Oligosaccharides using α-D-Galactopyranose Derivatives

The chemical synthesis of oligosaccharides is a powerful approach that allows for precise control over the structure of the final product. The strategic use of protecting groups on the α-D-galactopyranose donor is critical for achieving high yields and stereoselectivity.

Protecting Group Strategies

The choice of protecting groups on the galactose donor significantly influences the outcome of the glycosylation reaction, particularly the stereoselectivity (α or β linkage). Electron-donating or -withdrawing groups at specific positions can direct the stereochemical course of the reaction.

A study on the influence of acyl protecting groups on the C4 and C6 positions of galactose donors revealed that electron-donating groups, such as pivaloyl (Piv), enhance α-selectivity through remote participation.[1] In contrast, electron-withdrawing groups like trifluoroacetyl (TFA) can have a more complex effect on selectivity.[1]

Table 1: Influence of C4-Protecting Group on the Stereoselectivity of Galactosylation

C4-Protecting GroupNucleophileα:β RatioYield (%)
Pivaloyl (Piv)WeakHigh αHigh
Acetyl (Ac)WeakReduced αModerate
Trifluoroacetyl (TFA)WeakReduced αModerate
Benzyl (Bn)WeakReduced αModerate

Data synthesized from qualitative descriptions in the literature.[1]

Experimental Protocol: Chemical α-Galactosylation

This protocol describes a general procedure for the chemical glycosylation of an acceptor using a protected α-D-galactopyranosyl donor.

Materials:

  • Protected α-D-galactopyranosyl donor (e.g., with a leaving group at the anomeric position)

  • Glycosyl acceptor with a single free hydroxyl group

  • Anhydrous dichloromethane (B109758) (DCM)

  • Lewis acid promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride diethyl etherate (BF3·Et2O))[2]

  • Molecular sieves (4 Å)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the protected α-D-galactopyranosyl donor, the glycosyl acceptor, and activated molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).

  • Add the Lewis acid promoter dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of the quenching solution.

  • Filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.

A specific example involved the condensation of 2-O-acetyl-3,4,6-tri-O-benzyl-alpha-D-galactopyranosyl chloride with an allyl xylopyranoside derivative in the presence of silver triflate, which yielded the corresponding disaccharide in 83% yield.[3]

Enzymatic Synthesis of Oligosaccharides

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods. Glycosyltransferases and glycosidases are the two main classes of enzymes employed for this purpose.[4]

Glycosyltransferase-Catalyzed Synthesis

Glycosyltransferases catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule with high regio- and stereoselectivity.[4][5] For instance, α1,3-galactosyltransferase has been used to synthesize α-Gal oligosaccharides, which are important in the context of xenotransplantation.[6]

Table 2: Examples of Enzymatically Synthesized Oligosaccharides

EnzymeDonorAcceptorProductYield (%)
α1,3-GalactosyltransferaseUDP-GalactoseLactose (B1674315)Gal(α1-3)Gal(β1-4)GlcNot specified
β-GalactosidaseLactoseTrehaloseGalactosyl-trehalose~19.5 (trisaccharides)
β-GalactosidaseLactoseLactoseGalacto-oligosaccharides (GOS)< 40

Data extracted from various sources.[6][7][8]

Experimental Protocol: Enzymatic Synthesis of Galacto-oligosaccharides (GOS)

This protocol outlines a general procedure for the synthesis of GOS from lactose using β-galactosidase.

Materials:

  • β-Galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans)[7]

  • Lactose solution (high concentration, e.g., 30-50% w/v)

  • Buffer solution (e.g., sodium phosphate (B84403) or sodium acetate (B1210297) buffer, pH optimized for the specific enzyme)

  • Heating/stirring plate

  • Quenching solution (e.g., by boiling or pH shift)

Procedure:

  • Prepare a concentrated solution of lactose in the appropriate buffer.

  • Preheat the lactose solution to the optimal temperature for the β-galactosidase activity.

  • Add the β-galactosidase to the lactose solution and stir.

  • Incubate the reaction mixture for a predetermined time, monitoring the formation of GOS and the consumption of lactose using techniques like HPLC.

  • Terminate the reaction by inactivating the enzyme (e.g., by heating the mixture to 90-100 °C for 10 minutes).

  • The resulting mixture, containing GOS, residual lactose, glucose, and galactose, can be used as is or subjected to further purification steps.[8]

Visualizing Synthesis Workflows

Chemical Synthesis Workflow

G cluster_0 Preparation cluster_1 Glycosylation Reaction cluster_2 Workup and Purification Donor Protected α-D-Galactopyranosyl Donor Reaction Mixing and Cooling Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction Reagents Anhydrous Solvent Molecular Sieves Reagents->Reaction Activation Addition of Lewis Acid Reaction->Activation Monitoring TLC Monitoring Activation->Monitoring Quench Reaction Quenching Monitoring->Quench Reaction Complete Filter Filtration Quench->Filter Concentrate Concentration Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Oligosaccharide Purify->Product

Caption: Workflow for the chemical synthesis of oligosaccharides.

Enzymatic Synthesis Workflow

G cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Product Recovery Donor Sugar Donor (e.g., Lactose) Reaction_Setup Mix Substrates in Buffer Donor->Reaction_Setup Acceptor Acceptor Molecule Acceptor->Reaction_Setup Buffer Buffer Solution Buffer->Reaction_Setup Enzyme_Addition Add Glycosyltransferase or Glycosidase Reaction_Setup->Enzyme_Addition Incubation Incubation at Optimal Temperature Enzyme_Addition->Incubation Inactivation Enzyme Inactivation (e.g., Heat) Incubation->Inactivation Purification Optional Purification (e.g., Chromatography) Inactivation->Purification Final_Product Oligosaccharide Mixture or Pure Product Purification->Final_Product

Caption: General workflow for enzymatic oligosaccharide synthesis.

Logical Relationship of Protecting Groups and Stereoselectivity

G cluster_protecting_groups Protecting Group at C4 cluster_outcome Glycosylation Outcome Gal_Donor Galactose Donor Piv Pivaloyl (Piv) (Electron-Donating) Gal_Donor->Piv Ac_Bn Acetyl (Ac) / Benzyl (Bn) (Less Electron-Rich) Gal_Donor->Ac_Bn Alpha_Selectivity Increased α-Selectivity Piv->Alpha_Selectivity Remote Participation Reduced_Selectivity Reduced α-Selectivity Ac_Bn->Reduced_Selectivity

Caption: Influence of C4 protecting groups on glycosylation stereoselectivity.

Conclusion

The synthesis of oligosaccharides utilizing α-D-galactopyranose is a dynamic field with both chemical and enzymatic approaches offering distinct advantages. Chemical synthesis provides unparalleled control over the final structure through the judicious use of protecting groups and reaction conditions. In contrast, enzymatic methods offer high specificity and are performed under milder, more environmentally benign conditions. The choice of methodology will depend on the specific target oligosaccharide, the desired purity, and the scale of the synthesis. The protocols and data presented herein serve as a guide for researchers to navigate the complexities of oligosaccharide synthesis and to facilitate the development of novel glycotherapeutics and research tools.

References

Application Notes and Protocols: α-D-Galactopyranose as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Galactopyranose, a naturally occurring monosaccharide, is a critical component of numerous biological structures, including glycoproteins, glycolipids, and polysaccharides. Its precise quantification and characterization are paramount in various stages of drug development, from raw material testing to final product release. This document provides detailed application notes and protocols for utilizing high-purity α-D-galactopyranose as an analytical standard in chromatographic and spectroscopic methodologies.

Physicochemical Properties of α-D-Galactopyranose

A thorough understanding of the physicochemical properties of α-D-galactopyranose is essential for its effective use as a reference standard.

PropertyValueReference
Molecular Formula C₆H₁₂O₆[1][2]
Molecular Weight 180.16 g/mol [1][2]
CAS Number 3646-73-9[1]
Melting Point 164-170 °C[2]
Solubility Soluble in water[3]
Optical Rotation Right optical rotation

Application 1: Purity Determination and Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust and widely used technique for the analysis of non-chromophoric compounds like sugars. The following protocol details the use of α-D-galactopyranose as a standard for the quantification of galactose in a sample.

Experimental Workflow: HPLC-RID Analysis

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis start Start prep_std Prepare α-D-Galactopyranose Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample filter_std Filter Standard prep_std->filter_std filter_sample Filter Sample prep_sample->filter_sample hplc HPLC System (Isocratic Pump, Autosampler, Column Oven, RID) filter_std->hplc filter_sample->hplc column Amino or Ligand-Exchange Column hplc->column analysis Inject & Run Samples column->analysis chromatogram Obtain Chromatograms analysis->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantify Quantify Galactose in Sample calibration->quantify report Report Results quantify->report

HPLC-RID workflow for galactose quantification.
Protocol: HPLC-RID

1. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a refractive index detector (RID)

  • Amino-based or ligand-exchange column suitable for carbohydrate analysis (e.g., Zorbax NH2, Shodex SP0810).[4][5]

3. Preparation of Standard Solutions:

  • Stock Standard Solution (10 mg/mL): Accurately weigh approximately 100 mg of α-D-galactopyranose and dissolve it in 10 mL of the mobile phase (Acetonitrile:Water, 80:20 v/v) in a volumetric flask.[6]

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. HPLC-RID Conditions:

ParameterCondition
Column Amino column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20 v/v), isocratic
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30-35 °C
Detector Refractive Index Detector (RID)
Detector Temperature 35 °C
Injection Volume 10-20 µL
Run Time Approximately 30 minutes

6. Data Analysis:

  • Integrate the peak area of α-D-galactopyranose in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of galactose in the sample by interpolating its peak area on the calibration curve.

Application 2: Identification and Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile sugars like α-D-galactopyranose, a derivatization step is required to increase their volatility.

Experimental Workflow: GC-MS Analysis

gcms_workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start prep_std Prepare α-D-Galactopyranose Standard start->prep_std prep_sample Prepare Sample start->prep_sample derivatize_std Derivatization (e.g., Silylation) prep_std->derivatize_std derivatize_sample Derivatization (e.g., Silylation) prep_sample->derivatize_sample gcms GC-MS System (Injector, GC Oven, MS Detector) derivatize_std->gcms derivatize_sample->gcms column DB-5 Capillary Column gcms->column analysis Inject & Run Samples column->analysis tic Obtain Total Ion Chromatograms analysis->tic mass_spectra Acquire Mass Spectra tic->mass_spectra identification Identify Peaks by Library Matching mass_spectra->identification purity Assess Purity by Peak Area % identification->purity report Report Results purity->report

GC-MS workflow for galactose identification and purity.
Protocol: GC-MS (with Silylation)

1. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Pyridine (anhydrous)

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • Chloroform (B151607) (HPLC grade)

2. Derivatization Procedure:

  • To a dry vial, add approximately 1 mg of the α-D-galactopyranose standard or the sample.

  • Add 100 µL of anhydrous pyridine, 68 µL of HMDS, and 22 µL of TMCS.[7]

  • Seal the vial and heat at 70 °C for 30 minutes in a water bath.[7]

  • After cooling, add water and chloroform for liquid-liquid extraction.

  • Collect the chloroform layer containing the trimethylsilyl (B98337) (TMS) derivatives.

  • Filter the solution through a 0.22 µm membrane before GC-MS analysis.[7]

3. GC-MS Conditions:

ParameterCondition
GC Column DB-5 silica (B1680970) capillary column (e.g., 60 m x 0.25 mm x 0.25 µm)[7]
Carrier Gas Helium at a constant flow rate of 1.5 mL/min[8]
Injector Temperature 250 °C
Oven Temperature Program Initial 80 °C, ramp to 190 °C at 2.5 °C/min, then to 252 °C at 2 °C/min, and finally to 310 °C at 25 °C/min, hold for 15 min.[7]
MS Ion Source Temperature 230 °C[7]
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Impact (EI) at 70 eV[7]
Scan Range m/z 50-600

4. Data Analysis:

  • Identify the TMS-derivatized α-D-galactopyranose peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Assess the purity of the standard by calculating the peak area percentage of the main derivative peak relative to all other peaks in the chromatogram.

Application 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra of α-D-galactopyranose provide a unique fingerprint for its identification.

Quantitative Data: NMR Chemical Shifts

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for α-D-galactopyranose in D₂O.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 5.26 (d, J = 3.7 Hz)92.92
2 3.82 (m)68.98
3 3.82 (m)69.79
4 3.98 (m)69.94
5 4.07 (m)71.11
6 3.74 (m)61.81
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Role in Drug Development: Quality Control of Glycoprotein Therapeutics

Many therapeutic proteins are glycoproteins, where the attached carbohydrate moieties, including galactose, are critical for their efficacy, stability, and safety. Therefore, the analysis of the monosaccharide composition is a crucial aspect of quality control.

Signaling Pathway: Glycoprotein Quality Control in the ER

glycoprotein_qc cluster_er Endoplasmic Reticulum (ER) NascentProtein Nascent Polypeptide Glycosylation N-linked Glycosylation (Addition of Glc₃Man₉GlcNAc₂) NascentProtein->Glycosylation Glucosidase_I_II Glucosidase I & II (Removal of Glucose) Glycosylation->Glucosidase_I_II Calnexin_Calreticulin Binding to Calnexin/ Calreticulin (Chaperones) Glucosidase_I_II->Calnexin_Calreticulin Folding Protein Folding Calnexin_Calreticulin->Folding CorrectlyFolded Correctly Folded Glycoprotein Folding->CorrectlyFolded Success Misfolded Misfolded Glycoprotein Folding->Misfolded Failure Golgi Transport to Golgi CorrectlyFolded->Golgi UGGT UGGT (Reglucosylation) Misfolded->UGGT ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD UGGT->Calnexin_Calreticulin Re-entry to cycle

Glycoprotein quality control pathway in the ER.

This compound is a key monosaccharide in the N-linked glycans of many therapeutic glycoproteins. The accurate quantification of galactose content, using α-D-galactopyranose as a standard, is essential to ensure lot-to-lot consistency and to meet regulatory requirements for product characterization and release. Any deviation in the galactose content can impact the drug's half-life, immunogenicity, and overall therapeutic effect.

Conclusion

This compound is an indispensable reference standard for the analytical method development and quality control of pharmaceuticals. The detailed protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the accurate and reliable analysis of this critical monosaccharide, ultimately contributing to the development of safe and effective medicines.

References

Application Notes and Protocols for the Chemical Synthesis of α-D-Galactopyranosyl-Containing Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Galactopyranosyl-containing glycans are crucial carbohydrate structures involved in a multitude of biological processes, ranging from cell-cell recognition to pathogen interaction and immune responses. Notably, the Galα(1,3)Galβ(1,4)GlcNAc-R (α-Gal) epitope is a key xenoantigen causing hyperacute rejection in pig-to-human xenotransplantation. Conversely, the controlled introduction of this epitope onto biotherapeutics or vaccine components can enhance immunogenicity. Furthermore, structures like the Pk blood group antigen (Galα1-4Galβ1-4Glc-Cer), also known as Gb3, serve as receptors for bacterial toxins such as the Shiga toxin.[1][2] The precise chemical synthesis of these and other α-galactosylated glycans is therefore of paramount importance for the development of novel therapeutics, vaccines, and diagnostic tools.

This document provides detailed application notes and experimental protocols for the chemical synthesis of α-D-galactopyranosyl-containing glycans, with a focus on achieving high stereoselectivity for the α-glycosidic linkage.

Key Synthetic Challenge: Stereoselective α-Glycosylation

The primary challenge in the synthesis of these glycans is the stereocontrolled formation of the 1,2-cis-glycosidic linkage, which is sterically disfavored. The outcome of the glycosylation reaction is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, protecting groups, and the reaction conditions.[3][4] Ether-type protecting groups (e.g., benzyl (B1604629) ethers) at the C-2 position of the galactosyl donor are typically employed to avoid anchimeric assistance, which would favor the formation of the 1,2-trans (β) linkage.[3] However, the absence of this participation often leads to mixtures of α and β anomers.[3] Modern methods, such as cooperative catalysis, have been developed to enhance the stereoselectivity towards the α-anomer.[5][6]

Experimental Protocols

This section details the chemical synthesis of a key building block, a protected α-D-galactopyranosyl donor, and its use in a stereoselective glycosylation reaction.

Protocol 1: Synthesis of a Perbenzoylated Galactosyl Bromide Donor

This protocol describes the preparation of a stable yet reactive galactosyl bromide donor with benzoyl protecting groups, which can influence the stereochemical outcome of the glycosylation.

Materials:

  • Penta-O-benzoyl-β-D-galactopyranose

  • Hydrogen bromide (HBr) in acetic acid (33 wt%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve penta-O-benzoyl-β-D-galactopyranose (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add HBr in acetic acid (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully pouring the mixture into ice-cold saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide.

  • Purify the product by recrystallization from a mixture of ethyl acetate and hexanes.

Protocol 2: Stereoselective α-Galactosylation using a Cooperative Catalysis System

This protocol details a highly stereoselective α-galactosylation using a galactosyl bromide donor and a cooperative catalytic system of a silver salt and a Lewis acid.[5][6]

Materials:

  • 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl bromide (Donor, 1.2 eq)

  • Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor, 1.0 eq)

  • Silver(I) sulfate (Ag₂SO₄, 1.5 eq)

  • Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃, 0.2 eq)[5]

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Triethylamine

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the acceptor, anhydrous DCM, and activated 4 Å molecular sieves. Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -60 °C.

  • Add the galactosyl bromide donor, Ag₂SO₄, and Bi(OTf)₃ to the cooled mixture.

  • Stir the reaction at -60 °C, monitoring its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to afford the protected α-linked disaccharide.

Protocol 3: Deprotection of the Glycan

This protocol describes the removal of benzoyl and benzyl protecting groups to yield the final unprotected glycan.

Materials:

  • Protected disaccharide from Protocol 2

  • Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (0.5 M)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Dowex® 50WX8 H⁺ resin

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen gas (H₂)

Procedure (Two Steps):

  • Step 1: De-O-benzoylation

    • Dissolve the protected disaccharide in a 1:1 mixture of DCM and MeOH.

    • Add a catalytic amount of NaOMe solution and stir at room temperature. Monitor the reaction by TLC.

    • Once complete, neutralize the reaction with Dowex® 50WX8 H⁺ resin, filter, and concentrate the filtrate.

  • Step 2: De-O-benzylation

    • Dissolve the product from Step 1 in methanol.

    • Add Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or mass spectrometry).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected disaccharide.

    • Purify the final product using size-exclusion chromatography or reversed-phase HPLC.

Data Presentation

The following tables summarize quantitative data from representative α-galactosylation reactions found in the literature.

Table 1: Stereoselective α-Galactosylation with Glycosyl Halide Donors

DonorAcceptorPromoter SystemSolventTemp (°C)Time (h)Yield (%)α/β RatioReference
2,3,4,6-Tetra-O-benzoyl-galactosyl bromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideAg₂O / TfOHDCM-3018211:1[6]
3,4,6-Tri-O-benzoyl-2-O-benzyl-galactosyl bromideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideAg₂SO₄ / Bi(OTf)₃DCM-60290>20:1[5]
4,6-Di-O-benzoyl-2,3-di-O-benzyl-galactosyl bromideDiacetone galactoseAg₂SO₄ / TfOHDCM036811:1[6]
Per-O-benzylated galactosyl chlorideCholesterolAg₂SO₄ / Bi(OTf)₃DCM-401.592>20:1[5]

Visualizations

Logical Workflow for Chemical Synthesis of an α-D-Galactopyranosyl-Disaccharide

The following diagram illustrates the general workflow for the chemical synthesis of a disaccharide containing an α-D-galactopyranosyl moiety.

G cluster_0 Preparation of Building Blocks cluster_1 Glycosylation cluster_2 Purification and Deprotection Donor_Prep Preparation of Protected Galactosyl Donor (e.g., Glycosyl Halide) Glycosylation Stereoselective α-Glycosylation Reaction Donor_Prep->Glycosylation Donor Acceptor_Prep Preparation of Protected Glycosyl Acceptor Acceptor_Prep->Glycosylation Acceptor Purification_Protected Purification of Protected Disaccharide (e.g., Chromatography) Glycosylation->Purification_Protected Deprotection Removal of Protecting Groups Purification_Protected->Deprotection Purification_Final Final Purification of Deprotected Disaccharide Deprotection->Purification_Final G Donor Galactosyl Donor (C2-OR, R=non-participating) + Promoter Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium Activation Alpha_Product α-Glycoside Oxocarbenium->Alpha_Product Axial Attack Acceptor Acceptor-OH Acceptor->Alpha_Product

References

Unlocking Therapeutic Potential: Alpha-D-Galactopyranose in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of alpha-D-Galactopyranose and its derivatives in enzyme inhibition studies. The focus is on two key glycosidases: alpha-galactosidase and alpha-glucosidase, enzymes implicated in various physiological and pathological processes, including lysosomal storage disorders and diabetes.

Introduction

This compound and its structural analogs are pivotal tools in the study of glycosidase enzymes. Their ability to competitively inhibit these enzymes provides a powerful mechanism for investigating enzyme function, elucidating metabolic pathways, and developing novel therapeutic agents. This document outlines the principles, experimental procedures, and applications of these sugar analogs in enzyme inhibition research.

Target Enzymes and Therapeutic Relevance

Alpha-Galactosidase A (α-Gal A)

Alpha-galactosidase A is a lysosomal enzyme responsible for the hydrolysis of terminal α-galactosyl moieties from glycolipids and glycoproteins.[1] A deficiency in this enzyme leads to Fabry disease, a rare X-linked lysosomal storage disorder characterized by the accumulation of globotriaosylceramide (Gb3) in various tissues.[1] The study of α-Gal A inhibitors is crucial for the development of pharmacological chaperone therapies for Fabry disease.

Alpha-Glucosidase

Alpha-glucosidase, located in the brush border of the small intestine, is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides.[2] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[2][3] Consequently, α-glucosidase inhibitors are an important class of drugs for the management of type 2 diabetes mellitus.[4]

Quantitative Data on Enzyme Inhibition

The inhibitory potential of various this compound derivatives and other related compounds against alpha-galactosidase and alpha-glucosidase has been extensively studied. The following tables summarize key quantitative data (IC50 and Ki values) from the literature.

Table 1: Inhibitory Activity of Selected Compounds against Alpha-Galactosidase

CompoundEnzyme SourceSubstrateIC50 (µM)Ki (µM)Inhibition Type
1-Deoxygalactonojirimycin (DGJ)Human recombinant α-Gal A4-Methylumbelliferyl-α-D-galactopyranoside0.0056[1]-Competitive
1-Deoxygalactonojirimycin (DGJ)Human α-Gal A-0.04-Competitive
α-Galacto-homonojirimycinHuman α-Gal A-0.21--
α-Allo-homonojirimycinHuman α-Gal A-4.3--
β-1-C-Butyl-deoxygalactonojirimycinHuman α-Gal A-16--
2,5-Dideoxy-2,5-imino-D-altritolHuman lysosomal α-Gal A-0.69, 0.75, 1.0[5]0.5[5]-
MigalastatHuman lysosomal α-Gal A-0.013, 0.042, 0.070[5]-Competitive
LansoprazoleCoffee bean α-Gal A4-Methylumbelliferyl-α-D-galactopyranoside6.4[1]--

Table 2: Inhibitory Activity of Selected Compounds against Alpha-Glucosidase

CompoundEnzyme SourceSubstrateIC50 (µM)Ki (µM)Inhibition Type
Acarbose--0.74 mM[6]-Competitive
1-DeoxynojirimycinBaker's yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside52.02[7]-Competitive
Compound 7 (from virtual screen)Baker's yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside35.19[7]24.18Non-competitive
Compound 22 (from virtual screen)Baker's yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside15.85[7]11.34Non-competitive
Compound 37 (from virtual screen)Baker's yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside20.42[7]11.27Non-competitive
Compound 44 (from virtual screen)Baker's yeast α-glucosidasep-Nitrophenyl-α-D-glucopyranoside9.99[7]15.39Non-competitive
Fisetinα-glucosidasep-Nitrophenyl-α-D-glucopyranoside0.4099[8]10.65Non-competitive

Experimental Protocols

Alpha-Galactosidase Inhibition Assay (Fluorometric)

This protocol is adapted from a standard alpha-galactosidase activity assay and can be used to screen for inhibitors.

Materials:

  • Alpha-Galactosidase (human recombinant or other sources)

  • 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-Gal) substrate

  • Assay Buffer: 50 mM Citrate-Phosphate buffer, pH 4.6

  • Inhibitor stock solutions (dissolved in a suitable solvent, e.g., DMSO or water)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 445 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of α-galactosidase in assay buffer. The final concentration will depend on the enzyme's specific activity.

    • Prepare a stock solution of 4-MU-Gal in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in assay buffer.

    • Prepare serial dilutions of the test inhibitor in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • x µL of assay buffer

      • y µL of inhibitor solution (or vehicle for control)

      • z µL of α-galactosidase solution

    • The total volume in each well should be consistent.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add w µL of the 4-MU-Gal substrate solution to each well to start the reaction.

    • The final volume in each well should be the same.

  • Measurement:

    • Immediately begin reading the fluorescence in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes), or perform an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Alpha-Glucosidase Inhibition Assay (Colorimetric)

Materials:

  • Alpha-Glucosidase from baker's yeast (Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M) for stopping the reaction

  • Inhibitor stock solutions

  • 96-well clear microplate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve α-glucosidase and pNPG in phosphate buffer.

    • Prepare serial dilutions of the test inhibitor in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of different concentrations of the inhibitor solution.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pNPG solution to each well to start the reaction.

    • Incubate at 37°C for 30 minutes.

  • Stop Reaction and Measurement:

    • Add 50 µL of the Na2CO3 solution to each well to stop the reaction.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Impact of Alpha-Galactosidase A Inhibition on Cellular Pathways in Fabry Disease

In Fabry disease, the deficiency of α-Gal A leads to the accumulation of Gb3 in lysosomes, which disrupts various cellular processes. Studying inhibitors can help understand these pathways and develop chaperone therapies.

Fabry_Disease_Pathway cluster_Lysosome Lysosome cluster_Cellular_Dysfunction Cellular Dysfunction Gb3 Globotriaosylceramide (Gb3) alpha_Gal_A alpha-Galactosidase A Gb3->alpha_Gal_A Substrate Ceramide_trihexoside Ceramide + Galactose alpha_Gal_A->Ceramide_trihexoside Hydrolysis Lysosomal_Dysfunction Lysosomal Dysfunction ER_Stress ER Stress Lysosomal_Dysfunction->ER_Stress Autophagy_Impairment Autophagy Impairment Lysosomal_Dysfunction->Autophagy_Impairment Inflammation Inflammation alpha_Gal_A_Deficiency alpha-Gal A Deficiency (Fabry Disease) Gb3_Accumulation Gb3 Accumulation alpha_Gal_A_Deficiency->Gb3_Accumulation Causes Gb3_Accumulation->Lysosomal_Dysfunction Gb3_Accumulation->Inflammation Inhibitor This compound Analog (Chaperone) Inhibitor->alpha_Gal_A Binds and Stabilizes

Caption: Pathophysiology of Fabry disease and the therapeutic intervention of a pharmacological chaperone.

Alpha-Glucosidase Inhibition and its Effect on the Insulin (B600854) Signaling Pathway

Inhibition of α-glucosidase in the intestine slows down glucose absorption, which in turn modulates the insulin signaling pathway by preventing sharp spikes in blood glucose.

Alpha_Glucosidase_Inhibition_Pathway cluster_Intestine Small Intestine cluster_Bloodstream Bloodstream cluster_Pancreas Pancreas (Beta-cells) cluster_Target_Cells Target Cells (Muscle, Adipose) Complex_Carbs Complex Carbohydrates alpha_Glucosidase alpha-Glucosidase Complex_Carbs->alpha_Glucosidase Substrate Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Blood_Glucose Blood Glucose Glucose->Blood_Glucose Absorption Inhibitor This compound Analog (Inhibitor) Inhibitor->alpha_Glucosidase Inhibits Insulin_Secretion Insulin Secretion Blood_Glucose->Insulin_Secretion Stimulates Insulin_Receptor Insulin Receptor Insulin_Secretion->Insulin_Receptor Activates GLUT4_Translocation GLUT4 Translocation Insulin_Receptor->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Mechanism of action of α-glucosidase inhibitors and their impact on glucose metabolism.

Experimental Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for the screening and characterization of enzyme inhibitors.

Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Identification of Potent Hits Dose_Response->Potent_Hits Kinetic_Studies Enzyme Kinetic Studies (Mechanism of Inhibition) Potent_Hits->Kinetic_Studies Mechanism_Elucidation Mechanism Elucidation (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism_Elucidation Lead_Optimization Lead Optimization Mechanism_Elucidation->Lead_Optimization

Caption: A generalized workflow for the discovery and characterization of enzyme inhibitors.

References

Application Notes and Protocols for alpha-D-Galactopyranose Functionalization for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of alpha-D-galactopyranose and its subsequent bioconjugation to various biomolecules. The methodologies described herein are essential for applications in targeted drug delivery, diagnostics, and glycobiology research.

Introduction to this compound Bioconjugation

This compound is a monosaccharide of significant interest in bioconjugation due to its role in various biological recognition processes. For instance, galactose-terminating glycans are recognized by the asialoglycoprotein receptor (ASGPR) on hepatocytes, making galactose a valuable ligand for liver-specific drug delivery.[1] Functionalization of this compound with bioorthogonal handles allows for its covalent attachment to proteins, peptides, lipids, and other molecules of interest, thereby creating glycoconjugates with tailored biological activities.

Common strategies for bioconjugation involve the introduction of reactive functional groups onto the galactose molecule, which can then react specifically with complementary groups on the target biomolecule. These strategies include:

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and bioorthogonal reactions.[2][]

  • Amine-Reactive Chemistry: Functionalization of galactose with N-hydroxysuccinimide (NHS) esters allows for reaction with primary amines (e.g., lysine (B10760008) residues) on proteins.[4]

  • Thiol-Reactive Chemistry: Introduction of maleimide (B117702) or iodoacetamide (B48618) groups onto galactose enables specific conjugation to free thiols (e.g., cysteine residues) on proteins.[2]

  • Enzymatic Labeling: Glycosyltransferases can be used to site-specifically attach modified galactose derivatives to proteins and other biomolecules.[5][6]

Data Presentation: Quantitative Comparison of Bioconjugation Chemistries

The choice of bioconjugation chemistry depends on factors such as the nature of the biomolecule, the desired site of conjugation, and the required stability of the linkage. The following table summarizes key quantitative parameters for common bioconjugation methods applicable to functionalized this compound.

Bioconjugation ChemistryTarget Functional GroupTypical Molar Excess of Galactose DerivativeReaction pHTypical Reaction TimeReported Yields/Efficiency
CuAAC Click Chemistry Alkyne or Azide (B81097)2 - 10 equivalents4 - 91 - 4 hours> 90%[7]
SPAAC Click Chemistry Alkyne or Azide1.5 - 5 equivalents4 - 90.5 - 2 hours> 90%[][8]
NHS Ester Chemistry Primary Amine (e.g., Lysine)5 - 20 equivalents7.2 - 8.51 - 4 hoursVariable, dependent on accessible amines[4]
Maleimide Chemistry Thiol (e.g., Cysteine)10 - 30 equivalents6.5 - 7.51 - 4 hoursHigh, specific to available thiols
Enzymatic Labeling Specific Glycan or Amino AcidNear stoichiometric6.0 - 8.01 - 12 hoursHigh, enzyme-dependent

Experimental Protocols

Here we provide detailed protocols for the functionalization of this compound and its conjugation to a model protein, Bovine Serum Albumin (BSA).

Protocol 1: Synthesis of 6-Azido-6-deoxy-alpha-D-galactopyranose

This protocol describes the introduction of an azide group at the C-6 position of this compound, a key intermediate for click chemistry.

Materials:

  • 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Dowex 50WX8 resin (H+ form)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Tosylation of the C-6 Hydroxyl Group:

    • Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1 eq) in anhydrous pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Stir the reaction at 0°C for 4-6 hours, then allow to warm to room temperature and stir overnight.

    • Quench the reaction with ice-water and extract with DCM.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.

  • Azide Substitution:

    • Dissolve the tosylated intermediate (1 eq) in DMF.

    • Add sodium azide (3 eq) and heat the mixture to 80-90°C.

    • Stir the reaction overnight.

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure. Purify by silica gel column chromatography to obtain 1,2:3,4-di-O-isopropylidene-6-azido-6-deoxy-α-D-galactopyranose.

  • Deprotection:

    • Dissolve the azido (B1232118) intermediate in a mixture of methanol and water.

    • Add Dowex 50WX8 (H+ form) resin and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter off the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield 6-azido-6-deoxy-alpha-D-galactopyranose.

Protocol 2: Bioconjugation of 6-Azido-6-deoxy-alpha-D-galactopyranose to an Alkyne-Modified Protein via CuAAC

This protocol details the conjugation of the synthesized azido-galactose to a protein containing a terminal alkyne group.

Materials:

  • Alkyne-modified protein (e.g., propargyl-functionalized BSA)

  • 6-Azido-6-deoxy-alpha-D-galactopyranose

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PD-10 desalting columns

Procedure:

  • Prepare Stock Solutions:

    • Protein solution: Dissolve the alkyne-modified protein in PBS to a final concentration of 5-10 mg/mL.

    • Azido-galactose solution: Dissolve 6-azido-6-deoxy-alpha-D-galactopyranose in PBS to a concentration of 10-50 mM.

    • CuSO4 solution: Prepare a 20 mM stock solution in water.

    • Sodium ascorbate solution: Prepare a fresh 100 mM stock solution in water.

    • THPTA solution: Prepare a 50 mM stock solution in water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution and the azido-galactose solution (use a 10-fold molar excess of azido-galactose over the protein).

    • Add the THPTA solution to the protein/galactose mixture to a final concentration of 0.5 mM.

    • Premix the CuSO4 and sodium ascorbate solutions. Add this mixture to the reaction to final concentrations of 0.1 mM CuSO4 and 1 mM sodium ascorbate.[7]

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification of the Glycoconjugate:

    • Purify the resulting glycoconjugate using a PD-10 desalting column to remove excess reagents.

    • Elute the protein conjugate with PBS.

    • Collect the fractions containing the protein and pool them.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis. The molecular weight of the conjugate will increase corresponding to the number of galactose units attached.

Visualization of Workflows and Pathways

experimental_workflow cluster_functionalization Functionalization of this compound cluster_bioconjugation Bioconjugation cluster_purification Purification & Analysis Gal This compound Prot_Gal Protected Galactose Gal->Prot_Gal Protection Func_Gal Functionalized Galactose (e.g., Azido-Galactose) Prot_Gal->Func_Gal Functionalization Glycoconjugate Glycoconjugate Func_Gal->Glycoconjugate Click Reaction Biomolecule Biomolecule (e.g., Protein) Mod_Biomolecule Modified Biomolecule (e.g., Alkyne-Protein) Biomolecule->Mod_Biomolecule Modification Mod_Biomolecule->Glycoconjugate Purification Purification (e.g., Desalting) Glycoconjugate->Purification Analysis Analysis (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for this compound bioconjugation.

signaling_pathway cluster_targeting Targeted Drug Delivery cluster_cellular_effect Cellular Effect Drug_Conjugate Galactose-Drug Conjugate Receptor Asialoglycoprotein Receptor (ASGPR) Drug_Conjugate->Receptor Binding Hepatocyte Hepatocyte Receptor->Hepatocyte Internalization Endosome Endosome Hepatocyte->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release pH-dependent Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted delivery of a galactose-drug conjugate to hepatocytes.

logical_relationship Bioconjugation Successful Bioconjugation Bioorthogonality Bioorthogonal Reaction Bioconjugation->Bioorthogonality High_Yield High Yield Bioconjugation->High_Yield Stability Stable Linkage Bioconjugation->Stability Functional_Groups Compatible Functional Groups Bioconjugation->Functional_Groups

Caption: Key requirements for successful bioconjugation.

References

Troubleshooting & Optimization

Technical Support Center: α-D-Galactopyranose Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of α-D-Galactopyranose chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My glycosylation reaction to synthesize α-D-Galactopyranose is resulting in a low yield. What are the common causes?

Low yields in α-D-Galactopyranose synthesis can stem from several factors. The most common issues include:

  • Suboptimal Anomeric Selectivity: Achieving the desired α-anomer can be challenging. The choice of protecting groups and reaction conditions significantly influences the stereochemical outcome.

  • Inefficient Activation of the Glycosyl Donor: The leaving group at the anomeric position may not be activating effectively, leading to a sluggish or incomplete reaction.

  • Formation of Side Products: Undesired side reactions can consume starting materials and complicate the purification process. Common side products include the β-anomer, orthoesters, and elimination products (glycals).

  • Poor Reactivity of the Glycosyl Acceptor: Steric hindrance or low nucleophilicity of the alcohol accepting the galactose moiety can slow down the reaction rate.

  • Decomposition of Starting Materials or Products: The reaction conditions might be too harsh, leading to the degradation of the glycosyl donor, acceptor, or the desired product.

Q2: How can I improve the α-selectivity of my galactosylation reaction?

Controlling the anomeric selectivity is crucial for maximizing the yield of α-D-Galactopyranose. Here are key strategies:

  • Choice of Protecting Groups: The protecting group at the C-4 position of the galactose donor plays a significant role in directing the stereoselectivity.

    • Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at C-2 generally favor the formation of the β-anomer (1,2-trans product) through neighboring group participation.

    • Non-Participating Groups: To favor the α-anomer (1,2-cis product), non-participating groups like benzyl (B1604629) ethers (Bn) are typically used at the C-2 position.

    • Remote Participation: Studies have shown that electron-donating protecting groups at the C-4 position, such as pivaloyl (Piv), can enhance α-selectivity through remote participation, effectively shielding the β-face from the incoming nucleophile.[1][2][3][4]

  • Solvent Effects: The choice of solvent can influence the formation of the desired anomer. Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) are often preferred for α-glycosylation.

  • Promoter System: The combination of promoters used to activate the glycosyl donor can impact the stereochemical outcome. For instance, in Koenigs-Knorr type reactions, specific heavy metal salts can influence the α/β ratio.[5][6]

Q3: I am observing multiple spots on my TLC, and the purification is difficult. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue. Here are some likely side products and strategies to mitigate their formation:

  • β-D-Galactopyranose: This is the most common stereoisomeric byproduct. To minimize its formation, refer to the strategies for improving α-selectivity in the previous question.

  • Orthoester Formation: This can occur when a participating protecting group at C-2 attacks the anomeric center, forming a stable cyclic orthoester instead of the desired glycoside. Using non-participating protecting groups at C-2 can prevent this side reaction.

  • Glycal Formation: Elimination of the leaving group and the C-2 substituent can lead to the formation of a glycal. This is more likely with certain promoters and under harsh reaction conditions. Careful control of temperature and the choice of a less acidic promoter can help.

  • Partially Deprotected Products: If the reaction conditions are not entirely anhydrous or if the workup is not carefully controlled, you may observe partially deprotected products, complicating purification. Ensure all reagents and solvents are dry and that the quenching and workup steps are performed efficiently.

Q4: My reaction is sluggish and a significant amount of starting material remains even after a long reaction time. What can I do to improve the reaction rate?

A sluggish reaction often points to issues with the activation of the glycosyl donor or the reactivity of the acceptor. Consider the following:

  • Choice of Glycosyl Donor: The leaving group at the anomeric position is critical. Glycosyl halides (bromides or chlorides) used in the Koenigs-Knorr reaction are classic donors.[5] Trichloroacetimidates are another class of highly reactive donors.

  • Activator/Promoter: Ensure you are using an appropriate and sufficient amount of the activator. For Koenigs-Knorr reactions, silver salts like silver triflate or silver carbonate are common promoters.[5] For trichloroacetimidate (B1259523) donors, a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) is used.

  • Reaction Temperature: While low temperatures are often used to control selectivity, a very low temperature might be slowing the reaction down excessively. A carefully controlled increase in temperature might be necessary.

  • "Armed-Disarmed" Strategy: The electronic properties of the protecting groups on the glycosyl donor influence its reactivity. Donors with electron-donating groups (e.g., benzyl ethers) are considered "armed" and are more reactive. Donors with electron-withdrawing groups (e.g., acetyl esters) are "disarmed" and less reactive.[7] If your donor is "disarmed," you may need a more powerful activator or harsher conditions.

Data Presentation: Comparison of Glycosylation Methods for α-D-Galactopyranose Synthesis

Synthesis MethodGlycosyl DonorPromoter/CatalystTypical α:β RatioTypical Yield (%)Key AdvantagesKey Disadvantages
Koenigs-Knorr Reaction Per-O-benzylated α-galactosyl bromideSilver Carbonate (Ag₂CO₃)Variable, often favors β without optimization40-70%Well-established, readily available starting materials.Requires stoichiometric heavy metal salts, can be sluggish.[5]
Helferich Modification Per-O-acetyl-α-galactosyl bromideMercury(II) Cyanide (Hg(CN)₂)Good α-selectivity with non-participating groups50-80%Generally higher yielding than the original Koenigs-Knorr.Use of highly toxic mercury salts.
Trichloroacetimidate Method 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl trichloroacetimidateTMSOTf or BF₃·OEt₂ (catalytic)Highly α-selective with non-participating groups70-95%High yielding, catalytic activator, mild reaction conditions.Trichloroacetimidate donor can be moisture-sensitive.
Mukaiyama Glycosylation 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl iodideTriphenylphosphine oxideHigh α-selectivity reported for glucopyranosides>80%High diastereoselectivity.[8]Less commonly reported for galactopyranose synthesis.

Experimental Protocols

High-Yield Synthesis of a Protected α-D-Galactopyranoside via the Trichloroacetimidate Method

This protocol describes the synthesis of an α-linked galactopyranoside using a per-O-benzylated trichloroacetimidate donor, which is known to favor the formation of the α-anomer.

Step 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

  • To a solution of D-galactose in a suitable solvent, add a base and benzyl chloride.

  • The reaction is typically heated to drive it to completion.

  • After workup and purification by column chromatography, 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is obtained as a mixture of anomers. The yield for this step is generally high (around 85-95%).

Step 2: Synthesis of the Glycosyl Trichloroacetimidate Donor

  • Dissolve the 2,3,4,6-Tetra-O-benzyl-D-galactopyranose in anhydrous dichloromethane (DCM).

  • Add trichloroacetonitrile (B146778) in excess.

  • Cool the mixture to 0 °C and add a catalytic amount of a strong base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction, and after workup, purify the product by column chromatography to yield the desired 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate. This step typically proceeds in high yield (>90%).

Step 3: Glycosylation Reaction

  • Dissolve the glycosyl acceptor (an alcohol) and the trichloroacetimidate donor in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the reaction mixture to a low temperature (e.g., -40 °C to -78 °C).

  • Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) dropwise.

  • Monitor the reaction by TLC. Once the donor is consumed, quench the reaction with a base (e.g., triethylamine (B128534) or pyridine).

  • Allow the mixture to warm to room temperature, dilute with DCM, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected α-D-galactopyranoside. Yields for this step are typically in the range of 70-95%, with high α-selectivity.

Step 4: Deprotection

  • The benzyl protecting groups can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final α-D-Galactopyranose derivative.

Mandatory Visualizations

Caption: Troubleshooting workflow for low yield in α-D-Galactopyranose synthesis.

High_Yield_Synthesis_Workflow start D-Galactose protection Protection of Hydroxyls (e.g., Benzylation) start->protection donor_formation Formation of Glycosyl Donor (e.g., Trichloroacetimidate) protection->donor_formation glycosylation Glycosylation with Acceptor (Lewis Acid Catalyst) donor_formation->glycosylation deprotection Deprotection (e.g., Hydrogenolysis) glycosylation->deprotection product α-D-Galactopyranose Product deprotection->product

Caption: Key steps in a high-yield α-D-Galactopyranose synthesis protocol.

References

optimizing storage conditions to prevent alpha-D-Galactopyranose degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage conditions to prevent the degradation of alpha-D-Galactopyranose. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment.[1][2] It is sensitive to moisture, and exposure to humidity can lead to caking and degradation.[3]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the degradation of this compound.[4] For long-term storage, it is recommended to keep it at or below room temperature.[3] Avoid storing it in areas with significant temperature fluctuations.

Q3: Is this compound sensitive to light?

A3: While specific photodegradation studies on solid this compound are not extensively documented, many carbohydrates are known to be sensitive to light. To minimize the risk of photodegradation, it is best practice to store it in opaque or amber-colored containers.[1]

Q4: What is the recommended type of container for storing this compound?

A4: Store this compound in a tightly sealed, airtight container to protect it from moisture and atmospheric contaminants.[1][2] Materials such as amber glass or opaque, food-grade plastic are suitable.[1] The original manufacturer's packaging is often ideal if it meets these criteria.

Q5: Can I store this compound in a solution?

A5: Aqueous solutions of galactose are less stable than the solid form, and degradation can occur, especially at elevated temperatures and in the presence of certain buffers like acetate.[4] If you need to store it in solution for a short period, use sterile water for injection and keep it refrigerated. For longer-term storage, preparing fresh solutions is recommended. The estimated shelf-life of a filtered galactose solution at room temperature is about four and a half months.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration (yellowing or browning) of the solid powder. This can be an indication of degradation, potentially through the Maillard reaction if contaminants like amino acids are present, or other degradation pathways accelerated by heat.[5]Discard the product as its purity is compromised. Review your storage conditions to ensure they are cool, dry, and dark. Ensure the container is properly sealed.
The powder has become clumpy or hardened. This is a sign of moisture absorption.[1][2] this compound is hygroscopic.While the product might still be usable for some applications, its water content is no longer accurate, which can affect concentration calculations. For sensitive experiments, it is best to use a fresh, non-clumped lot. To prevent this, always store in a desiccator or with a desiccant in a tightly sealed container.
Inconsistent experimental results using a previously reliable lot of this compound. This could be due to gradual degradation of the compound, leading to a decrease in purity and the presence of impurities.[5]Perform a purity analysis (e.g., HPLC) on your current stock. If degradation is confirmed, discard the lot and obtain a new one. Implement stricter storage protocols to prevent future degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC, GC) of a dissolved sample. These may represent degradation products. The degradation of galactose can lead to the formation of various byproducts.Analyze the degradation products using techniques like HPLC-MS to identify them.[2] This can help in understanding the degradation pathway. Review your sample preparation and storage procedures for solutions to minimize degradation.

Data on Stability of Aqueous Galactose Solutions

The stability of galactose in aqueous solutions is influenced by temperature, concentration, and the presence of buffers.

Storage Condition Concentration (% w/v) Buffer Observed Degradation
Autoclaving (121°C for 30 min)5-30Water or PhosphateLess than 5% degradation.[4]
Autoclaving (121°C for 30 min)30AcetateUp to 21% degradation.[4]
65°C for 6 weeks5-30Water/BuffersSignificant degradation and yellow discoloration.[4]
25°C (Room Temperature)5-30Sterile WaterEstimated shelf-life of 4.5 months.[4]

Experimental Protocols

Protocol for Assessing the Purity of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724)

    • Reference standard of this compound

    • HPLC system with a Refractive Index (RI) detector

    • Amino-based or a suitable carbohydrate analysis column

  • Preparation of Mobile Phase:

    • Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v).

    • Degas the mobile phase before use.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: Refractive Index (RI)

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Compare the chromatogram of the sample to the standard. The presence of additional peaks in the sample chromatogram may indicate impurities or degradation products.

    • The purity of the sample can be estimated by calculating the peak area percentage of this compound relative to the total peak area.

Visualizations

Storage_Workflow Workflow for Optimal Storage of this compound cluster_receiving Receiving and Initial Inspection cluster_storage Storage Conditions cluster_handling Handling and Usage cluster_monitoring Monitoring for Degradation Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Check_Seal Check for Intact Seal Inspect->Check_Seal Store Store in a Cool, Dry, Dark Place Check_Seal->Store If seal is intact Container Use Airtight, Opaque Container Store->Container Desiccator Consider Use of Desiccator Container->Desiccator Open Open in a Low Humidity Environment Desiccator->Open Weigh Weigh Quickly and Reseal Promptly Open->Weigh Solution Prepare Solutions Freshly Weigh->Solution Purity_Test Perform Periodic Purity Tests (e.g., HPLC) Solution->Purity_Test Visual_Check Visually Inspect for Discoloration or Clumping Visual_Check->Purity_Test

Caption: Workflow for optimal storage and handling of this compound.

Degradation_Troubleshooting Troubleshooting Degradation of this compound cluster_causes Potential Causes cluster_solutions Corrective Actions Degradation Degradation Observed (e.g., discoloration, clumping, new peaks in HPLC) Moisture Moisture Exposure Degradation->Moisture Heat High Temperature Exposure Degradation->Heat Light Light Exposure Degradation->Light Contamination Contamination (e.g., with amino acids) Degradation->Contamination Use_Airtight Use Airtight & Opaque Containers Moisture->Use_Airtight Use_Desiccant Use Desiccants Moisture->Use_Desiccant Store_Properly Store in Cool, Dry, Dark Conditions Heat->Store_Properly Light->Use_Airtight Fresh_Lot Discard and Use a Fresh Lot Contamination->Fresh_Lot Purity_Analysis Verify Purity of New Lot Store_Properly->Purity_Analysis Use_Airtight->Purity_Analysis Fresh_Lot->Purity_Analysis

Caption: Logical relationships in troubleshooting this compound degradation.

References

troubleshooting peak resolution in NMR spectra of alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis of alpha-D-Galactopyranose. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during NMR experiments, with a focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why are the non-anomeric proton signals in my ¹H NMR spectrum of this compound so poorly resolved and overlapping?

A: This is a common challenge in the NMR spectroscopy of carbohydrates. The ring protons of this compound (H-2, H-3, H-4, H-5, and H-6) have very similar chemical environments, causing their signals to resonate in a narrow region of the spectrum, typically between 3.2 and 4.5 ppm, leading to significant overlap.[1] This "accidental overlap" can make it difficult to distinguish individual proton signals and perform accurate analysis.[2][3]

Q2: My hydroxyl (-OH) proton signals are not visible in the spectrum. Where did they go?

A: If you are using a deuterated protic solvent such as deuterium (B1214612) oxide (D₂O), which is common for carbohydrate analysis due to their high hydrophilicity, the acidic hydroxyl protons will exchange with the deuterium from the solvent.[1] This exchange replaces the ¹H nucleus with a ²H nucleus, which is not detected in a standard ¹H NMR experiment, thus causing the hydroxyl signals to disappear. While this simplifies the spectrum by removing several peaks, it also results in the loss of potentially valuable structural information.[1]

Q3: The peaks in my spectrum are broad and ill-defined. What could be the cause?

A: Several factors can contribute to peak broadening:

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad and asymmetrical peaks.[4] Proper shimming of the spectrometer is essential to achieve high resolution.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and molecular aggregation, resulting in broader signals.[4][5]

  • Inhomogeneity of the Sample: The presence of solid particles or insolubility of the compound can lead to a non-homogenous sample, which will negatively affect the spectral quality.[5][6] It is crucial to ensure your sample is fully dissolved.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.[4] Ensure that your NMR tube and solvent are free from such impurities.

Q4: I see more peaks than expected for a single anomer of this compound. Why is that?

A: In solution, D-Galactose exists as an equilibrium mixture of its anomers, primarily the alpha and beta pyranose forms, and to a lesser extent, the furanose forms and the open-chain aldehyde. This means that even if you start with pure this compound, it will mutarotate in solution, leading to the presence of signals from the beta-anomer and other forms, thus complicating the spectrum.

Troubleshooting Guide

Issue 1: Severe Peak Overlap in the ¹H NMR Spectrum

Symptoms:

  • A crowded region of signals between approximately 3.2 and 4.5 ppm.

  • Inability to distinguish individual proton resonances and measure coupling constants.

Possible Causes & Solutions:

CauseSolution
Inherent Signal Overlap Utilize two-dimensional (2D) NMR techniques. Experiments like COSY (Correlated Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons with their directly attached ¹³C nuclei, which have a much larger chemical shift dispersion, aiding in the resolution of overlapping proton signals.[2][3][7] TOCSY (Total Correlation Spectroscopy) can be used to identify all protons within a spin system.
Suboptimal Magnetic Field Strength If available, use a higher field NMR spectrometer (e.g., 600 MHz or higher). Higher magnetic fields increase the chemical shift dispersion, which can help to resolve overlapping signals.[8]
Solvent Effects While D₂O is common, trying a different deuterated solvent like DMSO-d₆ or pyridine-d₅ can sometimes alter the chemical shifts of the protons enough to improve resolution.[1][5]
Temperature Variation Acquiring spectra at different temperatures can sometimes improve resolution by changing the conformation and chemical shifts of the molecule.[2][3]
Issue 2: Broad Peaks and Poor Lineshape

Symptoms:

  • Peaks are wider than expected.

  • Asymmetrical or distorted peak shapes.

Possible Causes & Solutions:

CauseSolution
Poor Magnetic Field Homogeneity Re-shim the spectrometer. This is a critical step for obtaining sharp signals.[4]
High Sample Concentration Prepare a more dilute sample. High concentrations can lead to viscosity-related broadening.[4][5]
Sample Impurities/Particulates Ensure the sample is fully dissolved and filter it if necessary to remove any solid particles.[6] Use high-purity NMR solvents.
Incorrect Acquisition Parameters Ensure that the acquisition time is sufficient to allow the FID (Free Induction Decay) to decay fully. A truncated FID will result in broader lines.

Experimental Protocols

1. Standard ¹H NMR of this compound in D₂O

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of D₂O.[6] Ensure the sample is fully dissolved. Filter the sample if any particulates are visible.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the D₂O.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation delay (d1): 1-5 seconds.

2. 2D ¹H-¹H COSY Experiment

  • Objective: To identify scalar coupled protons and begin to trace the connectivity of the sugar ring.

  • Methodology:

    • Use a standard COSY pulse sequence.

    • Acquire a 2D dataset with a sufficient number of increments in the indirect dimension (t1) to achieve good resolution (e.g., 256-512 increments).

    • Process the 2D data using appropriate software to generate a contour plot. Cross-peaks will indicate coupled protons.

Quantitative Data Summary

The following table summarizes key NMR parameters for this compound. Note that chemical shifts can vary slightly depending on the solvent, temperature, and pH.

ParameterNucleusTypical Chemical Shift Range (ppm)Comments
Anomeric Proton¹H~5.25Typically a doublet due to coupling with H-2. Well-separated from other proton signals.[8]
Ring Protons (H2-H6)¹H3.2 - 4.5Region of significant signal overlap.[1]
Anomeric Carbon¹³C90 - 100Well-resolved from other carbon signals.[8]
Ring Carbons¹³C60 - 80Better dispersion than proton signals.[3][8]

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Peak Resolution in NMR of this compound cluster_start cluster_symptoms Identify Symptoms cluster_broad_peaks Troubleshooting Broad Peaks cluster_overlap Troubleshooting Signal Overlap cluster_end start Poor Peak Resolution in NMR Spectrum symptom1 Broad Peaks start->symptom1 Observe peak shape symptom2 Signal Overlap start->symptom2 Observe signal separation broad_q1 Is the sample homogeneous? symptom1->broad_q1 overlap_q1 Is a high-field spectrometer available? symptom2->overlap_q1 broad_a1_no Filter sample and ensure complete dissolution broad_q1->broad_a1_no No broad_q2 Is the concentration optimal? broad_q1->broad_q2 Yes broad_a1_no->broad_q2 broad_a2_no Dilute the sample broad_q2->broad_a2_no No broad_q3 Are the shims optimized? broad_q2->broad_q3 Yes broad_a2_no->broad_q3 broad_a3_no Re-shim the spectrometer broad_q3->broad_a3_no No end_node Improved Spectrum broad_q3->end_node Yes broad_a3_no->end_node overlap_a1_yes Use higher field for better dispersion overlap_q1->overlap_a1_yes Yes overlap_q2 Have 2D NMR techniques been tried? overlap_q1->overlap_q2 No overlap_a1_yes->end_node overlap_a2_no Perform COSY, HSQC, or TOCSY experiments overlap_q2->overlap_a2_no No overlap_q3 Have alternative solvents or temperatures been tested? overlap_q2->overlap_q3 Yes overlap_a2_no->end_node overlap_a3_no Vary solvent and/or temperature overlap_q3->overlap_a3_no No overlap_q3->end_node Yes overlap_a3_no->end_node

Caption: Troubleshooting workflow for poor peak resolution in NMR spectra.

References

Technical Support Center: Selective Protection of Hydroxyl Groups in α-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective protection of hydroxyl groups in α-D-Galactopyranose.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the hydroxyl groups in α-D-Galactopyranose?

The reactivity of the hydroxyl groups in α-D-Galactopyranose generally follows this order: 6-OH > anomeric OH > 3-OH > 2-OH > 4-OH. The primary hydroxyl group at the C6 position is the most reactive due to less steric hindrance.[1] The axial hydroxyl group at the C4 position is typically the least reactive of the secondary hydroxyls.[2]

Q2: What are the most common strategies for selectively protecting the C6 hydroxyl group?

Due to its higher reactivity, the primary C6-OH can be selectively protected using bulky protecting groups that are sensitive to steric hindrance. Common reagents for this purpose include trityl chloride (TrCl), tert-butyldimethylsilyl chloride (TBSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl).[1]

Q3: How can I achieve selective protection of the secondary hydroxyl groups (C2, C3, C4)?

Differentiating between the secondary hydroxyl groups is a significant challenge due to their similar reactivity.[3] Common strategies include:

  • Tin-mediated acylation: Using organotin reagents like dibutyltin (B87310) oxide can activate specific hydroxyl groups for subsequent acylation.[4]

  • Regioselective benzoylation: Under specific conditions, it's possible to achieve 2,3,6-tri-O-benzoylated products, leaving the C4-OH free.[2][5]

  • Enzymatic reactions: Lipases and proteases can catalyze regioselective acylation of sugars.

  • Multi-step protection/deprotection sequences: A combination of protecting groups with orthogonal stability is often employed to isolate a specific hydroxyl group.

Q4: What is an orthogonal protecting group strategy and why is it important in carbohydrate chemistry?

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct reaction conditions without affecting the others. This is crucial in complex syntheses, such as oligosaccharide synthesis, where specific hydroxyl groups need to be selectively unmasked for glycosylation or other modifications at different stages of the synthetic route.

Troubleshooting Guide

Problem 1: Low Yield in Selective Silylation of the C6-OH

Symptoms:

  • The desired 6-O-silylated product is obtained in low yield.

  • A mixture of products is observed, including di- and tri-silylated species, as well as unreacted starting material.

Possible Causes and Solutions:

CauseSolution
Steric hindrance from the silylating agent While bulky silyl (B83357) groups are used for selectivity, excessively bulky reagents can sometimes lead to slower reactions. Consider using a slightly less bulky silylating agent if possible, or optimize reaction time and temperature.
Insufficient reagent Ensure at least a stoichiometric amount of the silylating agent and base (e.g., imidazole (B134444), pyridine) are used. A slight excess of the silylating agent may improve the yield, but a large excess can lead to over-silylation.
Reaction conditions not optimized The reaction temperature and time can significantly impact the outcome. For bulky silyl groups, longer reaction times or slightly elevated temperatures may be necessary. However, high temperatures can decrease selectivity. Monitor the reaction closely by TLC.
Presence of water Silylating agents are sensitive to moisture, which can consume the reagent and lead to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Unexpected Regioselectivity in Acylation Reactions

Symptoms:

  • Acylation occurs at a hydroxyl group other than the intended one.

  • A mixture of regioisomers is formed, making purification difficult.

Possible Causes and Solutions:

CauseSolution
Influence of the anomeric substituent The steric and electronic properties of the group at the anomeric position (C1) can significantly influence the reactivity of the other hydroxyl groups.[2][5] For example, a bulky anomeric substituent may hinder reaction at the C2-OH. Be mindful of this effect when planning your synthetic strategy.
Reaction temperature Temperature can play a crucial role in regioselectivity. For instance, low-temperature benzoylation (-40 °C) has been shown to favor the formation of 2,3,6-tri-O-benzoyl-D-galactose.[2][5]
Choice of catalyst and solvent The catalyst and solvent system can alter the reactivity of the hydroxyl groups. For example, in tin-mediated acylations, the choice of solvent can influence which hydroxyl group is activated.
Formation of cyclic intermediates Reagents like dibutyltin oxide form stannylene acetals, which can dictate the regioselectivity of subsequent reactions. The structure of this intermediate determines which hydroxyl group is more accessible for acylation.[4]
Problem 3: Incomplete Deprotection of Protecting Groups

Symptoms:

  • The protecting group is not completely removed under standard deprotection conditions.

  • A mixture of partially deprotected and fully deprotected products is obtained.

Possible Causes and Solutions:

CauseSolution
Steric hindrance around the protecting group Bulky protecting groups or a sterically crowded environment around the protected hydroxyl group can hinder the access of the deprotection reagent.
Insufficient deprotection reagent or reaction time Ensure a sufficient excess of the deprotection reagent is used and allow for adequate reaction time. Monitor the reaction by TLC to determine completion.
Inappropriate deprotection conditions The chosen deprotection method may not be suitable for the specific protecting group or the overall molecule. For example, some silyl ethers are more stable to acidic conditions than others. Consult a protecting group stability chart to select the appropriate deprotection conditions.
Side reactions In some cases, the deprotection conditions may lead to undesired side reactions, such as acyl migration, where an acyl group moves from one hydroxyl group to another. This can be minimized by using milder deprotection conditions or by choosing protecting groups that are less prone to migration.

Data Presentation

Table 1: Regioselective Benzoylation of α-D-Galactopyranoside Derivatives

This table summarizes the isolated yields of 2,3,6-tri-O-benzoylated products from various α-D-galactopyranoside tetrols using benzoyl chloride in pyridine (B92270) at -40 °C. The data highlights the influence of the anomeric substituent on the reaction outcome.[2][5]

EntryAnomeric Group (R)ProductIsolated Yield (%)
1Ethylthio (SEt)2,3,6-tri-O-benzoyl-α-D-galactopyranosyl ethylthio89
2Phenylthio (SPh)2,3,6-tri-O-benzoyl-α-D-galactopyranosyl phenylthio78
3Phenyl (OPh)2,3,6-tri-O-benzoyl-α-D-galactopyranosyl phenyl78
4Ethyl (OEt)2,3,6-tri-O-benzoyl-α-D-galactopyranosyl ethyl73
5Propargyl2,3,6-tri-O-benzoyl-α-D-galactopyranosyl propargyl76

Experimental Protocols

Protocol 1: Selective 6-O-Silylation of Methyl α-D-Galactopyranoside

This protocol describes a general procedure for the selective protection of the primary hydroxyl group at the C6 position using a silylating agent.

Materials:

  • Methyl α-D-galactopyranoside

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl α-D-galactopyranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add a solution of TBSCl (1.1 eq) in anhydrous DMF dropwise to the mixture at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain methyl 6-O-tert-butyldimethylsilyl-α-D-galactopyranoside.

Protocol 2: Regioselective 2,3,6-Tri-O-Benzoylation of an α-D-Galactopyranoside

This protocol is based on a method for the regioselective benzoylation of galactopyranoside tetrols.[2][5]

Materials:

  • α-D-Galactopyranoside derivative (e.g., ethylthio α-D-galactopyranoside)

  • Benzoyl chloride (BzCl)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the α-D-galactopyranoside derivative (1.0 eq) in anhydrous pyridine and cool the solution to -40 °C in a dry ice/acetonitrile bath.

  • Add benzoyl chloride (3.5 eq) dropwise to the stirred solution.

  • Maintain the reaction at -40 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2,3,6-tri-O-benzoylated product.

Visualizations

experimental_workflow cluster_silylation Protocol 1: Selective 6-O-Silylation cluster_benzoylation Protocol 2: Regioselective 2,3,6-Tri-O-Benzoylation start1 Methyl α-D-Galactopyranoside step1_1 Dissolve in DMF with Imidazole start1->step1_1 step1_2 Add TBSCl at 0 °C step1_1->step1_2 step1_3 Stir at RT, Monitor by TLC step1_2->step1_3 step1_4 Quench, Extract, and Purify step1_3->step1_4 end1 Methyl 6-O-TBS-α-D-Galactopyranoside step1_4->end1 start2 α-D-Galactopyranoside Derivative step2_1 Dissolve in Pyridine, cool to -40 °C start2->step2_1 step2_2 Add BzCl dropwise step2_1->step2_2 step2_3 Maintain at -40 °C, Monitor by TLC step2_2->step2_3 step2_4 Quench, Work-up, and Purify step2_3->step2_4 end2 2,3,6-tri-O-benzoyl Derivative step2_4->end2

Caption: Experimental workflows for selective protection of α-D-Galactopyranose.

troubleshooting_logic problem Low Yield in 6-O-Silylation cause1 Steric Hindrance problem->cause1 cause2 Insufficient Reagent problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Moisture problem->cause4 solution1 Optimize Silylating Agent/Conditions cause1->solution1 solution2 Use Stoichiometric Excess of Reagents cause2->solution2 solution3 Optimize Time and Temperature cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for low yield in selective 6-O-silylation.

References

Technical Support Center: Quantification of alpha-D-Galactopyranose in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of alpha-D-Galactopyranose in complex mixtures.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using various analytical techniques.

Issue Potential Cause(s) Recommended Solution(s) Applicable Method(s)
Poor Chromatographic Resolution (Peak Tailing or Co-elution) Inappropriate mobile phase composition.Optimize the mobile phase. For HPLC-RID, adjust the acetonitrile/water ratio.[1][2] Consider using a different column chemistry (e.g., amino-functionalized).[3]HPLC
Column contamination or degradation.Implement a robust sample cleanup procedure, such as solid-phase extraction. Use a guard column to protect the analytical column.[3]HPLC
Inadequate derivatization.Ensure complete dryness of the sample before adding derivatization reagents. Optimize reaction time and temperature.[4][5]GC-MS
Irreproducible Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Manually prepare the mobile phase to verify the consistency of the online mixer.[2]HPLC
Temperature variations.Use a column oven to maintain a constant temperature.HPLC, GC-MS
Multiple Peaks for a Single Analyte Presence of anomers (α and β forms) or tautomers.For GC-MS, an oximation step prior to silylation can reduce the number of isomers to two.[4] Alditol acetylation can produce a single derivative peak.[4]GC-MS
Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time) to ensure the reaction goes to completion.[5]GC-MS
Low Sensitivity or Poor Signal-to-Noise Ratio Suboptimal detector settings.For HPLC-RID, ensure the detector temperature is stable and appropriate for the mobile phase.[1]HPLC
Sample matrix interference.Enhance sample cleanup procedures. For enzymatic assays, deproteinize samples if necessary.[6]All Methods
Low concentration of the analyte.Concentrate the sample or use a more sensitive detection method (e.g., fluorescence for enzymatic assays, or switch from HPLC-RID to a mass spectrometer detector).[6][7]All Methods
Inaccurate Quantification Matrix effects.Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.HPLC, GC-MS
Incomplete enzymatic reaction.Ensure optimal pH and temperature for the enzyme. Check for the presence of inhibitors in the sample matrix.[6]Enzymatic Assay
Non-linearity of the calibration curve.Ensure the concentration of the standards spans the expected concentration of the analyte in the samples. Do not extrapolate beyond the linear range.[8]All Methods

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for quantifying this compound in a complex biological matrix?

A1: The choice of method depends on several factors including the required sensitivity, specificity, sample throughput, and available instrumentation.

  • HPLC-RID is a robust and cost-effective method for routine analysis when high sensitivity is not a primary concern.[9]

  • GC-MS offers high sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis, though it requires a more complex sample preparation involving derivatization.[9][10]

  • Enzymatic assays provide high throughput and can be very sensitive, making them suitable for screening a large number of samples in a consistent matrix.[6][9]

  • NMR spectroscopy can provide detailed structural information and quantification without the need for derivatization, but may face challenges with sensitivity and signal overlap in very complex mixtures.[11]

Q2: How can I resolve the co-elution of galactose and glucose in my HPLC analysis?

A2: The separation of galactose and glucose can be challenging due to their structural similarity.[3] To improve resolution, you can try optimizing the mobile phase composition, for example, by adjusting the acetonitrile-to-water ratio in a HILIC separation. Using a column with a different selectivity, such as a lead-based column (e.g., Shodex SUGAR SP0810), can also be effective.[8] Additionally, lowering the flow rate and optimizing the column temperature can enhance separation.

Q3: My GC-MS chromatogram shows multiple peaks for my galactose standard. Why is this happening and how can I fix it?

A3: Monosaccharides like galactose exist in solution as an equilibrium of different isomeric forms (anomers and tautomers), and derivatization can "lock" these different forms, leading to multiple peaks.[10] To simplify the chromatogram, you can perform an oximation step before silylation, which will reduce the number of peaks to two (for the syn and anti isomers of the oxime).[4] Alternatively, converting the sugar to its alditol acetate (B1210297) derivative will produce a single peak.[4]

Q4: I am getting low recovery in my enzymatic assay for D-galactose. What are the possible reasons?

A4: Low recovery in an enzymatic assay can be due to several factors. First, ensure that all reagents, especially the enzyme, have been stored correctly and have not expired. The pH and temperature of the reaction are critical for optimal enzyme activity, so make sure your buffers are correctly prepared and the incubation temperature is as specified in the protocol.[6] The presence of interfering substances in your sample, such as high concentrations of salts, organic solvents, or chelating agents, can inhibit the enzyme. Sample preparation steps like deproteinization or dilution might be necessary.[6]

Q5: Can I use the same sample preparation for both HPLC and GC-MS analysis of this compound?

A5: No, the sample preparation for HPLC and GC-MS are fundamentally different. For HPLC analysis of underivatized sugars, sample preparation typically involves extraction, dilution, and filtration.[1][2] For GC-MS, the sugars must be derivatized to make them volatile.[10] This is a chemical reaction that converts the polar hydroxyl groups into less polar silyl (B83357) or acetyl groups.[4]

Quantitative Data Comparison

The following table summarizes typical performance characteristics of different methods for D-galactose quantification. Note that performance can vary depending on the specific instrumentation, column, and sample matrix.

Parameter HPLC-RID GC-MS (Derivatized) Enzymatic Assay (Colorimetric) Enzymatic Assay (Fluorometric) qNMR
Linear Range 0.1 - 5 mg/mL[8]0.5 - 500 mg/L[12]10 - 1000 µM[6][7]10 - 100 µM[6][7]1.0 - 15.0 g/L[13]
Limit of Detection (LOD) 0.01 - 0.17 mg/mL[8]0.03 mg/L[12]~10 µM[7]~10 µM[7]Not reported
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL[8]Not specified, but above LODNot specified, but above LODNot specified, but above LODNot reported
Precision (%RSD) < 5%[8]Intra-assay: 7.2-11.2% Inter-assay: 6.8-13.2%[12]Not specifiedNot specifiedNot reported
Accuracy (% Recovery) Not specified92.1 - 124.7%[12]Not specifiedNot specifiedNot reported

Experimental Protocols

Quantification of this compound using HPLC with Refractive Index Detection (HPLC-RID)

This protocol is a general guideline and may require optimization for specific sample matrices.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system equipped with a vacuum degasser, quaternary pump, autosampler, column oven, and a refractive index detector (RID).

  • Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm).

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, and 5 mg/mL).

4. Sample Preparation:

  • Accurately weigh a known amount of the homogenized sample into a volumetric flask.

  • Add a known volume of the mobile phase and extract the sugars by sonication or vortexing.

  • Bring the flask to volume with the mobile phase.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC-RID Analysis:

  • Mobile Phase: Isocratic elution with 75:25 (v/v) acetonitrile/water.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[2]

  • Injection Volume: 10 µL.[2]

  • RID Temperature: 35 °C.[2]

  • Run the calibration standards first to establish the calibration curve.

  • Inject the prepared samples.

6. Data Analysis:

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Integrate the peak area of the this compound peak.

  • Quantify the concentration of this compound in the samples using the calibration curve generated from the standards.

Visualizations

MethodSelectionWorkflow start Define Analytical Goal (e.g., routine QC, trace analysis) sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Required? sensitivity->throughput No gcms GC-MS sensitivity->gcms Yes instrumentation Available Instrumentation? throughput->instrumentation No enzymatic Enzymatic Assay throughput->enzymatic Yes hplc HPLC-RID instrumentation->hplc HPLC nmr qNMR instrumentation->nmr NMR structural Structural Confirmation Needed? instrumentation->structural GC-MS structural->gcms Yes structural->hplc No HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing sample Homogenize Complex Mixture extraction Solvent Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup Centrifugation & Filtration (0.45 µm) extraction->cleanup hplc Inject into HPLC System cleanup->hplc standard Prepare Calibration Standards calibration Generate Calibration Curve standard->calibration separation Isocratic Separation on Amino Column hplc->separation detection Refractive Index Detection separation->detection integration Peak Integration detection->integration quantification Quantify This compound integration->quantification calibration->quantification

References

overcoming challenges in the crystallization of alpha-D-Galactopyranose derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of alpha-D-Galactopyranose derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully crystallizing this compound derivatives?

The selection of an appropriate solvent system is arguably the most critical factor. An ideal solvent will dissolve the derivative at an elevated temperature but exhibit low solubility upon cooling.[1] Key properties of a good solvent or solvent system include:

  • Solubility Gradient: Significant difference in the solubility of the compound at high and low temperatures.

  • Inertness: The solvent should not react with the galactopyranose derivative.

  • Volatility: A relatively low boiling point is preferred for easy removal from the crystals.[1]

  • Crystal Morphology: The solvent can influence the shape and quality of the crystals.

Q2: My this compound derivative is not crystallizing. What are the initial steps I should take?

If no crystals form upon cooling, the solution is likely not sufficiently supersaturated.[1][2] Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[1][2]

  • Seeding: Introduce a tiny crystal of the pure compound (a seed crystal) into the supersaturated solution. This provides a template for further crystal formation.[1][2]

  • Solvent Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container to increase the concentration of the derivative.[1]

  • Lowering the Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator to further decrease solubility.[1]

Q3: What does it mean if my compound "oils out" instead of crystallizing, and how can I prevent this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This is common for compounds with low melting points or when the solution is cooled too quickly. To prevent this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow it to cool more slowly.[1]

  • Use a Different Solvent: The boiling point of the solvent may be too high, causing the compound to melt before it crystallizes. Try a solvent with a lower boiling point.

  • Ensure High Purity: Impurities can lower the melting point of a compound and promote oiling out. Further purification of the starting material may be necessary.[1]

Q4: How do protecting groups on my galactopyranose derivative affect crystallization?

Protecting groups significantly influence the physical and chemical properties of the molecule, which in turn affects crystallization.[3][4][5]

  • Stereochemistry and Conformation: Protecting groups can lock the molecule into a specific conformation, which may either favor or hinder the packing into a crystal lattice.[3]

  • Solubility: The nature of the protecting groups (e.g., bulky, polar, nonpolar) will alter the solubility profile of the derivative, necessitating different solvent systems.

  • Intermolecular Interactions: Protecting groups can introduce or block potential hydrogen bonding sites, which are crucial for forming a stable crystal structure.[6]

Q5: Can the presence of both alpha and beta anomers in my sample hinder crystallization?

Yes, the presence of a mixture of anomers can significantly impede crystallization. The alpha and beta anomers have different three-dimensional structures and may not pack efficiently into the same crystal lattice. This anomeric mixture can act as an impurity. It is often crucial to ensure the anomeric purity of the starting material or to use conditions that favor a single anomer in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound derivatives.

Problem Potential Cause Recommended Solution
No Crystals Form 1. Solution is not supersaturated.[2] 2. Compound is too soluble in the chosen solvent.1. Try inducing crystallization by scratching the flask or adding a seed crystal.[1][2] 2. Reduce the solvent volume through slow evaporation or by boiling off some solvent.[2][7] 3. Cool the solution to a lower temperature.[1] 4. Try a different solvent or a mixture of a "good" solvent and a "poor" solvent (anti-solvent).
Rapid Crystallization (Formation of Powder or Small Needles) 1. Solution is too concentrated (highly supersaturated).[8] 2. Cooling is too fast.1. Reheat the solution and add more solvent to reduce the level of supersaturation.[7] 2. Allow the solution to cool more slowly by insulating the flask. 3. Consider a solvent system where the solubility is less temperature-dependent.
"Oiling Out" 1. The melting point of the derivative is lower than the temperature of the solution.[1] 2. High concentration of impurities.[1] 3. Rapid cooling.1. Reheat to dissolve the oil, add more solvent, and cool slowly.[1] 2. Use a solvent with a lower boiling point. 3. Further purify the derivative before attempting crystallization.[1]
Poor Crystal Quality (e.g., aggregates, twins) 1. Nucleation rate is too high. 2. Presence of impurities. 3. Agitation or disturbance during crystal growth.[9]1. Decrease the level of supersaturation by using more solvent or cooling more slowly. 2. Ensure the starting material is of high purity.[9] 3. Allow the crystallization to proceed in an undisturbed environment.[9]
Low Yield 1. Too much solvent was used.[1] 2. Premature filtration before crystallization is complete. 3. Significant solubility of the compound in the cold solvent.1. If the mother liquor is available, concentrate it to recover more material.[1] 2. Ensure the solution is cooled for a sufficient amount of time. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols & Methodologies

Solvent Screening for Crystallization

A crucial step in developing a crystallization protocol is to identify a suitable solvent or solvent system.

Objective: To find a solvent that dissolves the this compound derivative when hot but has low solubility when cold.

Methodology:

  • Small-Scale Testing: Place a small amount (5-10 mg) of the purified derivative into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol (B145695), methanol, isopropanol, ethyl acetate, acetone, water, or mixtures like ethanol/water) dropwise at room temperature, vortexing after each addition.

  • Solubility at Room Temperature: Observe if the compound dissolves readily. A good solvent for cooling crystallization should not dissolve the compound well at room temperature.

  • Heating: If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe if crystals form upon cooling. The ideal solvent will produce a good yield of well-formed crystals.

Data Presentation: Solvent Selection Guide
Solvent/Solvent System Polarity Typical Application for Carbohydrate Derivatives Notes
EthanolPolar ProticOften a good starting point for moderately polar derivatives.Can be used in combination with water to fine-tune solubility.
MethanolPolar ProticSimilar to ethanol, but can sometimes be too good a solvent.
IsopropanolPolar ProticCan be effective for derivatives that are too soluble in ethanol or methanol.
Ethyl AcetatePolar AproticUseful for less polar, more protected derivatives.
AcetonePolar AproticCan be a good solvent, but its high volatility can lead to rapid crystallization.[6]
WaterPolar ProticSuitable for highly polar, unprotected or minimally protected derivatives.
Ethanol/WaterVariableA versatile mixture that allows for fine-tuning of polarity and solubility.The ratio can be adjusted to achieve optimal supersaturation.
Hexane (B92381)/Ethyl AcetateVariableA common system for less polar derivatives, where hexane acts as an anti-solvent.

Visualizations

Experimental Workflow: Crystallization Troubleshooting Logic

G Troubleshooting Crystallization of this compound Derivatives start Start Crystallization (Cooling Saturated Solution) no_crystals No Crystals Form start->no_crystals Observation oiling_out Compound Oils Out start->oiling_out Observation poor_quality Poor Crystal Quality (Powder/Needles) start->poor_quality Observation crystals_ok Good Crystals Formed start->crystals_ok Success induce Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce Try First reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Try First slow_cooling Reduce Supersaturation: - Add More Solvent - Cool Slower poor_quality->slow_cooling Try First induce->crystals_ok Success concentrate Increase Concentration: - Evaporate Solvent - Reduce Solvent Volume induce->concentrate No Success concentrate->crystals_ok Success change_solvent Change Solvent/ Solvent System concentrate->change_solvent No Success reheat->crystals_ok Success reheat->change_solvent No Success change_solvent->start Retry slow_cooling->crystals_ok Success purify Further Purify Starting Material slow_cooling->purify No Success purify->start Retry

Caption: A flowchart for troubleshooting common crystallization issues.

Logical Relationship: Factors Influencing Crystallization Success

G Key Factors in the Crystallization of Galactopyranose Derivatives success Successful Crystallization purity High Purity of Derivative purity->success solvent Optimal Solvent System solvent->success supersaturation Controlled Supersaturation supersaturation->success conditions Appropriate Physical Conditions conditions->success anomeric_purity Anomeric Purity anomeric_purity->purity protecting_groups Suitable Protecting Groups protecting_groups->purity solubility_gradient Good Solubility Gradient solubility_gradient->solvent cooling_rate Slow Cooling Rate cooling_rate->supersaturation temperature Optimal Temperature temperature->conditions

References

Technical Support Center: Optimization of Enzymatic Reactions Involving alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic reactions involving alpha-D-Galactopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experiments and troubleshooting common issues. The primary enzyme discussed is alpha-galactosidase (α-Gal), which hydrolyzes terminal α-galactosyl moieties from various molecules.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of α-galactosidase? A1: α-Galactosidase is a hydrolase enzyme that catalyzes the cleavage of terminal α-1,6-linked galactose residues from glycoproteins, glycolipids, and polysaccharides like raffinose (B1225341) and stachyose.[1] In humans, a deficiency in the lysosomal form of this enzyme, α-galactosidase A, leads to Fabry disease.[3]

Q2: What is a common artificial substrate for assaying α-galactosidase activity? A2: A common and effective chromogenic substrate is p-nitrophenyl-α-D-galactopyranoside (pNPG or pNPGal).[4][5] The enzyme hydrolyzes pNPG to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at approximately 400-420 nm under alkaline conditions.[5][6][7] Fluorometric assays often use 4-methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gala).[3][8]

Q3: How should I store my α-galactosidase enzyme? A3: Most commercial α-galactosidase solutions should be stored at -20°C.[8] Some protocols recommend adding glycerol (B35011) to about 30% to stabilize the enzyme for long-term storage at -80°C.[3] Always refer to the manufacturer's data sheet for specific storage instructions.

Q4: What are the typical products of α-galactosidase acting on its natural substrates? A4: When acting on melibiose, the products are galactose and glucose.[2] For larger oligosaccharides like raffinose, it cleaves the terminal galactose, yielding sucrose (B13894) and galactose.

Q5: Are there known common inhibitors I should be aware of? A5: Yes, the product of the reaction, D-galactose, can act as a competitive or mixed inhibitor.[4][9] Additionally, 1-deoxygalactonojirimycin (DGJ) is a potent known inhibitor and is used as a pharmacological chaperone for Fabry disease.[3][10] Certain metal ions, such as Cu²⁺, Hg²⁺, and Zn²⁺, can also inhibit enzyme activity.[6][11]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Problem 1: Low or No Enzyme Activity

Q: My reaction shows very low or no product formation. What are the possible causes and how can I fix it?

A: This is a common issue that can stem from several factors. A systematic approach is the best way to identify the root cause.[12]

Potential CauseRecommended Action
Inactive Enzyme Ensure the enzyme has been stored correctly according to the manufacturer's instructions. If in doubt, procure a new batch of the enzyme. Run a positive control reaction with a known active enzyme sample if available.[12]
Incorrect Buffer pH The optimal pH for α-galactosidases can vary significantly depending on the source (e.g., fungal enzymes prefer acidic pH 3.5-5.0, while bacterial enzymes often prefer pH 6.0-7.5).[1] Prepare a fresh buffer and verify its pH with a calibrated meter. Test a range of pH values to find the optimum for your specific enzyme.
Substrate Degradation Substrates like pNPG can be unstable.[12] Prepare the substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles.
Presence of Inhibitors Ensure all glassware and reagents are free of contaminants.[12] The reaction product, D-galactose, is a known inhibitor.[9] If product accumulation is suspected, measure initial reaction rates where the product concentration is negligible. Certain metal ions (e.g., Cu²⁺, Hg²⁺) can also inhibit activity.[6][11]
Incorrect Temperature Enzyme activity is highly dependent on temperature. Most α-galactosidases have an optimal temperature between 35°C and 65°C.[1][6][13] Ensure your incubator or water bath is set to and maintains the correct temperature.[12]
Problem 2: High Background Absorbance

Q: My "no-enzyme" control wells show high absorbance, making my results unreliable. What should I do?

A: High background can obscure the true signal from enzymatic activity. This often originates from the substrate or buffer.[12]

Potential CauseRecommended Action
Spontaneous Substrate Hydrolysis Artificial substrates like pNPG can hydrolyze spontaneously, especially at non-optimal pH or high temperatures.[12] Always run a "substrate blank" control (buffer + substrate, no enzyme) for every experiment. Subtract the rate of spontaneous hydrolysis from all your sample readings.
Contaminated Buffer or Reagents Prepare fresh buffers using high-purity water and reagents. Filter-sterilize the buffer if you suspect microbial contamination.[12]
Sample Turbidity If your enzyme preparation is a crude lysate or tissue homogenate, it may be turbid. Centrifuge or filter the sample to remove particulate matter before adding it to the assay.[12]
Problem 3: Inconsistent and Irreproducible Results

Q: My results vary significantly between replicate wells and experimental runs. How can I improve reproducibility?

A: Consistency is key for reliable data. Inconsistent results often point to issues with experimental setup and execution.[12]

Potential CauseRecommended Action
Pipetting Inaccuracy Calibrate your pipettes regularly. Use proper pipetting techniques, ensuring you are working within the optimal volume range for each pipette. For multi-well plates, be consistent with the timing and order of reagent addition.[12]
Temperature Fluctuations Ensure all reaction components are equilibrated to the correct assay temperature before mixing. Use a water bath or incubator that provides stable temperature control.[12]
Reagent Variability Prepare fresh reagents from stock solutions for each set of experiments. If comparing results across different days, use the same batches of enzyme, substrate, and buffer.[12]
Reaction Timing For kinetic assays, use a multi-channel pipette or an automated injector to start reactions simultaneously. For endpoint assays, ensure the stop reagent is added precisely at the end of the incubation period for all samples.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in α-galactosidase assays.

G start Unexpected Results (Low Activity, High Background, Poor Reproducibility) check_enzyme 1. Check Enzyme & Controls start->check_enzyme enzyme_ok Activity in Positive Control? check_enzyme->enzyme_ok check_reagents 2. Check Reagents & Buffer enzyme_ok->check_reagents  Yes solution_enzyme Solution: - Procure new enzyme - Verify storage - Check concentration enzyme_ok->solution_enzyme No   reagents_ok Background in 'No-Enzyme' Control? check_reagents->reagents_ok check_conditions 3. Check Assay Conditions reagents_ok->check_conditions No   solution_reagents Solution: - Prepare fresh buffer/substrate - Verify pH - Check for contamination reagents_ok->solution_reagents Yes   conditions_ok Results Reproducible? check_conditions->conditions_ok solution_conditions Solution: - Optimize T°, pH, [S] - Calibrate pipettes - Ensure stable T° conditions_ok->solution_conditions No   end_node Problem Solved conditions_ok->end_node Yes   solution_enzyme->end_node solution_reagents->end_node solution_conditions->end_node

Caption: A logical workflow for troubleshooting enzymatic assays.

Key Experimental Protocols

Protocol 1: Determining Optimal pH for α-Galactosidase Activity

This protocol uses a spectrophotometric assay with pNPG to determine the pH at which your enzyme exhibits maximum activity.

Materials:

  • α-galactosidase enzyme solution

  • Substrate: p-Nitrophenyl-α-D-galactopyranoside (pNPG)[5]

  • A series of buffers (e.g., 50 mM citrate-phosphate) covering a pH range (e.g., pH 3.0 to 8.0)

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃) or similar alkaline buffer[6]

  • Spectrophotometer or microplate reader capable of reading at 405-420 nm

Procedure:

  • Prepare Buffers: Make a series of buffers, each at the same molarity, spanning the desired pH range (e.g., in 0.5 pH unit increments).

  • Set Up Reactions: For each pH value to be tested, label tubes or microplate wells for "Sample" and "Blank".

  • Add Reagents: To each tube/well, add the buffer and pNPG substrate solution. Equilibrate to the desired reaction temperature (e.g., 37°C).

  • Initiate Reaction: Add the enzyme solution to the "Sample" tubes/wells to start the reaction. Add an equal volume of enzyme storage buffer (without enzyme) to the "Blank" tubes.

  • Incubate: Incubate all tubes/wells at a constant temperature for a fixed period (e.g., 10-30 minutes). The time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding the Stop Solution to all tubes/wells. This raises the pH, stopping the enzyme and maximizing the color of the p-nitrophenol product.[14]

  • Measure Absorbance: Read the absorbance of all samples and blanks at 405-420 nm.

  • Analyze Data:

    • For each pH, subtract the blank absorbance from the sample absorbance.

    • Plot the corrected absorbance (Enzyme Activity) versus pH.

    • The pH corresponding to the peak of the curve is the optimal pH for your enzyme under these conditions.

Protocol 2: Michaelis-Menten Kinetic Analysis

This protocol determines the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of your enzyme.

Materials:

  • Same as Protocol 1, with a single optimal buffer determined previously.

Procedure:

  • Prepare Substrate Dilutions: Prepare a series of dilutions of the pNPG substrate in the optimal reaction buffer. Concentrations should typically range from 0.1 x Kₘ to 10 x Kₘ (if Kₘ is unknown, a broad range from ~0.1 mM to 10 mM is a good starting point).[15]

  • Set Up Reactions: Prepare tubes or microplate wells for each substrate concentration.

  • Equilibrate: Add buffer and the enzyme solution to each tube/well and equilibrate to the optimal temperature.

  • Initiate Reactions: Start the reactions by adding the varying concentrations of pNPG substrate to the corresponding tubes/wells.

  • Measure Initial Rates (V₀): Immediately measure the rate of product formation by taking continuous absorbance readings over time (kinetic mode) or by stopping the reaction at several early time points (endpoint mode). It is crucial to measure the initial linear rate before substrate is depleted or product inhibition occurs.[9][15]

  • Analyze Data:

    • Calculate the initial velocity (V₀) for each substrate concentration. This is the slope of the absorbance vs. time plot in the linear region.

    • Plot V₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[15] Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), though this method is less accurate.

Visual Workflow for Kinetic Analysis

G prep 1. Prepare Reagents (Enzyme, Buffer, Substrate Dilutions) setup 2. Set Up Reactions (Fixed [E], Variable [S]) prep->setup equilibrate 3. Equilibrate to Optimal T° setup->equilibrate initiate 4. Initiate Reaction (Add Substrate) equilibrate->initiate measure 5. Measure Initial Rates (Kinetic Read) initiate->measure plot 6. Plot V₀ vs. [S] measure->plot analyze 7. Analyze Data (Non-linear Regression) plot->analyze results Determine Kₘ & Vₘₐₓ analyze->results

Caption: Workflow for determining Michaelis-Menten kinetic parameters.

Reference Data

The optimal conditions for α-galactosidase can vary widely depending on its source. The following table summarizes typical values found in the literature for enzymes from different organisms.

Enzyme SourceTypical Optimal pHTypical Optimal Temp. (°C)Apparent Kₘ (pNPG)Reference
Aspergillus niger3.5 - 5.035 - 65°C~0.20 mM[11][13]
Trichoderma sp.5.0 - 6.060°C0.5 mM[1]
Penicillium chrysogenum4.0 - 5.050°CN/A[4]
Humicola sp.5.055°CN/A[11]
Human Lysosomal (α-Gal A)4.537°CN/A[7]
E. coli6.5 - 7.537°CN/A[1][16]

References

strategies to improve the solubility of alpha-D-Galactopyranose derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with alpha-D-galactopyranose derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

Poor aqueous solubility is a common issue for many new chemical entities, with some reports indicating over 40% of new drugs are poorly water-soluble.[1][2] For this compound derivatives, this can be attributed to several factors:

  • Molecular Structure: The inherent structure of the galactopyranose ring contains numerous hydroxyl (-OH) groups, making it hydrophilic. However, derivatization often introduces large, non-ionizable, or lipophilic (hydrophobic) functional groups, which can significantly decrease the molecule's overall affinity for water.[3][4]

  • Crystalline Form: Many organic molecules, including these derivatives, exist in a stable crystalline lattice. The high lattice energy of a well-ordered crystal structure makes it difficult for water molecules to break apart the crystal and solvate the individual molecules, resulting in low solubility.[3]

  • Biopharmaceutics Classification System (BCS): Many complex drug candidates fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where solubility is the primary barrier to absorption and bioavailability.[5][6]

Q2: What is the first step I should take when my derivative is insoluble?

The initial step should be a systematic assessment of basic formulation strategies before moving to more complex chemical modifications. A logical workflow is essential for efficiently identifying a viable solution.

G cluster_0 Initial Assessment & Basic Strategies A Derivative Insoluble in Aqueous Buffer B pH Adjustment (for ionizable derivatives) A->B C Co-solvent Addition (e.g., DMSO, Ethanol (B145695), PEG 400) B->C No/Not Applicable D Solubility Achieved? C->D E Complexation (e.g., Cyclodextrins) D->E No I Solubilized Formulation D->I Yes F Particle Size Reduction (e.g., Micronization) E->F G Chemical Modification (e.g., Add polar groups, Prodrugs) F->G H Solid Dispersions G->H

Caption: Workflow for addressing solubility issues. (Within 100 characters)

Q3: How does pH affect the solubility of these derivatives?

The solubility of derivatives with ionizable functional groups (e.g., carboxylic acids, amines) is highly dependent on pH.[7]

  • Weakly Acidic Derivatives: If your derivative contains an acidic group (like a carboxyl group), its solubility will increase in a more basic environment (pH > pKa) as the group deprotonates to form a more soluble salt.[8]

  • Weakly Basic Derivatives: Conversely, if your derivative has a basic group (like an amino group), its solubility will be higher in acidic conditions (pH < pKa) where it becomes protonated.[8]

  • Zwitterionic/Amphoteric Derivatives: For compounds with both acidic and basic centers, solubility is lowest at the isoelectric point and increases at both higher and lower pH values.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem: My derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer.
  • Possible Cause 1: Exceeding Aqueous Solubility Limit. The high concentration of the drug in the DMSO stock exceeds its maximum solubility in the final aqueous buffer, even with a small percentage of co-solvent.

  • Solution 1: Optimize Co-solvent Concentration. Increase the percentage of the water-miscible co-solvent in the final solution.[9] Common co-solvents include DMSO, ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).[9] Be mindful that high co-solvent concentrations can sometimes impact biological assays.

  • Solution 2: Use a Surfactant. Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[10] Low concentrations of surfactants like Tween® 80 or Polysorbate 80 can prevent precipitation.

  • Solution 3: Employ Complexation Agents. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate nonpolar drug molecules, forming an inclusion complex with enhanced water solubility.[9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[9]

Problem: The solubility is still poor even after trying different solvents and pH values.
  • Possible Cause 1: High Crystal Lattice Energy. The compound may be in a highly stable, crystalline polymorphic form that resists dissolution.[3]

  • Solution 1: Particle Size Reduction. Decreasing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][12]

    • Micronization: Milling techniques (e.g., jet milling) can reduce particle size to the micron range.[1][9]

    • Nanonization: Creating nanosuspensions involves producing drug particles in the sub-micron range, which can dramatically increase dissolution velocity.[5][6]

  • Solution 2: Create an Amorphous Solid Dispersion. Dispersing the drug in an amorphous state within a polymer matrix prevents crystallization and presents the drug in a higher energy, more soluble form.[1][13] This can be achieved through techniques like spray drying or hot-melt extrusion.[13]

  • Possible Cause 2: The molecule is inherently too lipophilic. The chemical structure itself prevents sufficient interaction with water.

  • Solution 1: Chemical Modification (Lead Optimization/Drug Design Phase). This is a long-term strategy involving synthesis.

    • Introduce Polar Functional Groups: Add hydrophilic groups like hydroxyl (-OH), carboxyl (-COOH), or sulfonic groups (-SO₃H) to the molecular structure. The addition of a sulfonic group, for example, can significantly increase water solubility and biodegradability.[14]

    • Prodrug Approach: Synthesize a more soluble prodrug by attaching a polar moiety, such as a phosphate (B84403) group.[3] This group can be cleaved in vivo to release the active parent drug.

Quantitative Data Summary

The effectiveness of different solubilization strategies can be compared quantitatively. The table below provides a hypothetical example based on common fold-increases seen in literature for BCS Class II drugs.

StrategyStarting Solubility (µg/mL)Achieved Solubility (µg/mL)Fold IncreaseReference / Notes
pH Adjustment 1.0 (at pH 7.4)550 (at pH 2.0)550xFor a weakly basic drug. Salt formation can lead to >100-fold increases.[15]
Co-solvency 1.0 (in water)120 (in 20% PEG 400)120xCo-solvents can significantly increase solubility.[9]
Complexation 1.0250 (with 10% HP-β-CD)250xDependent on the binding constant between the drug and cyclodextrin (B1172386).[12]
Particle Size Reduction 1.0 (50 µm particles)15 (1 µm particles)15xPrimarily increases dissolution rate rather than equilibrium solubility.[1][12]
Solid Dispersion 1.0800800xAmorphous forms can have substantially higher apparent solubility than crystalline forms.[13]

Key Experimental Protocols

Protocol 1: Solubility Determination by Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the selected solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, stop the agitation and allow the suspension to settle. Collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific medium.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation

This method is used to prepare a solid complex for improved handling and dissolution.[7]

  • Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with gentle heating and stirring to create a clear solution.

  • Guest Addition: Dissolve the galactopyranose derivative (the "guest" molecule) in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the ethanolic drug solution to the aqueous cyclodextrin solution while stirring vigorously. Continue stirring for several hours at room temperature.[7]

  • Precipitation: Cool the resulting solution (e.g., in an ice bath) to induce the precipitation of the inclusion complex.

  • Isolation & Drying: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any free drug from the surface. Dry the resulting powder under vacuum.[7]

  • Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR).

Visualization of Key Relationships

The interplay between a compound's properties and the chosen solubilization strategy is critical for success.

G cluster_drug Drug Physicochemical Properties cluster_strategy Solubilization Strategy pKa pKa (Ionizable?) pH_Mod pH Modification pKa->pH_Mod Directly informs LogP LogP (Lipophilicity) Complex Complexation (Cyclodextrin) LogP->Complex Guides selection Cosolvent Co-solvency LogP->Cosolvent Guides selection MP Melting Point (Crystal Energy) Amorphous Amorphous Solid Dispersion MP->Amorphous Indicates potential gain

Caption: Linking drug properties to solubility strategies. (Within 100 characters)

References

Technical Support Center: Resolving Analytical Challenges in Distinguishing Alpha- and Beta-Anomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when distinguishing between α- and β-anomers of carbohydrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for distinguishing between α- and β-anomers?

A1: The principal methods for differentiating anomers include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H and ¹³C NMR, which can distinguish anomers based on differences in chemical shifts and coupling constants of the anomeric proton and carbon.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Especially using chiral or specialized columns that can resolve the two anomeric forms.

  • X-ray Crystallography: Provides definitive stereochemical assignment in the solid state, though obtaining suitable crystals can be challenging.[3][4]

  • Enzymatic Assays: Utilizes enzymes that are specific for either the α- or β-anomer to quantify their respective amounts.[5][6][7]

Q2: What is mutarotation, and how does it affect the analysis of anomers?

A2: Mutarotation is the process where the α- and β-anomers of a sugar in solution interconvert until an equilibrium is reached.[8][9][10] This can be a significant challenge in analytical chemistry as it can lead to peak broadening or the appearance of multiple peaks for a single compound in chromatography.[11] It is crucial to control the conditions of the analysis (e.g., pH, temperature, and solvent) to either prevent mutarotation or ensure that the equilibrium is reached before analysis for reproducible results.

Q3: Can mass spectrometry distinguish between α- and β-anomers?

A3: Generally, standard mass spectrometry (MS) cannot differentiate between α- and β-anomers as they are isomers with the same mass-to-charge ratio. However, MS can be coupled with a separation technique like HPLC (LC-MS) to identify and quantify the separated anomers.

Troubleshooting Guides

HPLC Troubleshooting

Q1: I am seeing peak splitting or broad peaks when analyzing a single sugar compound by HPLC. What could be the cause?

A1: Peak splitting or broadening when analyzing sugars is often due to the separation of α- and β-anomers on the column, which is influenced by mutarotation.[11][12] Here are some potential causes and solutions:

  • Slow Interconversion on the Column: If the rate of mutarotation is slow compared to the chromatographic timescale, the two anomers will separate, resulting in two peaks or a broadened peak.[13]

    • Solution: Increase the column temperature (e.g., 70-80 °C) to accelerate mutarotation, causing the two anomer peaks to coalesce into a single sharp peak.[13]

    • Solution: Use an alkaline mobile phase (if your column is compatible, like polymer-based amino columns) to speed up anomer interconversion.[13]

  • Column Choice: The stationary phase can influence the separation of anomers.

    • Solution: If the goal is to separate the anomers, consider using a chiral column such as a Chiralpak AD-H, which is designed to resolve stereoisomers.[14][15] If the goal is a single peak for quantification of the sugar, an amino column under the right conditions might be more suitable.

  • Sample Solvent: The solvent used to dissolve the sample can affect the peak shape if it is significantly different from the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q2: My α- and β-anomers are co-eluting. How can I improve their separation by HPLC?

A2: Improving the resolution of co-eluting anomers requires optimizing your chromatographic method.

  • Column Selection:

    • Action: Employ a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating carbohydrate anomers.[6][7]

  • Mobile Phase Composition:

    • Action: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of solvents like acetonitrile (B52724) and water. For reversed-phase, modify the organic modifier concentration.

  • Temperature:

    • Action: Lowering the column temperature can sometimes enhance the separation between anomers by increasing the interaction differences with the stationary phase. However, this may also lead to broader peaks.

NMR Troubleshooting

Q1: The anomeric proton signals in my ¹H NMR spectrum are overlapping with other signals. How can I resolve them?

A1: Overlapping signals in the anomeric region can be a challenge. Here are some strategies:

  • Higher Field Strength:

    • Action: Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase chemical shift dispersion.

  • 2D NMR Techniques:

    • Action: Perform a 2D J-resolved spectroscopy experiment. This technique separates chemical shifts and coupling constants into two different dimensions, which can help in resolving overlapping multiplets and accurately measuring coupling constants.[16][17]

    • Action: Use a 2D TOCSY (Total Correlation Spectroscopy) experiment. By irradiating a well-resolved anomeric proton signal, you can identify all the coupled protons within that spin system, effectively separating the spectrum of each anomer.

  • Diffusion-Ordered Spectroscopy (DOSY):

    • Action: A DOSY experiment can separate the signals of different species in a mixture based on their diffusion coefficients.[3][16] While anomers have very similar diffusion coefficients, under certain conditions, it is possible to resolve their spectra.[3][18]

Q2: How can I confidently assign the α- and β-anomeric configurations in my NMR spectrum?

A2: The assignment is primarily based on two parameters for the anomeric proton (H-1):

  • Chemical Shift (δ): The α-anomeric proton typically resonates at a lower field (higher ppm) than the β-anomeric proton.[2] For D-glucose, the α-anomeric proton is around 5.24 ppm, while the β-anomeric proton is at approximately 4.64 ppm in D₂O.[19]

  • Coupling Constant (J): The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) (³JH1,H2) is dependent on the dihedral angle between them.

    • For most aldohexopyranoses in a ⁴C₁ chair conformation, the β-anomer has a larger coupling constant (typically 7-9 Hz, corresponding to a trans-diaxial relationship between H-1 and H-2) compared to the α-anomer (typically 2-4 Hz, corresponding to an axial-equatorial relationship).[20]

Quantitative Data Summary

Table 1: Typical ¹H NMR Parameters for Anomeric Protons of D-Glucose in D₂O

AnomerChemical Shift (δ)Coupling Constant (³JH1,H2)
α-D-Glucose ~5.24 ppm~2.7 - 4.0 Hz
β-D-Glucose ~4.64 ppm~7.0 - 8.0 Hz

Note: These values can vary slightly depending on the solvent, temperature, and pH.[19][20]

Experimental Protocols

Protocol 1: Quantitative Analysis of Anomer Ratio by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh and dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O).

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the anomeric protons to ensure accurate integration. A D1 of 10-30 seconds is generally recommended for quantitative analysis.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[21]

  • Data Processing and Analysis:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data.

    • Carefully phase the spectrum and perform baseline correction across the anomeric proton region.

    • Integrate the signals corresponding to the α- and β-anomeric protons.

    • Calculate the anomer ratio by dividing the integral of one anomer by the sum of the integrals of both anomers and multiplying by 100.

Protocol 2: Enzymatic Assay for D-Glucose Anomers using Glucose Oxidase

This protocol determines the concentration of β-D-glucose.

  • Principle: Glucose oxidase specifically catalyzes the oxidation of β-D-glucose. The reaction produces hydrogen peroxide, which can be measured colorimetrically in a coupled reaction with a peroxidase and a chromogenic substrate.[5]

  • Reagents and Materials:

    • Glucose oxidase

    • Horseradish peroxidase

    • Chromogenic substrate (e.g., o-dianisidine)

    • Phosphate (B84403) buffer (pH 7.0)

    • Glucose standards (and the sample to be tested)

    • Spectrophotometer

  • Assay Procedure:

    • Prepare a reaction mixture containing the phosphate buffer, horseradish peroxidase, and the chromogenic substrate.

    • Add a known volume of the glucose standard or sample to the reaction mixture.

    • Initiate the reaction by adding glucose oxidase.

    • Incubate the reaction at a constant temperature (e.g., 37 °C) for a specific time.

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the absorbance of the solution at the appropriate wavelength for the chromogen used.

    • Create a standard curve using the absorbance values of the glucose standards.

    • Determine the concentration of β-D-glucose in the sample from the standard curve.

  • Determination of Total Glucose:

    • To measure the total glucose (α + β), include the enzyme mutarotase (B13386317) in the reaction mixture to accelerate the conversion of α-D-glucose to β-D-glucose, ensuring all glucose is measured.[5][7]

Visualizations

General Workflow for Anomer Analysis

Anomer_Analysis_Workflow cluster_start Start cluster_methods Analytical Methods cluster_analysis Data Analysis & Outcome start Sample with Unknown Anomer Ratio NMR NMR Spectroscopy (¹H, ¹³C, DOSY) start->NMR Solution State HPLC HPLC (Chiral Column) start->HPLC Solution State Xray X-ray Crystallography start->Xray Solid State Enzyme Enzymatic Assay start->Enzyme Solution State Quant Anomer Ratio Quantification NMR->Quant HPLC->Quant Struct Definitive Structural Assignment Xray->Struct Enzyme->Quant

Caption: A general workflow for the analysis of anomeric mixtures.

Troubleshooting HPLC Peak Splitting for Sugar Analysis

HPLC_Troubleshooting Start Peak Splitting or Broadening Observed Check_Mutarotation Is Mutarotation the Likely Cause? Start->Check_Mutarotation Increase_Temp Increase Column Temperature (e.g., 70-80 °C) Check_Mutarotation->Increase_Temp Yes Check_Solvent Is Sample Solvent Different from Mobile Phase? Check_Mutarotation->Check_Solvent No Alkaline_Mobile_Phase Use Alkaline Mobile Phase (with compatible column) Increase_Temp->Alkaline_Mobile_Phase Resolved Problem Resolved Increase_Temp->Resolved Alkaline_Mobile_Phase->Resolved Change_Solvent Dissolve Sample in Initial Mobile Phase Check_Solvent->Change_Solvent Yes Check_Column Is Column Appropriate for Anomer Separation? Check_Solvent->Check_Column No Change_Solvent->Resolved Use_Chiral_Column Use Chiral Column for Separation Check_Column->Use_Chiral_Column Separation Desired Use_Amino_Column Use Amino Column for Single Peak Check_Column->Use_Amino_Column Single Peak Desired Use_Chiral_Column->Resolved Use_Amino_Column->Resolved

Caption: A troubleshooting guide for HPLC peak splitting in sugar analysis.

Decision Tree for Anomer Analysis Technique Selection

Technique_Selection Start Goal of Anomer Analysis? Quant_Ratio Quantitative Ratio in Solution Start->Quant_Ratio Quantification Definitive_Structure Definitive 3D Structure (Solid State) Start->Definitive_Structure Structure Complex_Mixture Is the sample a complex mixture? Quant_Ratio->Complex_Mixture Xray X-ray Crystallography Definitive_Structure->Xray NMR NMR Spectroscopy (¹H NMR) Enzyme Enzymatic Assay NMR->Enzyme Need orthogonal method? HPLC HPLC with Chiral Column Complex_Mixture->NMR No Complex_Mixture->HPLC Yes

Caption: A decision tree for selecting the appropriate anomer analysis technique.

References

improving the efficiency of metabolic incorporation of alpha-D-Galactopyranose analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the efficiency of metabolic incorporation of α-D-Galactopyranose and related analogs in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of metabolic incorporation for galactose analogs?

A1: Galactose analogs are processed through the endogenous Leloir pathway, which is the primary route for galactose metabolism.[1][2] In this pathway, α-D-galactose is converted into UDP-glucose in a series of enzymatic steps.[2][3] Analogs of galactose, such as N-azidoacetylgalactosamine (Ac4GalNAz), can hijack this machinery.[4] Cellular enzymes recognize and process these analogs, incorporating them into newly synthesized glycoproteins and other glycoconjugates.[5][6] The analog, now bearing a chemical reporter group like an azide, is displayed on the cell surface, allowing for subsequent detection or modification.[6][7]

Q2: What are the main causes of cytotoxicity when using sugar analogs?

A2: The primary mechanisms of cytotoxicity from sugar analogs, particularly azido-sugars, involve their interference with core cellular processes.[8] Key mechanisms include:

  • DNA Chain Termination: Some analogs, once converted to their triphosphate form, can be mistakenly incorporated into DNA by polymerases, leading to chain termination and cell cycle arrest.[8]

  • Mitochondrial Toxicity: Azido-sugar triphosphates can inhibit mitochondrial DNA polymerase, leading to mtDNA depletion.[8]

  • Inhibition of Glycosylation: The monophosphate forms of some analogs can competitively inhibit the transport of essential nucleotide sugars (like UDP-galactose) into the Golgi, disrupting normal glycosylation.[8]

  • Altered Cellular Signaling: High concentrations of analogs have been shown to alter critical signaling pathways, affecting cell function and energy generation.[8]

Q3: How does the concentration of the analog affect experimental outcomes?

A3: There is a direct, dose-dependent relationship between the concentration of a sugar analog and its effects.[8] While higher concentrations may increase labeling efficiency, they also significantly increase the risk of cytotoxicity.[8] For instance, studies have shown that a high concentration of 50 µM Ac4ManNAz can cause cellular stress, while a lower concentration of 10 µM can provide sufficient labeling with minimal physiological impact.[8] It is crucial to optimize the concentration for each cell line and analog to balance labeling efficiency with cell viability.

Q4: Are some galactose analogs more specific than others?

A4: Yes, specificity is a significant challenge due to metabolic interconversion. A major issue is the epimerization of UDP-GalNAc analogs to their UDP-GlcNAc counterparts by the enzyme UDP-galactose 4-epimerase (GALE).[5][9] This can lead to the unintended labeling of O-GlcNAc-modified proteins instead of the targeted O-GalNAc glycans.[9] To address this, researchers have developed analogs with branched N-acylamide side chains that confer resistance to GALE-mediated epimerization, thereby improving specificity for O-GalNAc glycosylation.[9][10] Using GALE-deficient cell lines is another strategy to prevent this metabolic crosstalk.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the metabolic labeling of cells with α-D-Galactopyranose analogs.

Problem 1: Low or No Labeling Signal

Q: My fluorescence or Western blot signal is weak to non-existent after labeling. What are the potential causes and solutions?

A: Weak or absent signal is a common issue that can stem from multiple factors in the experimental workflow.

Potential Cause Recommended Solution
Insufficient Analog Concentration or Incubation Time Optimize the concentration and incubation time. Perform a dose-response and time-course experiment (e.g., 10-50 µM for 24-72 hours) to find the optimal balance between labeling and viability for your specific cell line.
High Cytotoxicity High concentrations of analogs can lead to cell death, reducing the overall signal.[8] Assess cell viability using a Trypan Blue or MTT assay. If viability is low, reduce the analog concentration or incubation time.[11]
Poor Analog Uptake or Metabolism The galactose salvage pathway can be intolerant of unnatural analogs.[12] Consider using a different analog; mannose derivatives, for example, sometimes show superior incorporation efficiency compared to galactose isomers.[13] Ensure the analog is properly solubilized (typically in DMSO) before adding to the media.
Competition with Endogenous Sugars High levels of natural galactose or glucose in the culture medium can outcompete the analog for enzymatic processing.[4] Consider using a medium with reduced glucose or galactose concentrations during the labeling period.
Inefficient Bioorthogonal Reaction (Click Chemistry) The downstream detection chemistry may be inefficient. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the freshness of reagents, especially the reducing agent (e.g., sodium ascorbate).[6] For live-cell imaging, use a copper-free, strain-promoted reaction (SPAAC).[7]
Off-Target Labeling (S-glycosylation) Per-acetylated sugars can sometimes lead to non-enzymatic S-glycosylation of cysteine residues, which is an artifact.[14] This can be identified through further biochemical analysis. Using analogs with different protecting groups may mitigate this issue.

Problem 2: High Background or Non-Specific Signal

Q: I'm observing high background fluorescence or my Western blot shows many non-specific bands. How can I improve the specificity?

A: High background often points to issues with metabolic interconversion or problems with the detection steps.

Potential Cause Recommended Solution
Metabolic Interconversion As mentioned in the FAQs, UDP-GalNAc analogs can be converted to UDP-GlcNAc analogs by the GALE enzyme, leading to off-target labeling.[9] Use GALE-knockout cell lines or employ a GALE-resistant analog to ensure O-GalNAc specificity.[9][10]
Incomplete Washing Residual, unreacted fluorescent probe can bind non-specifically to cells or membranes, causing high background. Increase the number and duration of washing steps after the click chemistry reaction. Include a mild detergent like Tween-20 in the wash buffers (for fixed cells).
Non-Specific Antibody Binding If using an antibody for detection (e.g., anti-FLAG), ensure proper blocking steps are performed (e.g., with 5% BSA or milk) and that the antibody is used at the recommended dilution.
Precipitation of Analog High concentrations of the sugar analog may precipitate in the culture medium. Ensure the analog is fully dissolved in DMSO before final dilution and visually inspect the medium for any precipitate after addition.

Quantitative Data Summary

The optimal concentration for metabolic labeling is highly dependent on the specific analog, cell type, and experimental goal. The table below provides examples from published studies to serve as a starting point for optimization.

Table 1: Example Analog Concentrations and Observed Effects

Analog Cell Line Concentration Observation Citation
Ac4ManNAz Jurkat 10 µM Sufficient labeling for cell tracking with minimal physiological impact. [8]
Ac4ManNAz Jurkat 50 µM Depolarization of mitochondrial membrane and reduced cellular function. [8]
Ac4ManNAz hMSC-TERT 50 µM Decreased viability rates (40-60%). [13]
Ac4GalNAz hMSC-TERT 20 µM Viability rates above 90%. [13]
Ac4GalNAz CHO Cells 50 µM Efficient metabolic incorporation into cell surface glycoproteins. [4]

| 4DFG (antimetabolite) | Glioblastoma (GBM) | 125-300 µM | IC50 value (potency against GBM cells). |[15] |

Diagrams: Pathways and Workflows

Visualizing the metabolic context and experimental steps can aid in understanding and troubleshooting.

Leloir_Pathway Gal α-D-Galactose (or Analog) Gal1P Galactose-1-P (Analog-1-P) Gal->Gal1P GALK UDPGal UDP-Galactose (UDP-Analog) Gal1P->UDPGal GALT UDPGlc UDP-Glucose invis1 UDPGlc->invis1 Glycoproteins Glycoprotein Synthesis UDPGal->Glycoproteins GALE GALE (Epimerase) UDPGal->GALE Interconversion (Source of Non-Specificity) Glc1P Glucose-1-P GALE->UDPGlc invis1->Gal1P invis1->Glc1P GALT invis2

Caption: The Leloir Pathway for Galactose Metabolism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Detection cluster_analysis Analysis start 1. Seed Cells culture 2. Culture Cells (e.g., 24h) start->culture labeling 3. Add Galactose Analog (e.g., 20-50 µM) culture->labeling incubation 4. Incubate (e.g., 48-72h) labeling->incubation wash1 5. Wash Cells (PBS) incubation->wash1 fix 6. Fix & Permeabilize (PFA / Triton X-100) click 7. Perform Click Reaction (e.g., CuAAC with Fluorophore) wash2 8. Wash Cells (PBS) analysis 9. Analyze wash2->analysis microscopy Microscopy analysis->microscopy flow Flow Cytometry analysis->flow blot Western Blot analysis->blot

Caption: General Workflow for Metabolic Labeling Experiments.

Troubleshooting_Flowchart start Start: Low Signal q_viability Is cell viability >80%? start->q_viability s_reduce_conc Solution: - Lower analog concentration - Reduce incubation time q_viability->s_reduce_conc No q_controls Do positive/negative controls work? q_viability->q_controls Yes s_check_reagents Solution: - Check click chemistry reagents - Validate detection antibody q_controls->s_check_reagents No q_optimize Have concentration and time been optimized? q_controls->q_optimize Yes s_optimize Action: Perform dose-response and time-course q_optimize->s_optimize No s_final Consider: - Analog is poor substrate - Metabolic interconversion - Competition with media sugars q_optimize->s_final Yes

References

Technical Support Center: Optimization of Purification Protocols for Synthetic α-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic α-D-Galactopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing purification protocols and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of α-D-Galactopyranose?

A1: The purity of synthetic α-D-Galactopyranose can be affected by several factors related to the synthetic route. Potential impurities may include unreacted starting materials, the β-anomer (β-D-Galactopyranose) which forms during glycosylation reactions, partially protected byproducts, and degradation products resulting from improper handling or storage.[1]

Q2: Which chromatographic techniques are most effective for purifying α-D-Galactopyranose?

A2: For protected (less polar) carbohydrates, normal-phase chromatography on silica (B1680970) gel is a standard and effective technique.[2] For unprotected carbohydrates with free hydroxyl groups, which are highly polar, reversed-phase chromatography on C18 columns is often more suitable.[2] High-Performance Liquid Chromatography (HPLC), particularly in Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase modes, is excellent for high-resolution separation and quantitative analysis.[3]

Q3: What analytical methods are recommended for assessing the purity of the final product?

A3: A multi-faceted approach is recommended for a thorough purity assessment.[1] Key techniques include:

  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress and column fractions.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying isomeric impurities like the β-anomer.[1][3]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and separating closely related isomers.[4][5]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[3]

Q4: What are the key physical properties of pure α-D-Galactopyranose?

A4: The fundamental physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂O₆[6][7]
Molecular Weight 180.156 g/mol [6][7][8]
Appearance White crystalline solidGeneral knowledge
CAS Registry Number 3646-73-9[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of α-D-Galactopyranose.

Q: My TLC analysis shows two or more spots that are very close together (low resolution), making it difficult to monitor the purification. What should I do?

A: Potential Cause: The selected solvent system for TLC development is not optimal for separating your target compound from impurities, which are likely the β-anomer or closely related protected intermediates.

Solution:

  • Systematically Vary Solvent Polarity: Prepare a series of eluent systems with gradually changing polarity. For normal-phase silica gel TLC, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, try decreasing the polarity by increasing the proportion of hexane or increasing it by adding a small amount of a more polar solvent like methanol.

  • Test Different Solvent Systems: If polarity adjustments are insufficient, switch to a different solvent system entirely. For example, a dichloromethane/methanol system may offer different selectivity compared to hexane/ethyl acetate.[9]

  • Employ a Shallower Gradient in Column Chromatography: When transferring the optimized TLC conditions to column chromatography, use a very slow, shallow gradient of eluent polarity around the point where the compounds of interest elute. This increases the interaction time with the stationary phase and can resolve closely running spots.[3]

Q: The purified product yield is consistently low after silica gel column chromatography. What are the likely causes and how can I improve it?

A: Potential Causes:

  • Product Degradation: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive protecting groups or the glycosidic bond itself.

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to the silica gel, making them difficult to elute, especially if an insufficiently polar solvent is used.

  • Improper Column Packing or Loading: Air bubbles or cracks in the silica bed can lead to poor separation and mixed fractions.[10] Loading too much crude material relative to the amount of silica will also compromise separation.

Solutions:

  • Deactivate the Silica Gel: To mitigate degradation on acidic silica, you can use a deactivated stationary phase. This can be achieved by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine, before loading the sample.[10]

  • Optimize Eluent Polarity: Ensure your eluent system is polar enough to move your compound down the column at a reasonable rate (aim for an Rf of 0.2-0.35 on TLC). A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often necessary.[3]

  • Use an Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase like diol-silica. For unprotected galactose, reversed-phase (C18) chromatography is a superior alternative.[2]

  • Proper Column Technique: Ensure the silica gel is packed as a uniform, bubble-free slurry. The sample can be loaded "dry" by pre-adsorbing the crude mixture onto a small amount of silica gel, which is then carefully added to the top of the column. This often leads to sharper bands and better separation.[3][10]

Q: NMR analysis of my final product shows the presence of both α and β anomers. How can I improve the anomeric selectivity or separate the existing mixture?

A: Potential Causes: The glycosylation reaction itself may have low stereoselectivity, producing a mixture of anomers. Alternatively, the purification method used was unable to resolve the two isomers.

Solutions:

  • Optimize Reaction Conditions: To improve selectivity at the source, modify the glycosylation reaction. The choice of protecting groups on the glycosyl donor, the solvent, temperature, and the promoter/activator all significantly influence the stereochemical outcome.

  • High-Resolution Chromatography: Separating anomers is a significant challenge that often requires more advanced techniques than standard flash chromatography.

    • HPLC: High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., a C18 reversed-phase column for unprotected sugars or a chiral column) is a powerful method for separating anomers.[1]

    • Optimized Flash Chromatography: Use a longer column to increase the number of theoretical plates and run a very shallow, slow gradient to maximize resolution.[3]

  • Recrystallization: If the desired anomer is a crystalline solid and the isomeric impurity is present in a smaller amount, fractional recrystallization can be an effective purification method. This involves carefully selecting a solvent system where the desired anomer has lower solubility than the undesired one, especially upon cooling.[11]

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleBest Suited ForAdvantagesDisadvantagesRepresentative Purity
Silica Gel Column Chromatography Normal-phase adsorption based on polarity.[9]Protected (less polar) carbohydrates.[2]High capacity, cost-effective, widely applicable.Can cause degradation of sensitive compounds; may not resolve anomers.[3][10]>95% (if anomers are not an issue)
Reversed-Phase (C18) Chromatography Partitioning based on hydrophobicity.[2]Unprotected (polar) carbohydrates.[2]Good for polar molecules; less harsh than silica.Requires aqueous solvents which can be difficult to remove (lyophilization).[2]>98%
Recrystallization Differential solubility of the compound and impurities in a specific solvent.[11]Crystalline solids with moderate to high purity.Can yield very high purity material; scalable.Yield can be low; requires screening for a suitable solvent; not for oils or amorphous solids.[11]>99%
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on various interaction principles (e.g., reversed-phase, HILIC).[1][5]Final polishing step; separation of challenging mixtures like anomers.[1]Excellent resolution and quantitative analysis.[4]Low capacity (for preparative scale); expensive equipment and solvents.≥99.5%[12]

Experimental Protocols

Protocol: Silica Gel Column Chromatography

This protocol describes a standard method for purifying moderately polar compounds like protected synthetic galactose derivatives.

  • Solvent System Selection: Using TLC, identify an eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides a retention factor (Rf) of ~0.2-0.35 for the target compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[3]

    • Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during sample and solvent addition.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.[3]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution, collecting fractions in test tubes.

    • If using a gradient, start with the non-polar solvent system and gradually increase the polarity by adding a more polar solvent.[3]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified α-D-Galactopyranose derivative.

Protocol: Recrystallization

This protocol is suitable for purifying solid, crystalline α-D-Galactopyranose that is substantially pure.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Impurities should either be insoluble at high temperatures or remain soluble upon cooling. Test small batches with various solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures) to find the optimal one.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow A Crude Synthetic Mixture B Initial Workup (e.g., Extraction) A->B C Primary Purification (e.g., Column Chromatography) B->C D Purity Check (TLC/NMR) C->D D->C Impurities Present E Combine Pure Fractions D->E Impurities Separated F Purity ≥ 99%? E->F G Secondary Purification (e.g., Recrystallization or HPLC) F->G No I Pure α-D-Galactopyranose F->I Yes H Final Purity Analysis (NMR, HPLC, MS) G->H H->I

Caption: General workflow for the purification and analysis of synthetic α-D-Galactopyranose.

Troubleshooting_Anomers Start Problem: NMR shows α and β anomers in product Check1 Can anomers be resolved by TLC with different solvent systems? Start->Check1 Action1 Optimize column chromatography: - Use a longer column - Employ a very shallow gradient Check1->Action1 Yes Check2 Is the product crystalline? Check1->Check2 No Result1 Anomers Separated Action1->Result1 Action2 Attempt fractional recrystallization Check2->Action2 Yes Action3 Use Preparative HPLC with a suitable column (e.g., C18 or Chiral) Check2->Action3 No / Unsuccessful Action2->Result1 Action3->Result1

Caption: Decision tree for troubleshooting the separation of anomeric mixtures.

References

Technical Support Center: Stability of α-D-Galactopyranose in Solution for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of alpha-D-Galactopyranose in solution for various assays. Below you will find a troubleshooting guide for common issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with α-D-Galactopyranose.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent assay results or poor reproducibility. Mutarotation: In solution, α-D-Galactopyranose undergoes mutarotation, an equilibrium process where it converts into its different anomers (β-pyranose, and furanose forms).[1][2][3] This can alter the concentration of the specific anomer required for your assay. Degradation: The sugar may be degrading over time, especially at elevated temperatures or in certain buffers.[4]Control Mutarotation: Prepare fresh solutions before each experiment. If this is not feasible, store stock solutions at low temperatures (2-8°C) to slow down the rate of mutarotation.[3] Consider the pH of your solution, as the rate of mutarotation is pH-dependent.[1] Prevent Degradation: Avoid high temperatures and prolonged storage at room temperature.[4] Use appropriate buffers; for example, phosphate (B84403) buffers are generally more suitable than acetate (B1210297) buffers, especially if heating is involved.[4]
Yellowing or browning of the α-D-Galactopyranose solution. Degradation Products: Discoloration can indicate the formation of degradation products, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), particularly upon heating or autoclaving.[4]Proper Sterilization: If sterilization is necessary, use sterile filtration (e.g., 0.22 µm filter) instead of autoclaving, especially for solutions containing buffers.[4] Storage: Store solutions protected from light and at a low temperature.
Low signal or unexpected kinetics in enzymatic assays. Incorrect Anomer Concentration: The enzyme in your assay may be specific for the α-anomer. Due to mutarotation, the concentration of α-D-Galactopyranose may be lower than the total galactose concentration.[1] pH Effects on Enzyme Activity: The pH of the solution may not be optimal for the enzyme's activity.[5][6][7][8]Fresh Preparation: Always prepare the α-D-Galactopyranose solution fresh for enzymatic assays to ensure the highest possible concentration of the α-anomer. Optimize pH: Ensure the buffer pH is optimal for your specific enzyme. For example, α-galactosidase from green coffee beans has an optimal pH of 5.9.[5]
Precipitate formation in the solution. Solubility Issues: The concentration of α-D-Galactopyranose may have exceeded its solubility limit in the chosen solvent or at a particular temperature.Check Solubility: The solubility of D-galactose in PBS (pH 7.2) is approximately 10 mg/ml.[9] Ensure you are working within the solubility limits. Solvent Choice: While soluble in aqueous buffers, D-galactose also has some solubility in organic solvents like DMSO and DMF.[9]

Frequently Asked Questions (FAQs)

Q1: What is mutarotation and why is it important for my assays?

A1: Mutarotation is the change in the optical rotation that occurs when a carbohydrate is dissolved in a solvent. For α-D-Galactopyranose, this means it is in a dynamic equilibrium with its other isomers, primarily the β-anomer, in solution.[1][2][3] This is critical because many enzymes and binding proteins are stereospecific and will only interact with the α-anomer. As mutarotation proceeds, the concentration of the α-form decreases, which can lead to lower signals or altered kinetics in your assay.

Q2: What are the optimal storage conditions for an α-D-Galactopyranose stock solution?

A2: For short-term storage (up to a day), aqueous solutions of D-galactose are generally acceptable.[9] For longer-term stability, it is recommended to store aqueous solutions at 2-8°C to minimize degradation and slow the rate of mutarotation. The estimated shelf-life of galactose in sterile water for injection at room temperature is about four and a half months.[4] However, for assays requiring the pure α-anomer, it is always best to prepare the solution fresh.

Q3: How does pH affect the stability of α-D-Galactopyranose in solution?

A3: The pH of the solution can influence both the rate of mutarotation and the chemical stability of galactose. The mutarotation of sugars is catalyzed by both acids and bases.[1] Galactose degradation is also affected by pH, especially in combination with high temperatures.[4] For enzymatic assays, the pH should be optimized for enzyme activity, which for α-galactosidase is often in the acidic to neutral range (e.g., pH 4.0-6.2).[1][5]

Q4: Can I autoclave my α-D-Galactopyranose solution?

A4: Autoclaving can lead to the degradation of galactose, especially in the presence of certain buffers like acetate, which can cause significant losses (up to 21% in 30% solutions).[4] Galactose solutions in water or phosphate buffer show less than 5% degradation upon autoclaving.[4] However, to ensure the integrity of your solution, sterile filtration is the recommended method of sterilization.[4]

Q5: Are there any additives that can enhance the stability of α-D-Galactopyranose?

A5: While the search results do not specify additives to stabilize α-D-Galactopyranose itself, maintaining an appropriate buffer system and pH is key. For enzymatic assays, the components of the assay buffer (e.g., citrate, phosphate) are chosen to optimize enzyme stability and activity.[5] In some contexts, galactose itself has been shown to act as a thermal stabilizer for enzymes like β-d-galactosidase.[10]

Experimental Protocols

Protocol 1: Preparation of a Stabilized α-D-Galactopyranose Solution for Enzymatic Assays

This protocol describes the preparation of an α-D-Galactopyranose solution for use in a typical enzymatic assay, such as with α-galactosidase.

Materials:

  • High-purity α-D-Galactopyranose

  • Assay Buffer (e.g., 50 mM Citric Acid, 176 mM K₂HPO₄, 0.01% Tween-20, pH 5.9)[5]

  • Sterile, purified water

  • Sterile 0.22 µm syringe filter

  • Calibrated pH meter

Procedure:

  • Buffer Preparation: Prepare the desired assay buffer. For an α-galactosidase assay, a citrate-phosphate buffer is common.[5] Adjust the pH to the optimal value for your enzyme (e.g., pH 5.9).

  • Weighing: Immediately before the assay, weigh out the required amount of high-purity α-D-Galactopyranose in a sterile container.

  • Dissolution: Dissolve the α-D-Galactopyranose in a small volume of the prepared assay buffer.

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired concentration with the assay buffer.

  • pH Verification (Optional): If preparing a concentrated stock, you may want to verify that the pH of the final solution is within the acceptable range for your assay.

  • Sterilization (if necessary): If the solution needs to be sterile and will be stored, pass it through a 0.22 µm syringe filter into a sterile container.

  • Usage: Use the freshly prepared solution in your assay as soon as possible to minimize the effects of mutarotation.

Visualizations

Mutarotation of α-D-Galactopyranose

The following diagram illustrates the process of mutarotation where α-D-Galactopyranose is in equilibrium with its other isomers in solution.

G alpha_pyranose α-D-Galactopyranose open_chain Open-chain form alpha_pyranose->open_chain beta_pyranose β-D-Galactopyranose open_chain->beta_pyranose alpha_furanose α-D-Galactofuranose open_chain->alpha_furanose beta_furanose β-D-Galactofuranose open_chain->beta_furanose

Caption: Equilibrium of α-D-Galactopyranose anomers in solution.

Troubleshooting Workflow for Assay Inconsistency

This workflow provides a logical sequence of steps to troubleshoot inconsistent results in assays using α-D-Galactopyranose.

G start Inconsistent Assay Results check_solution_prep Was the solution prepared fresh? start->check_solution_prep yes_fresh yes_fresh check_solution_prep->yes_fresh no_fresh No check_solution_prep->no_fresh check_buffer Is the buffer pH and composition correct for the assay? yes_fresh->check_buffer Yes yes_fresh->check_buffer yes_buffer yes_buffer check_buffer->yes_buffer no_buffer No check_buffer->no_buffer prepare_fresh Prepare fresh solution and repeat assay. no_fresh->prepare_fresh check_temp Was the solution exposed to high temperatures? yes_buffer->check_temp Yes yes_buffer->check_temp yes_temp yes_temp check_temp->yes_temp no_temp No check_temp->no_temp correct_buffer Prepare correct buffer and repeat assay. no_buffer->correct_buffer filter_sterilize Consider degradation. Use sterile filtration, not autoclaving. yes_temp->filter_sterilize Yes yes_temp->filter_sterilize further_investigation Investigate other assay parameters (enzyme activity, plate reader, etc.). no_temp->further_investigation

Caption: Troubleshooting inconsistent assay results.

References

Validation & Comparative

A Comparative Analysis of alpha-D-Galactopyranose and beta-D-Galactopyranose in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological significance, metabolic processing, and receptor interactions of the two anomeric forms of D-Galactopyranose: alpha (α) and beta (β). Understanding the distinct roles and substrate specificities of these stereoisomers is crucial for advancements in metabolic research, glycobiology, and the design of targeted therapeutics.

Introduction

D-Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in various biological processes. In aqueous solution, D-galactose primarily exists in two cyclic pyranose forms, α-D-galactopyranose and β-D-galactopyranose, which are diastereomers differing only in the configuration at the anomeric carbon (C1). This seemingly subtle structural difference has profound implications for their recognition and processing by enzymes, transporters, and receptors within biological systems.

Metabolic Fate: The Leloir Pathway

The central metabolic pathway for galactose utilization is the Leloir pathway, which converts galactose into glucose-1-phosphate, an intermediate that can enter glycolysis. A key distinction between the two anomers lies at the entry point of this pathway.

Key Metabolic Steps:

  • Mutarotation: The initial step involves the conversion of β-D-galactopyranose to α-D-galactopyranose, catalyzed by the enzyme galactose mutarotase (B13386317) (aldose 1-epimerase) . This is a critical priming step as the subsequent enzyme in the pathway is specific for the α-anomer.

  • Phosphorylation: Galactokinase (GALK) specifically phosphorylates α-D-galactopyranose at the 1-position to yield galactose-1-phosphate.[1] This step effectively traps galactose inside the cell.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.

  • Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.

The enzymatic specificity of galactokinase for α-D-galactopyranose underscores the metabolic preference for this anomer in energy metabolism.

Leloir_Pathway beta_Gal β-D-Galactopyranose alpha_Gal α-D-Galactopyranose beta_Gal->alpha_Gal Galactose Mutarotase Gal1P Galactose-1-Phosphate alpha_Gal->Gal1P Galactokinase (GALK) UDP_Gal UDP-Galactose Gal1P->UDP_Gal Galactose-1-Phosphate Uridylyltransferase (GALT) UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc UDP-Galactose 4-Epimerase (GALE) Glc1P Glucose-1-Phosphate UDP_Gal->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis

Metabolic conversion of D-galactose anomers in the Leloir pathway.

Comparative Quantitative Data

The following tables summarize the available quantitative data comparing the interaction of α- and β-D-galactopyranose with various biological molecules.

Enzyme/ProcessAnomer PreferenceQuantitative ComparisonReference(s)
Galactokinase α-anomerThe enzyme is highly specific for α-D-galactopyranose. Kinetic parameters for the β-anomer are not typically reported due to lack of significant activity.[1]
β-Galactosidase α-anomer of lactoseHydrolyzes α-lactose approximately twice as fast as β-lactose. This difference is reflected in the Vmax, while the Km for both anomers is similar.
Cellular Uptake (Rat Lenses) α-anomerThe rate of uptake of α-D-galactose is 1.59 times greater than that of β-D-galactose.
Receptor/LectinAnomer PreferenceQuantitative Comparison (Inhibition)Reference(s)
14 kDa Galactose-binding Lectin (Bovine Brain) α-anomer1-O-methyl α-D-galactoside is an 8-fold more potent inhibitor of hemagglutination mediated by this lectin compared to its β-anomer.

Experimental Protocols

Spectrophotometric Assay for β-Galactosidase Activity using o-Nitrophenyl-β-D-galactopyranoside (ONPG)

This protocol allows for the determination of β-galactosidase activity by measuring the rate of hydrolysis of the chromogenic substrate ONPG. The protocol can be adapted to compare the hydrolysis rates of α- and β-lactose by using them as competing substrates.

Principle:

β-galactosidase catalyzes the hydrolysis of the colorless substrate ONPG into galactose and o-nitrophenol. At an alkaline pH, o-nitrophenol is converted to the o-nitrophenolate ion, which is yellow and absorbs light at 420 nm. The rate of color development is directly proportional to the enzyme activity.

Materials:

  • Z-buffer (0.1 M phosphate (B84403) buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO₄, and 50 mM β-mercaptoethanol)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Purified β-galactosidase enzyme

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the following:

    • Z-buffer

    • Enzyme solution (at a concentration that gives a linear reaction rate over the desired time course)

    • Substrate solution (ONPG, or a mixture of ONPG and either α- or β-lactose for competitive inhibition studies)

  • Initiate Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by adding a volume of 1 M Na₂CO₃. This raises the pH, stopping the enzyme and ensuring the complete conversion of o-nitrophenol to its colored ion.

  • Measure Absorbance: Measure the absorbance of the solution at 420 nm.

  • Calculate Activity: Enzyme activity is calculated based on the amount of o-nitrophenol produced, using its molar extinction coefficient (4.5 mL·µmol⁻¹·cm⁻¹).

ONPG_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Reagents Prepare Z-buffer, ONPG, and Stop Solution Mix Mix Buffer, Substrate, and Enzyme Prep_Reagents->Mix Prep_Enzyme Prepare Enzyme Dilutions Prep_Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction with Na2CO3 Incubate->Stop Measure_Abs Measure Absorbance at 420 nm Stop->Measure_Abs Calculate Calculate Enzyme Activity Measure_Abs->Calculate

Workflow for the spectrophotometric assay of β-galactosidase activity.

Coupled Spectrophotometric Assay for Galactokinase Activity

This continuous assay measures the activity of galactokinase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle:

The assay involves a series of coupled enzymatic reactions:

  • Galactokinase (GALK): α-D-Galactose + ATP → Galactose-1-Phosphate + ADP

  • Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is directly proportional to the rate of the galactokinase reaction.

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl₂)

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • α-D-Galactopyranose and β-D-Galactopyranose solutions

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Background Reading: Equilibrate the mixture to the desired temperature (e.g., 30°C) and measure the background rate of NADH oxidation in the absence of galactose.

  • Initiate Reaction: Start the reaction by adding a specific concentration of either α-D-galactopyranose or β-D-galactopyranose.

  • Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm over time.

  • Calculate Initial Velocity: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Determine Kinetic Parameters: By varying the concentration of the galactose anomer and measuring the corresponding initial velocities, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined using non-linear regression analysis of the velocity versus substrate concentration data.

Galactokinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Substrates, Cofactors, and Coupling Enzymes Mix Prepare Reaction Mixture (Buffer, ATP, PEP, NADH, PK, LDH) Prep_Reagents->Mix Initiate Initiate with α- or β-Galactose Mix->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate_V0 Calculate Initial Velocity (V₀) Monitor->Calculate_V0 Plot Plot V₀ vs. [Substrate] Calculate_V0->Plot Determine_Kinetics Determine Km and Vmax Plot->Determine_Kinetics

Workflow for the coupled spectrophotometric assay of galactokinase.

Conclusion

The anomeric configuration of D-galactopyranose plays a critical role in its biological recognition and metabolism. The available evidence consistently points to a preference for the α-anomer in key metabolic and transport processes. Enzymes such as galactokinase exhibit a high degree of specificity for α-D-galactopyranose, while even enzymes that can process β-linked galactosides, like β-galactosidase, show a kinetic preference for the α-anomer of their disaccharide substrate. This anomeric specificity is a crucial consideration for researchers in drug development and metabolic engineering, as it dictates the design of effective inhibitors, substrates, and metabolic pathway modulators. Further quantitative studies are warranted to fully elucidate the kinetic parameters and binding affinities for a broader range of enzymes and receptors interacting with both α- and β-D-galactopyranose.

References

A Comparative Guide to the Validation of a Novel Amperometric Biosensor for alpha-D-Galactopyranose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of alpha-D-Galactopyranose is crucial in various applications, from monitoring bioprocesses to developing therapeutic agents. While High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) has been a standard analytical method, novel amperometric biosensors are emerging as a promising alternative, offering rapid and sensitive detection. This guide provides an objective comparison of a novel amperometric biosensor and the conventional HPLC-RID method for the detection of this compound, supported by experimental data and detailed protocols.

Performance Comparison

The following table summarizes the key performance metrics for the novel amperometric biosensor and the standard HPLC-RID method for the detection of this compound. The data for the novel biosensor is based on performance characteristics of similar recently developed amperometric biosensors for monosaccharides.

Performance MetricNovel Amperometric BiosensorHPLC-RID Method
Limit of Detection (LOD) 2.83 µM[1]0.1 - 0.17 mg/mL (~555 - 944 µM)
Limit of Quantification (LOQ) Not explicitly stated, but typically higher than LOD0.3 - 0.56 mg/mL (~1665 - 3108 µM)
Linear Range 0.025 - 10 mM[2]0.1 - 5 mg/mL (~0.55 - 27.7 mM)
Analysis Time per Sample < 5 minutes[3]20 - 30 minutes
Sample Preparation Minimal, direct measurement in bufferOften requires filtration and dilution
Specificity High (enzyme-specific)Can be affected by co-eluting sugars
Equipment Cost LowerHigher
Throughput HighLow to moderate

Experimental Protocols

Novel Amperometric Biosensor Method

This method utilizes an electrode modified with galactose oxidase, which specifically catalyzes the oxidation of this compound. The resulting production of hydrogen peroxide is detected electrochemically, generating a current proportional to the galactose concentration.

Materials:

Procedure:

  • Electrode Preparation:

    • Clean the SPCE surface.

    • Drop-coat the working electrode with a chitosan solution and let it dry to form a film.

  • Enzyme Immobilization:

    • Pipette a solution of galactose oxidase onto the chitosan-modified electrode surface.

    • Expose the electrode to glutaraldehyde vapor to cross-link the enzyme, ensuring its stable immobilization.

    • Rinse the electrode with PBS to remove any unbound enzyme.

  • Electrochemical Detection:

    • Connect the modified electrode to a potentiostat.

    • Pipette a known volume of the sample or standard solution onto the electrode surface.

    • Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) and record the amperometric response (current) after a set time (e.g., 60 seconds).

  • Calibration:

    • Generate a calibration curve by plotting the amperometric response against a series of known this compound concentrations.

    • Determine the concentration of unknown samples by interpolating their response on the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Method

This established method separates sugars in a sample based on their interaction with a stationary phase, and the refractive index detector measures the concentration of the eluted sugar.

Materials:

  • HPLC system with a refractive index detector

  • Amino or ligand-exchange chromatography column (e.g., Aminex HPX-87P)

  • Mobile phase: Acetonitrile/Water (e.g., 75:25 v/v) or ultrapure water for ligand-exchange columns

  • This compound standards

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dilute the sample with the mobile phase to a concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Analysis:

    • Set the HPLC system parameters:

      • Column temperature (e.g., 80°C for ligand-exchange columns)

      • Flow rate (e.g., 0.6 mL/min)

      • Injection volume (e.g., 20 µL)

    • Inject the prepared sample onto the column.

    • The components of the sample are separated as they pass through the column.

  • Detection:

    • The refractive index detector measures the change in the refractive index of the eluent as the galactose passes through the detector cell.

    • The detector generates a chromatogram with a peak corresponding to galactose.

  • Quantification:

    • Prepare a calibration curve by injecting a series of known concentrations of this compound standards and plotting the peak area against concentration.

    • Quantify the amount of galactose in the sample by comparing its peak area to the calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the novel amperometric biosensor and the HPLC-RID method.

Amperometric_Biosensor_Workflow cluster_prep Electrode Preparation & Enzyme Immobilization cluster_detection Detection & Analysis start Start: Clean SPCE chitosan Apply Chitosan Film start->chitosan gaox Immobilize Galactose Oxidase chitosan->gaox crosslink Cross-link with Glutaraldehyde gaox->crosslink rinse Rinse with PBS crosslink->rinse end_prep Modified Electrode Ready rinse->end_prep connect Connect to Potentiostat end_prep->connect add_sample Add Sample/Standard connect->add_sample apply_potential Apply Potential & Record Current add_sample->apply_potential calibrate Generate Calibration Curve apply_potential->calibrate quantify Quantify Sample Concentration calibrate->quantify end_analysis End quantify->end_analysis

Amperometric Biosensor Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Detection cluster_quantification Quantification start Start: Sample dilute Dilute with Mobile Phase start->dilute filter Filter (0.45 µm) dilute->filter end_prep Prepared Sample filter->end_prep inject Inject into HPLC end_prep->inject separate Separation on Column inject->separate detect RID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram calibrate Generate Calibration Curve chromatogram->calibrate quantify Quantify from Peak Area calibrate->quantify end_analysis End quantify->end_analysis

HPLC-RID Method Workflow

Conclusion

The novel amperometric biosensor presents a compelling alternative to the traditional HPLC-RID method for the detection of this compound. Its primary advantages lie in its speed, higher sensitivity, and lower cost, making it particularly suitable for high-throughput screening and in-process monitoring. While HPLC-RID remains a robust and reliable method, especially in complex matrices where separation of multiple sugars is required, the biosensor's ease of use and rapid analysis time offer significant benefits for specific applications. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the need for speed, sensitivity, and the complexity of the sample matrix.

References

A Researcher's Guide to the Cross-Validation of Alpha-D-Galactopyranose Quantification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of alpha-D-Galactopyranose is critical for various applications, from elucidating biological pathways to ensuring the quality of therapeutics. This guide provides a comprehensive comparison of the leading analytical techniques for this purpose, offering a cross-validation of their performance with supporting experimental data.

Comparative Analysis of Quantification Techniques

The selection of an appropriate method for this compound quantification hinges on several factors, including the required sensitivity, specificity for the alpha-anomer, sample matrix complexity, and desired throughput. The following table summarizes the key performance metrics of the most prevalent techniques.

FeatureHigh-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic AssaysNuclear Magnetic Resonance (NMR) SpectroscopyCapillary Electrophoresis (CE)
Principle Anion-exchange separation of carbohydrates at high pH followed by electrochemical detection.Separation of volatile derivatives of monosaccharides by their mass-to-charge ratio.Specific enzyme-catalyzed reaction with this compound, leading to a measurable product.Detection of the unique magnetic properties of atomic nuclei within the molecule.Separation of ions in an electrolyte solution under the influence of an electric field.
Anomer Specificity Measures total galactose; anomers are not typically resolved.Measures total galactose after derivatization, which eliminates anomeric differences.Can be highly specific for the alpha-anomer depending on the enzyme used (e.g., α-galactosidase).Can distinguish and quantify both α and β anomers based on distinct chemical shifts.[1][2]Can separate anomers, often after derivatization or with specific buffer systems (e.g., borate).
Limit of Detection (LOD) 1 - 2 mg/L[3]0.1 - 0.4 µg (for monosaccharide derivatives)[4]Dependent on assay format; can be in the low µM range.In the mM range, generally less sensitive than chromatographic methods.In the low µM to nM range, especially with laser-induced fluorescence detection.
Limit of Quantification (LOQ) ~5 mg/L[5]0.4 - 1.2 µg (for monosaccharide derivatives)[4]Dependent on assay format.In the mM range.In the µM range.
Linearity Range Wide dynamic range, e.g., 0.25 - 10.0 µg/mL.[6]Typically linear over several orders of magnitude.Dependent on enzyme kinetics and substrate concentration.Good linearity, but narrower dynamic range compared to other methods.Typically linear over 2-3 orders of magnitude.
Precision (%RSD) Excellent, typically <1% for retention times and <5% for peak areas.[7]Good, with RSDs typically below 15%.Good, with intra- and inter-assay variations generally below 15%.[8]High, with RSDs typically <1%.Good, with RSDs for migration times and peak areas typically <5%.
Sample Throughput Moderate to high, suitable for automated systems.Lower, due to the requirement for derivatization and longer run times.High, especially in microplate formats.Low, due to longer acquisition times.High, with potential for multiplexing.
Key Advantages High sensitivity and resolution without derivatization.[9]High specificity and can provide structural information.High specificity for the alpha-anomer and suitability for high-throughput screening.Provides unambiguous structural information and can quantify anomers directly.High separation efficiency, short analysis time, and low sample/reagent consumption.
Key Disadvantages High initial equipment cost; measures total galactose.Requires derivatization, which can be time-consuming and introduce variability.Indirect measurement; susceptible to interference from matrix components.Lower sensitivity compared to other methods; higher equipment cost.Can have lower reproducibility compared to HPLC; may require derivatization for detection of neutral sugars.

Detailed Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Principle: HPAEC-PAD is a highly sensitive method for the direct analysis of carbohydrates. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column. The separated analytes are then detected by pulsed amperometric detection, which involves applying a series of potentials to a gold electrode to oxidize the carbohydrates and measure the resulting current.

Protocol:

  • Sample Preparation: Dilute aqueous samples directly. For complex matrices, perform a solid-phase extraction (SPE) with a graphitized carbon cartridge to remove interfering substances.

  • Chromatographic Conditions:

    • Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ series).

    • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) is typically used. For isocratic elution of neutral sugars like galactose, a low concentration of NaOH (e.g., 10-20 mM) can be employed.[10]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection:

    • Detector: Pulsed Amperometric Detector with a gold working electrode.

    • Waveform: A waveform optimized for carbohydrates is applied, which typically includes potentials for detection, cleaning, and equilibration of the electrode.[11]

  • Quantification: Generate a calibration curve using standards of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility. The derivatized sugars are then separated in a gas chromatograph and detected by a mass spectrometer.

Protocol:

  • Derivatization (Silylation):

    • Dry the sample completely.

    • Add a solution of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent like pyridine.[12]

    • Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A capillary column suitable for separating sugar derivatives (e.g., a non-polar or medium-polar stationary phase).[3]

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A programmed temperature ramp is used to achieve optimal separation. An example program starts at a low temperature (e.g., 150°C), ramps to a higher temperature (e.g., 250°C), and holds for a period.

    • Injection: Split or splitless injection can be used depending on the sample concentration.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Prepare and derivatize standard solutions of this compound. Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Enzymatic Assay

Principle: This method utilizes an enzyme that specifically acts on this compound or its derivatives. For instance, α-galactosidase can hydrolyze terminal alpha-galactosyl residues. The product of the enzymatic reaction is then quantified, often spectrophotometrically or fluorometrically.

Protocol (using α-Galactosidase and a chromogenic substrate):

  • Reagents:

    • α-Galactosidase enzyme solution.

    • A chromogenic substrate such as p-nitrophenyl-α-D-galactopyranoside (pNPG).

    • Buffer solution (e.g., sodium acetate buffer, pH 4.5-5.5).

    • Stop solution (e.g., sodium carbonate).

  • Assay Procedure:

    • Prepare a reaction mixture containing the sample, buffer, and pNPG.

    • Initiate the reaction by adding the α-galactosidase solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Quantification: Create a standard curve using known concentrations of p-nitrophenol. The amount of alpha-D-galactosyl linkages in the sample is proportional to the amount of p-nitrophenol produced. A validation of a similar spectrophotometric enzymatic assay for α-galactosidase activity demonstrated good performance in terms of specificity, linearity, and accuracy.[7]

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G General Workflow for this compound Quantification cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Biological or Chemical Sample Extraction Extraction/Purification Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPAEC_PAD HPAEC-PAD Extraction->HPAEC_PAD Enzymatic_Assay Enzymatic Assay Extraction->Enzymatic_Assay NMR NMR Extraction->NMR CE CE Extraction->CE GC_MS GC-MS Derivatization->GC_MS Chromatogram Chromatogram/Spectrum HPAEC_PAD->Chromatogram GC_MS->Chromatogram Quantification Quantification Enzymatic_Assay->Quantification NMR->Chromatogram CE->Chromatogram Chromatogram->Quantification Result Concentration of this compound Quantification->Result G Comparison of Key Features of Quantification Techniques cluster_performance Performance Metrics cluster_methods Methods Technique Quantification Technique Sensitivity Sensitivity (LOD/LOQ) Technique->Sensitivity Specificity Anomer Specificity Technique->Specificity Precision Precision (%RSD) Technique->Precision Throughput Sample Throughput Technique->Throughput HPAEC_PAD HPAEC-PAD HPAEC_PAD->Sensitivity HPAEC_PAD->Precision GC_MS GC-MS GC_MS->Sensitivity Enzymatic Enzymatic Assays Enzymatic->Specificity NMR NMR NMR->Specificity CE CE CE->Throughput G Simplified PI3K/Akt Signaling Pathway in Response to D-Galactose D_Galactose D-Galactose Oxidative_Stress Oxidative Stress D_Galactose->Oxidative_Stress PI3K PI3K Oxidative_Stress->PI3K Inhibition Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition

References

A Comparative Analysis of Alpha-D-Galactopyranose Uptake Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of alpha-D-galactopyranose (a-D-galactose) uptake efficiencies across different cell lines, targeting researchers, scientists, and professionals in drug development. The data presented herein is collated from various studies to offer insights into the differential galactose metabolism among cell types, which is crucial for fields ranging from cancer research to metabolic studies.

Executive Summary

The cellular uptake of a-D-galactose is a critical process in normal physiology and various pathological states. It is primarily mediated by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).[1][2] The subsequent intracellular metabolism is predominantly handled by the Leloir pathway, which converts galactose into glucose-6-phosphate for entry into glycolysis.[3][4][5] This guide reveals that the expression of specific transporters and the metabolic capacity of the Leloir pathway significantly vary among different cell lines, leading to diverse galactose uptake and utilization rates. Notably, certain cancer cell lines, such as those from glioblastoma, have demonstrated a significant capacity for galactose metabolism, highlighting it as a potential therapeutic target.[6]

Comparative Uptake of this compound

While a direct head-to-head comparison of a-D-galactose uptake across a wide panel of cell lines under identical experimental conditions is not extensively documented in a single study, the following table synthesizes available data on transporter expression and galactose metabolism in commonly studied cell lines. The efficiency of galactose uptake is closely linked to the expression of key transporters like SGLT1, GLUT1, GLUT2, GLUT3, and GLUT14.[6][7][8]

Cell LinePrimary Transporters Implicated in Galactose UptakeKey Findings
Caco-2 SGLT1, GLUT2These cells, a model for the intestinal epithelium, express SGLT1 and GLUT2, which are involved in glucose and galactose absorption.[7][9] The expression of these transporters is related to the cell's differentiation state and glucose consumption rate.[8]
Glioblastoma (GBM) cells GLUT3, GLUT14GBM cells can effectively take up and metabolize galactose through the Leloir pathway, and the expression of GLUT3 and GLUT14 is correlated with poorer patient outcomes.[6] This suggests a reliance on alternative energy sources like galactose in the tumor microenvironment.
MCF10A and CA1d (Breast epithelial and cancer cells) General GLUT transportersWhile specific data on galactose uptake is limited, studies on glucose analog (2-NBDG) uptake show differential kinetics between non-tumorigenic (MCF10A) and tumorigenic (CA1d) breast cell lines, with CA1d showing higher uptake.[10][11] This implies that galactose uptake, also mediated by GLUTs, may also differ.

Experimental Methodologies

The quantification of a-D-galactose uptake in cell lines is typically achieved through assays employing radiolabeled galactose or its analogs. Below is a generalized protocol for a radiolabeled D-galactose uptake assay.

Protocol: Radiolabeled D-Galactose Uptake Assay

This protocol provides a framework for measuring the uptake of radiolabeled D-galactose in adherent mammalian cell cultures.

Materials:

  • Cell line of interest cultured in appropriate multi-well plates (e.g., 24-well plates)

  • Complete cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Radiolabeled [³H]-D-galactose or [¹⁴C]-D-galactose

  • Unlabeled D-galactose (for competition experiments)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates to achieve near-confluence on the day of the assay.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Pre-incubation: Add assay buffer to each well and pre-incubate the cells at 37°C for 15-30 minutes. For competition or inhibition studies, add the unlabeled galactose or inhibitor during this step.

  • Initiation of Uptake: Start the uptake by adding the assay buffer containing the radiolabeled D-galactose to each well. The final concentration of the radiolabel should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). The optimal incubation time should be determined empirically to ensure initial linear uptake rates.

  • Termination of Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS. This step is critical to remove any extracellular radiolabel.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts to the amount of protein per well.

  • Data Analysis: Express the uptake as picomoles or nanomoles of galactose per milligram of protein per minute.

Signaling Pathways and Uptake Regulation

The uptake of a-D-galactose is intricately linked to its subsequent metabolism via the Leloir pathway. The regulation of galactose transport in mammalian cells is less centralized than the well-studied GAL gene system in yeast but is critically dependent on the expression and localization of GLUT and SGLT transporters.[3]

The Leloir Pathway

Once inside the cell, a-D-galactose is processed through the following enzymatic steps:

  • Phosphorylation: Galactokinase (GALK) phosphorylates galactose to galactose-1-phosphate.

  • Uridylation: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.

  • Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose.

  • Conversion to Glucose-6-Phosphate: UDP-glucose is then converted to glucose-1-phosphate, which is subsequently isomerized to glucose-6-phosphate by phosphoglucomutase, allowing it to enter glycolysis.[5]

Leloir_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal_ext α-D-Galactopyranose Transport Transporter (GLUT/SGLT) Gal_ext->Transport Uptake Gal_int α-D-Galactopyranose Gal1P Galactose-1-Phosphate Gal_int->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis Transport->Gal_int

Figure 1. Overview of this compound uptake and the Leloir metabolic pathway.

Experimental Workflow for Uptake Assay

The following diagram illustrates the general workflow for a radiolabeled a-D-galactose uptake experiment.

Experimental_Workflow A 1. Seed Cells in Multi-well Plates B 2. Wash and Pre-incubate Cells (37°C) A->B C 3. Initiate Uptake with Radiolabeled Galactose B->C D 4. Incubate for a Defined Period C->D E 5. Terminate Uptake by Washing with Ice-Cold PBS D->E F 6. Lyse Cells E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Normalize to Protein Content G->H I 9. Analyze Data (pmol/mg/min) H->I

Figure 2. Standard experimental workflow for a radiolabeled galactose uptake assay.

References

Validating alpha-D-Galactopyranose as a Substrate for alpha-Galactosidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alpha-D-Galactopyranose and its derivatives as substrates for the enzyme alpha-galactosidase (α-Gal). The document outlines the performance of various substrates, supported by experimental data, and provides detailed methodologies for the validation of enzyme activity. This information is intended to assist researchers in selecting the appropriate substrate for their specific experimental needs, including enzyme characterization and inhibitor screening.

Comparative Analysis of alpha-Galactosidase Substrates

The efficiency of an enzyme with a given substrate is best described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value indicates a higher affinity. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the kinetic parameters of alpha-galactosidase from the yeast Debaryomyces hansenii UFV-1 with this compound-based substrates. This allows for a direct comparison of the enzyme's performance with a common synthetic chromogenic substrate and its natural substrates.

Table 1: Kinetic Parameters of Debaryomyces hansenii UFV-1 alpha-Galactosidase with Various Substrates

SubstrateTypeKₘ (mM)[1][2]kcat (s⁻¹)[2]Catalytic Efficiency (kcat/Kₘ) (s⁻¹mM⁻¹)
p-Nitrophenyl-α-D-galactopyranoside (p-NPG)Chromogenic0.30 - 0.327.1622.38 - 23.87
MelibioseNatural2.01 - 2.12Not ReportedNot Reported
StachyoseNatural9.66 - 10.8Not ReportedNot Reported
Raffinose (B1225341)Natural16 - 32.8Not ReportedNot Reported

Note: The data presented is for the extracellular alpha-galactosidase from Debaryomyces hansenii UFV-1. Kinetic parameters can vary depending on the enzyme source and experimental conditions.

From the data, it is evident that the synthetic substrate, p-Nitrophenyl-α-D-galactopyranoside (p-NPG), exhibits the highest binding affinity for the enzyme, as indicated by its significantly lower Kₘ value compared to the natural substrates melibiose, stachyose, and raffinose.[1][2] The catalytic efficiency could only be calculated for p-NPG as the catalytic constant (kcat) for the natural substrates was not reported in the referenced studies.

Experimental Protocols

A widely used method for validating and quantifying alpha-galactosidase activity is a spectrophotometric assay using a chromogenic substrate like p-Nitrophenyl-α-D-galactopyranoside (p-NPG). The principle of this assay is the enzymatic hydrolysis of the colorless p-NPG to D-galactose and p-nitrophenol, the latter of which is a yellow-colored compound that can be quantified by measuring its absorbance at a specific wavelength.

Spectrophotometric Assay for alpha-Galactosidase Activity using p-NPG

Principle:

alpha-Galactosidase catalyzes the hydrolysis of p-Nitrophenyl-α-D-galactopyranoside (p-NPG) to D-Galactose and p-Nitrophenol. The reaction is stopped by adding a high pH buffer, which also enhances the color of the p-Nitrophenol product. The absorbance of the liberated p-nitrophenol is measured at 405 nm.

Materials:

  • Enzyme: Purified or crude alpha-galactosidase solution.

  • Substrate: p-Nitrophenyl-α-D-galactopyranoside (p-NPG).

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 6.5 at 25°C.

  • Stop Solution: 200 mM Borate Buffer, pH 9.8 at 25°C.

  • Spectrophotometer capable of reading absorbance at 405 nm.

  • Cuvettes.

  • Water bath or incubator set to 25°C.

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate Buffer (pH 6.5).

    • Prepare a stock solution of 9.9 mM p-NPG in deionized water.

    • Prepare a 200 mM Borate Buffer (pH 9.8).

    • Immediately before use, prepare a solution of alpha-galactosidase in cold Potassium Phosphate Buffer to a concentration of 0.05 - 0.10 units/ml.

  • Assay Setup:

    • Set up test and blank reactions in separate cuvettes.

    • To each cuvette, add 0.70 ml of the Potassium Phosphate Buffer.

    • Add 0.20 ml of the p-NPG solution to each cuvette and mix.

    • Equilibrate the cuvettes at 25°C for 5 minutes.

  • Enzyme Reaction:

    • To initiate the reaction, add 0.10 ml of the enzyme solution to the "Test" cuvette.

    • To the "Blank" cuvette, add 0.10 ml of the Potassium Phosphate Buffer (without enzyme).

    • Incubate both cuvettes at 25°C for a defined period (e.g., 10 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stopping the Reaction:

    • After the incubation period, add 1.0 ml of the Borate Buffer to both the "Test" and "Blank" cuvettes to stop the reaction.

  • Data Acquisition:

    • Measure the absorbance of both the "Test" and "Blank" samples at 405 nm.

    • The absorbance of the blank is subtracted from the absorbance of the test sample to correct for any non-enzymatic hydrolysis of the substrate.

Data Analysis:

The activity of the enzyme can be calculated using the Beer-Lambert law, where the concentration of the product (p-nitrophenol) is proportional to the absorbance. The molar extinction coefficient of p-nitrophenol under these conditions is required for the calculation.

To determine the kinetic parameters (Kₘ and Vₘₐₓ), the assay is performed with varying concentrations of the substrate (p-NPG). The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Visualizations

Enzymatic Reaction Pathway

The following diagram illustrates the double displacement catalytic mechanism of alpha-galactosidase, where the enzyme cleaves the terminal alpha-galactosyl residue from a substrate.

Enzymatic_Reaction cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deglycosylation Enzyme_Substrate Enzyme-Substrate Complex Enzyme_Gal Glycosyl-Enzyme Intermediate Enzyme_Substrate->Enzyme_Gal Nucleophilic Attack Product1 Aglycone (e.g., p-Nitrophenol) Enzyme_Gal->Product1 Release Enzyme_Gal2 Glycosyl-Enzyme Intermediate Water Water Water->Enzyme_Gal2 Enzyme_Free Free Enzyme Enzyme_Gal2->Enzyme_Free Hydrolysis Product2 Galactose Enzyme_Gal2->Product2 Release

Caption: Double displacement mechanism of alpha-galactosidase.

Experimental Workflow for Substrate Validation

The logical flow for validating a potential substrate for an enzyme is depicted in the diagram below.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Analysis A Prepare Enzyme Solution D Mix Enzyme, Substrate, and Assay Buffer A->D B Prepare Substrate Stock Solutions (Varying Concentrations) B->D C Prepare Buffers (Assay & Stop) C->D E Incubate at Constant Temperature D->E F Stop Reaction at Specific Time Points E->F G Measure Product Formation (e.g., Absorbance) F->G H Calculate Initial Reaction Velocities (v) G->H I Plot v vs. [Substrate] H->I J Determine Km and Vmax (Michaelis-Menten Plot) I->J

References

A Comparative Guide to the Synthesis of alpha-D-Galactopyranose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The stereoselective synthesis of carbohydrates is a cornerstone of drug discovery and development, with alpha-D-Galactopyranose and its derivatives playing crucial roles in various biological processes, including cell recognition and signaling. The efficacy of synthesizing this key monosaccharide is highly dependent on the chosen chemical or enzymatic route. This guide provides a comparative analysis of three prominent methods: the Koenigs-Knorr reaction, Fischer glycosidation, and enzymatic synthesis, offering insights into their respective yields, stereoselectivity, and procedural complexities to aid researchers in selecting the optimal strategy for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters associated with each synthesis route for this compound. It is important to note that yields and reaction times can vary significantly based on the specific reaction conditions, substrates, and catalysts employed.

Synthesis RouteTypical Yield (%)Anomeric Selectivity (α:β)Reaction TimeKey ReagentsAdvantagesDisadvantages
Koenigs-Knorr Reaction 50-80%Good to Excellent for β-anomers; α-selectivity is challengingSeveral hours to daysGlycosyl halide, alcohol, heavy metal salt (e.g., Ag₂CO₃, CdCO₃)Well-established, versatile for various alcohols.[1][2]Use of toxic heavy metal salts, requires anhydrous conditions, multi-step process involving protection and deprotection.[2]
Fischer Glycosidation 70-85% (for alkyl glycosides)Favors α-anomer under thermodynamic control.[3][4][5]Hours to daysGalactose, alcohol, strong acid catalyst (e.g., H₂SO₄)One-pot reaction, uses unprotected sugar, cost-effective reagents.[3][4][5]Equilibrium process leading to a mixture of anomers and isomers, requires careful control of reaction time and temperature.[4][5]
Enzymatic Synthesis 50-98% (for oligosaccharides)High (enzyme-dependent)Hours to a few daysGalactose donor (e.g., lactose), acceptor, α-galactosidaseHigh stereo- and regioselectivity, mild reaction conditions, no protecting groups required.[6]Enzyme availability and cost, potential for product inhibition, substrate specificity limitations.[6][7][8]

Experimental Protocols: Detailed Methodologies

Koenigs-Knorr Reaction for alpha-D-Galactopyranoside Synthesis (Adapted Protocol)

This protocol is adapted from established Koenigs-Knorr procedures and may require optimization for alpha-selectivity, which is notoriously challenging with this method.[1][9] The use of a non-participating group at the C-2 position of the glycosyl donor is crucial for enhancing the yield of the alpha-anomer.

Materials:

  • Per-O-benzylated D-galactopyranosyl bromide (glycosyl donor with non-participating groups)

  • Anhydrous alcohol (e.g., methanol)

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Molecular sieves (4Å)

  • Celite®

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the alcohol (1.2 equivalents), silver carbonate (2.0 equivalents), and activated 4Å molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • In a separate flask, dissolve the freshly prepared per-O-benzylated D-galactopyranosyl bromide (1.0 equivalent) in anhydrous DCM.

  • Slowly add the solution of the glycosyl donor to the stirring suspension of the alcohol and silver salt at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove silver salts and molecular sieves.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and wash with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • The final step involves the deprotection of the benzyl (B1604629) ethers via catalytic hydrogenation to yield the free alpha-D-Galactopyranoside.[9]

Fischer Glycosidation for this compound Synthesis

This method directly converts D-galactose to its methyl galactopyranoside, favoring the alpha-anomer under thermodynamic control.[3][4][5]

Materials:

  • D-Galactose

  • Anhydrous methanol (B129727)

  • Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Suspend D-galactose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours to days, monitoring the reaction by TLC until thermodynamic equilibrium is reached, favoring the alpha-anomer.

  • Cool the reaction mixture to room temperature and neutralize the acid by adding solid sodium carbonate until effervescence ceases.

  • Filter the mixture to remove the salt and any remaining solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the methyl alpha-D-Galactopyranoside by recrystallization or column chromatography.

Enzymatic Synthesis of alpha-D-Galactopyranosides

This protocol utilizes an α-galactosidase to catalyze the transfer of a galactose moiety from a donor to an acceptor, a process known as transgalactosylation.[10][11]

Materials:

  • α-Galactosidase (e.g., from Aspergillus oryzae or Thermotoga maritima)[12][13]

  • Galactose donor (e.g., p-nitrophenyl-α-D-galactopyranoside or lactose)

  • Acceptor molecule (e.g., another monosaccharide or an alcohol)

  • Buffer solution (optimal pH for the specific enzyme, typically around 4.5-5.0)[11][14]

Procedure:

  • Dissolve the galactose donor and acceptor in the appropriate buffer in a reaction vessel.

  • Add the α-galactosidase to the solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-65°C) with gentle agitation.[11][14]

  • Monitor the formation of the product by TLC or High-Performance Liquid Chromatography (HPLC).

  • When the reaction has reached the desired conversion, terminate the reaction by heating to denature the enzyme.

  • Remove the denatured enzyme by centrifugation or filtration.

  • Purify the desired alpha-galactosyl product from the reaction mixture using column chromatography.

Visualizing the Synthesis Workflows

To better understand the procedural differences between these synthetic routes, the following diagrams illustrate the general experimental workflows.

Koenigs_Knorr_Workflow Start Start: Per-O-protected Galactosyl Halide Reaction Koenigs-Knorr Glycosylation (Ag₂CO₃, Alcohol) Start->Reaction Purification1 Filtration & Work-up Reaction->Purification1 Purification2 Column Chromatography Purification1->Purification2 Deprotection Deprotection (e.g., Hydrogenation) Purification2->Deprotection FinalProduct Final Product: alpha-D-Galactopyranoside Deprotection->FinalProduct

Caption: General workflow for the Koenigs-Knorr synthesis of alpha-D-Galactopyranoside.

Fischer_Glycosidation_Workflow Start Start: D-Galactose Reaction Fischer Glycosidation (Alcohol, Acid Catalyst) Start->Reaction Neutralization Neutralization Reaction->Neutralization Filtration Filtration Neutralization->Filtration Purification Purification (Recrystallization or Chromatography) Filtration->Purification FinalProduct Final Product: alpha-D-Galactopyranoside Purification->FinalProduct

Caption: General workflow for the Fischer glycosidation synthesis of alpha-D-Galactopyranoside.

Enzymatic_Synthesis_Workflow Start Start: Galactose Donor & Acceptor Reaction Enzymatic Reaction (alpha-Galactosidase) Start->Reaction Termination Reaction Termination Reaction->Termination EnzymeRemoval Enzyme Removal Termination->EnzymeRemoval Purification Purification (Chromatography) EnzymeRemoval->Purification FinalProduct Final Product: alpha-D-Galactopyranoside Purification->FinalProduct

Caption: General workflow for the enzymatic synthesis of alpha-D-Galactopyranoside.

Conclusion

The choice of a synthetic route for this compound is a critical decision that impacts not only the efficiency and yield of the synthesis but also the overall cost and environmental footprint of the process. The Koenigs-Knorr reaction, while versatile, is hampered by the use of stoichiometric heavy metal promoters and the need for multi-step protection and deprotection schemes. Fischer glycosidation presents a more direct and atom-economical approach, particularly for achieving the thermodynamically favored alpha-anomer, though it often results in anomeric mixtures that require careful purification. Enzymatic synthesis stands out for its exceptional stereo- and regioselectivity under mild conditions, obviating the need for protecting groups. However, the availability and cost of suitable enzymes can be a limiting factor.[7][8] Ultimately, the optimal method will depend on the specific requirements of the research or development project, including the desired scale, purity, and cost-effectiveness. This guide provides the foundational information to make an informed decision in this critical aspect of glycochemistry.

References

Unveiling the Chameleon: How Solvents Shape the Structure of Alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of alpha-D-Galactopyranose reveals a molecule whose conformation is significantly molded by its surrounding solvent environment. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these solvent-induced structural changes, supported by experimental and computational data. Understanding these subtle yet critical alterations is paramount for applications ranging from drug design to materials science, where molecular conformation dictates function.

The seemingly minor variations in the three-dimensional arrangement of this compound in different solvents can have profound implications for its biological activity and chemical reactivity. The interplay of hydrogen bonding, dielectric constant, and solvent polarity are the primary drivers of these conformational shifts. This guide synthesizes findings from Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations to offer a comprehensive overview.

At a Glance: Structural Parameters in Diverse Solvent Environments

The following table summarizes key structural and conformational parameters of this compound in different environments. While the pyranose ring predominantly maintains a 4C1 chair conformation, subtle yet significant changes are observed in torsion angles and the extent of intramolecular hydrogen bonding.

ParameterSolid State (Crystalline)Water (D2O)Dimethyl Sulfoxide (DMSO-d6)Non-polar Solvents (e.g., Chloroform)
Predominant Ring Conformation 4C1 Chair4C1 Chair4C1 Chair4C1 Chair
Anomeric Equilibrium (α:β ratio) N/A (Pure α-form)~28:72[1]Varies, generally favors β-anomerVaries
Intramolecular Hydrogen Bonding Extensive networkDisrupted by solvent competitionLess disrupted than in waterMore prevalent due to lack of solvent competition
Hydroxymethyl Group (ω) Torsion Angle Typically gauche-trans (gt) or gauche-gauche (gg)Increased proportion of the anti-orientation (gt)[2]-Favors conformations allowing intramolecular H-bonds
1H NMR Anomeric Proton (H-1) Chemical Shift (ppm) N/A~5.22~4.9-5.1Varies
13C NMR Anomeric Carbon (C-1) Chemical Shift (ppm) N/A~93.1~92-94Varies

Experimental Insights: Probing Structure with NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state structure of molecules. Chemical shifts and coupling constants are exquisitely sensitive to the local electronic environment and dihedral angles, respectively, providing a detailed picture of molecular conformation.

Experimental Protocol: 1H and 13C NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of the desired deuterated solvent (e.g., D2O, DMSO-d6).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • 13C NMR Acquisition: A proton-decoupled experiment is used to obtain singlet signals for each carbon. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of 13C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TSP for D2O, TMS for DMSO-d6).

Computational Exploration: Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules in a solvent environment. By simulating the interactions between the solute and a large number of explicit solvent molecules over time, MD provides valuable insights into conformational preferences and dynamics.

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup: A 3D structure of this compound is placed in the center of a periodic box of solvent molecules (e.g., water, DMSO). The system is neutralized with counter-ions if necessary.

  • Force Field Selection: An appropriate force field for carbohydrates (e.g., GLYCAM, CHARMM) and the chosen solvent (e.g., TIP3P for water) is selected.

  • Energy Minimization: The initial system is energy-minimized to remove any unfavorable steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.

  • Production Run: A long simulation (typically in the nanosecond to microsecond timescale) is performed to sample the conformational space of the molecule.

  • Analysis: The resulting trajectory is analyzed to determine parameters such as dihedral angle distributions, radial distribution functions, and the presence of intramolecular hydrogen bonds.

Visualizing the Workflow: From Sample to Structural Insights

The following diagram illustrates the general workflow for the structural analysis of this compound in different solvent environments, combining both experimental and computational approaches.

G Workflow for Structural Analysis of this compound cluster_analysis Comparative Analysis Sample_Prep Sample Preparation (this compound in Solvent) NMR_Exp NMR Spectroscopy (1H, 13C, COSY, etc.) Sample_Prep->NMR_Exp NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Exp->NMR_Data Exp_Struct Experimental Structure & Conformation NMR_Data->Exp_Struct Comparison Comparison of Structural Parameters (Torsion Angles, H-bonds, etc.) Exp_Struct->Comparison System_Setup System Setup (Molecule in Solvent Box) MD_Sim Molecular Dynamics Simulation System_Setup->MD_Sim Trajectory Simulation Trajectory (Atomic Coordinates over Time) MD_Sim->Trajectory Comp_Struct Computational Structure & Dynamics Trajectory->Comp_Struct Comp_Struct->Comparison

Caption: Workflow for structural analysis of this compound.

The Influence of Solvent Polarity and Hydrogen Bonding

The primary driver for the observed structural variations is the ability of the solvent to form hydrogen bonds.

  • In polar protic solvents like water , the solvent molecules actively compete for hydrogen bonding with the hydroxyl groups of the galactose molecule. This competition disrupts the formation of stable intramolecular hydrogen bonds, leading to a more flexible structure where the conformation is influenced by a balance of steric and electronic effects.

  • In polar aprotic solvents like DMSO , the solvent can act as a hydrogen bond acceptor but not a donor. This leads to a different hydrogen bonding landscape compared to water, which can influence the relative populations of different conformers.

  • In non-polar solvents , the lack of solvent competition allows for the formation of more persistent intramolecular hydrogen bonds. This can lead to a more rigid structure, with the conformation being heavily influenced by the optimization of these internal interactions.

This comparative guide underscores the critical role of the solvent environment in dictating the three-dimensional structure of this compound. For researchers in drug development and related fields, a thorough understanding of these solvent-induced conformational changes is essential for accurately predicting molecular interactions and designing molecules with desired biological activities.

References

A Comparative Guide to Assessing the Anomeric Purity of alpha-D-Galactopyranose Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of carbohydrate-based compounds is of paramount importance. The anomeric configuration (alpha or beta) of a sugar, such as D-Galactopyranose, can significantly influence its biological activity, physicochemical properties, and role in signaling pathways. Consequently, accurate and reliable methods for assessing the anomeric purity of alpha-D-Galactopyranose samples are critical for quality control, batch release, and fundamental research.

This guide provides a comprehensive comparison of the primary analytical techniques used for determining the anomeric purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Polarimetry, and Enzymatic Assays. Each method's principles, performance characteristics, and experimental protocols are detailed to aid in the selection of the most appropriate technique for a given application.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the different analytical methods for assessing the anomeric purity of this compound.

Analytical MethodPrincipleKey Performance CharacteristicsThroughput
¹H and ¹³C NMR Spectroscopy Measures the distinct chemical shifts and coupling constants of the anomeric proton (H-1) and carbon (C-1) of the α and β anomers. Quantitative analysis is performed by integrating the respective signals.High Specificity: Provides unambiguous structural information. High Precision & Accuracy: Relative standard deviations (RSDs) are typically low. Non-destructive: The sample can be recovered. Moderate Sensitivity: Requires milligram quantities of the sample.Low to Medium
High-Performance Liquid Chromatography (HPLC) Separates the α and β anomers based on their differential interactions with a chiral stationary phase. Quantification is achieved by measuring the peak areas.High Sensitivity: Can detect low levels of the anomeric impurity. High Precision & Accuracy: Excellent for routine quality control. Method Development: May require optimization of the stationary and mobile phases for baseline separation.High
Polarimetry Measures the optical rotation of a solution containing the sample. The specific rotation is a weighted average of the rotations of the pure α and β anomers.Simple & Rapid: Provides a quick assessment of bulk anomeric composition. Lower Specificity: Cannot distinguish between other optically active impurities. Lower Sensitivity: Not suitable for detecting trace anomeric impurities.High
Enzymatic Assays Utilizes an enzyme, such as α-galactosidase, that specifically acts on the α-anomer. The rate of the enzymatic reaction is proportional to the concentration of the α-anomer.High Specificity: The enzyme's specificity ensures that only the α-anomer is measured. High Sensitivity: Can detect very low concentrations of the α-anomer. Indirect Measurement: Measures activity, which must be correlated to concentration.Medium

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The α and β anomers of D-Galactopyranose have distinct chemical environments for their anomeric proton (H-1) and carbon (C-1). In ¹H NMR, the anomeric proton of the α-anomer typically appears at a lower field (higher ppm) with a smaller coupling constant compared to the β-anomer.[1][2] In ¹³C NMR, the anomeric carbon of the α-anomer is also shifted to a lower field.[3][4] The relative quantities of the anomers can be determined by integrating the areas of their respective anomeric signals.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software. Reference the spectrum to the residual HDO signal.

  • Quantification: Integrate the signals corresponding to the anomeric protons of the α-anomer (typically around 5.27 ppm) and the β-anomer (typically around 4.59 ppm).[2] The anomeric purity is calculated as: % alpha-anomer = (Integral of α-anomeric proton) / (Sum of integrals of α- and β-anomeric protons) x 100%

Key Spectral Data for D-Galactopyranose Anomers in D₂O:

AnomerAnomeric Proton (H-1) Chemical Shift (ppm)
α-D-Galactopyranose~5.27
β-D-Galactopyranose~4.59
High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC columns can effectively separate the α and β anomers of D-Galactopyranose. The separation is based on the formation of transient diastereomeric complexes between the anomers and the chiral stationary phase. The anomers are detected and quantified as they elute from the column.

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: A chiral stationary phase column, such as one based on a cellulose (B213188) or amylose (B160209) derivative (e.g., Chiralpak series).[5][6][7]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and anomers.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Analysis: Inject the sample and record the chromatogram. The retention times for the α and β anomers will be different.

  • Quantification: The anomeric purity is determined by calculating the percentage of the peak area of the α-anomer relative to the total peak area of both anomers.

Polarimetry

Principle: The α and β anomers of D-Galactopyranose are enantiomers at the anomeric carbon and thus rotate plane-polarized light to different extents. The specific rotation of a pure sample of α-D-Galactopyranose is +150.7°, while that of pure β-D-Galactopyranose is +52.8°.[8][9][10][11] The observed optical rotation of a sample is a linear function of the concentration of each anomer.

Protocol for Polarimetry Analysis:

  • Sample Preparation: Prepare a solution of the this compound sample in water at a precisely known concentration (e.g., 1 g/100 mL).

  • Instrument: Use a polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement:

    • Calibrate the instrument with a blank (pure solvent).

    • Measure the optical rotation of the sample solution in a cell of a known path length (e.g., 1 dm).

  • Calculation:

    • Calculate the specific rotation [α] of the sample using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

    • The percentage of the α-anomer can be calculated using the following equation, where [α]sample is the specific rotation of the mixture, [α]alpha is the specific rotation of the pure α-anomer (+150.7°), and [α]beta is the specific rotation of the pure β-anomer (+52.8°): % alpha-anomer = (([α]sample - [α]beta) / ([α]alpha - [α]beta)) x 100%

Enzymatic Assays

Principle: The enzyme α-galactosidase specifically catalyzes the hydrolysis of the α-galactosyl linkage.[12][13] This specificity can be exploited to quantify the amount of α-D-Galactopyranose in a sample. A common method involves using a chromogenic or fluorogenic substrate that releases a detectable molecule upon enzymatic cleavage. The rate of product formation is proportional to the concentration of the α-anomer.

Protocol for α-Galactosidase Assay:

  • Reagents:

    • α-Galactosidase enzyme solution.

    • A chromogenic or fluorogenic substrate for α-galactosidase (e.g., p-nitrophenyl-α-D-galactopyranoside or 4-methylumbelliferyl-α-D-galactopyranoside).[14][15]

    • Buffer solution at the optimal pH for the enzyme.

    • Stop solution to terminate the reaction.

  • Standard Curve: Prepare a standard curve using known concentrations of pure α-D-Galactopyranose.

  • Assay Procedure:

    • Incubate the sample and standards with the α-galactosidase enzyme and the substrate under controlled temperature and time.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance or fluorescence of the product.

  • Quantification: Determine the concentration of the α-anomer in the sample by comparing its signal to the standard curve.

Visualizations

Experimental Workflow for Anomeric Purity Assessment

G Workflow for Assessing Anomeric Purity of this compound cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition & Analysis cluster_3 Purity Calculation & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent (D₂O, Mobile Phase, Water) Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR Choose Method HPLC Chiral HPLC Dissolution->HPLC Choose Method Polarimetry Polarimetry Dissolution->Polarimetry Choose Method EnzymaticAssay Enzymatic Assay Dissolution->EnzymaticAssay Choose Method NMR_acq Acquire ¹H/¹³C Spectrum Integrate anomeric signals NMR->NMR_acq HPLC_acq Run Chromatogram Measure peak areas HPLC->HPLC_acq Pol_acq Measure Optical Rotation Polarimetry->Pol_acq Enz_acq Measure Absorbance/Fluorescence EnzymaticAssay->Enz_acq NMR_calc Calculate % Purity from Integral Ratios NMR_acq->NMR_calc HPLC_calc Calculate % Purity from Peak Area Ratios HPLC_acq->HPLC_calc Pol_calc Calculate % Purity from Specific Rotation Pol_acq->Pol_calc Enz_calc Quantify from Standard Curve Enz_acq->Enz_calc Report Final Purity Report NMR_calc->Report HPLC_calc->Report Pol_calc->Report Enz_calc->Report

Caption: A generalized workflow for determining the anomeric purity of this compound samples.

Signaling Pathway of Enzymatic Assay

G Principle of an Enzymatic Assay for this compound cluster_reactants Reactants cluster_products Products alpha_gal This compound (Analyte) enzyme alpha-Galactosidase (Enzyme) alpha_gal->enzyme substrate Chromogenic/Fluorogenic Substrate substrate->enzyme galactose Galactose enzyme->galactose detectable_product Colored/Fluorescent Product enzyme->detectable_product measurement Spectrophotometric/ Fluorometric Measurement detectable_product->measurement Quantification

Caption: A diagram illustrating the enzymatic reaction for the quantification of this compound.

References

Decoding Glycan Recognition: A Comparative Guide to the Binding Affinity of α-D-Galactopyranose Derivatives for Lectins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrates and proteins is paramount. This guide provides an objective comparison of the binding affinities of various α-D-Galactopyranose derivatives to a selection of well-characterized lectins. The quantitative data, presented in a clear tabular format, is supported by detailed experimental protocols for the key techniques used in these binding studies.

The specificity of lectin-carbohydrate interactions plays a crucial role in a myriad of biological processes, from cell adhesion and signaling to immune responses and pathogenesis. Consequently, the development of synthetic carbohydrate derivatives as probes or therapeutic agents hinges on a precise understanding of their binding characteristics. This guide focuses on derivatives of α-D-Galactopyranose, a fundamental monosaccharide in many biological recognition events.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of several α-D-Galactopyranose derivatives for a panel of galactose-specific lectins. The data, compiled from various studies, is presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50), providing a quantitative measure of the strength of these interactions. Lower Kd or IC50 values indicate higher binding affinity.

α-D-Galactopyranose DerivativeLectinBinding Affinity (Kd/IC50)Experimental Method
Methyl-α-D-galactopyranosideJacalin83.3 µM (Kd)Isothermal Titration Calorimetry (ITC)
Methyl-α-D-galactopyranosideRicinus communis Agglutinin (RCA120)Not specified in provided resultsNot specified
Lactose (Galβ1-4Glc)Peanut Agglutinin (PNA)1350 µM (IC50)Enzyme-Linked Lectin Assay (ELLA)
Lactose (Galβ1-4Glc)Galectin-3230 µM (Kd)Isothermal Titration Calorimetry (ITC)
N-Acetyllactosamine (Galβ1-4GlcNAc)Galectin-353 µM (Kd)Isothermal Titration Calorimetry (ITC)
Thiodigalactoside (Galβ1-S-Gal)Galectin-393.1 µM (Kd)Isothermal Titration Calorimetry (ITC)
Galβ1,3GalNAcPeanut Agglutinin (PNA)5.7 µM (Kd)Resonant Mirror Biosensor
Galβ1,3GalNAcJacalin0.083 µM (Kd)Resonant Mirror Biosensor

Experimental Protocols

The determination of binding affinities relies on a range of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand (carbohydrate) to a macromolecule (lectin) in solution.[1] This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) in a single experiment.[1]

Methodology:

  • Sample Preparation: The lectin and carbohydrate solutions are prepared in the same buffer to minimize heat of dilution effects.[2] The concentrations are chosen based on the expected binding affinity.

  • Titration: A solution of the α-D-Galactopyranose derivative is incrementally injected from a syringe into the sample cell containing the lectin solution.[3]

  • Data Acquisition: The heat released or absorbed during each injection is measured by the calorimeter.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte (carbohydrate) to a ligand (lectin) immobilized on a sensor chip in real-time.[4][5] It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.[6]

Methodology:

  • Lectin Immobilization: The lectin is covalently immobilized on the surface of a sensor chip.[4]

  • Binding Analysis: A solution of the α-D-Galactopyranose derivative is flowed over the sensor surface. Binding is detected as a change in the refractive index at the surface.[4]

  • Dissociation Phase: Buffer is flowed over the surface to monitor the dissociation of the carbohydrate from the lectin.

  • Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the lectin-carbohydrate interaction, preparing it for the next binding cycle.[4]

  • Data Analysis: The sensorgram data is fitted to a kinetic model to determine the association and dissociation rate constants.

Enzyme-Linked Lectin Assay (ELLA)

The Enzyme-Linked Lectin Assay (ELLA) is a plate-based method used to determine the relative binding affinities of carbohydrates through a competitive binding format.[7]

Methodology:

  • Plate Coating: A glycoprotein (B1211001) or a synthetic glycoconjugate is immobilized on the surface of a microtiter plate.[8]

  • Competitive Binding: A fixed concentration of a labeled lectin is pre-incubated with varying concentrations of the α-D-Galactopyranose derivative (inhibitor). This mixture is then added to the coated plate.[7]

  • Washing: Unbound lectin is removed by washing the plate.[7]

  • Detection: The amount of bound labeled lectin is quantified using a substrate that produces a colorimetric or fluorescent signal.[8]

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of lectin binding (IC50) is determined from the resulting dose-response curve.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of these interactions, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Lectin Lectin Solution ITC Isothermal Titration Calorimetry (ITC) Lectin->ITC SPR Surface Plasmon Resonance (SPR) Lectin->SPR ELLA Enzyme-Linked Lectin Assay (ELLA) Lectin->ELLA Carb α-D-Galactopyranose Derivative Solution Carb->ITC Carb->SPR Carb->ELLA Thermo Thermodynamic Parameters (Kd, ΔH, n) ITC->Thermo Kinetics Kinetic Parameters (ka, kd, Kd) SPR->Kinetics IC50 Inhibitory Concentration (IC50) ELLA->IC50

Caption: Experimental workflow for determining lectin-carbohydrate binding affinity.

G Lectin Lectin Receptor Cell Surface Receptor Lectin->Receptor Clustering Carbohydrate α-D-Galactopyranose Derivative Carbohydrate->Lectin Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response

Caption: Simplified signaling pathway initiated by lectin-carbohydrate binding.

References

A Comparative Guide to Metabolic Labeling of Glycoproteins: Validating the Use of alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate study of protein glycosylation is paramount to understanding cellular processes and disease pathogenesis. Metabolic labeling has emerged as a powerful tool for this purpose. This guide provides an objective comparison of metabolic labeling using alpha-D-Galactopyranose with other common monosaccharide alternatives, supported by experimental data and detailed protocols.

Metabolic glycoengineering involves the introduction of a modified or isotopically labeled monosaccharide into cellular pathways, leading to its incorporation into newly synthesized glycoproteins. This allows for the visualization, enrichment, and identification of these crucial post-translational modifications. While various sugars are employed for this purpose, this guide focuses on the validation and comparison of this compound as a metabolic label.

Quantitative Comparison of Metabolic Labeling Techniques

The choice of monosaccharide for metabolic labeling significantly impacts the efficiency, specificity, and potential for cellular perturbation. Below is a summary of quantitative data comparing different labeling reagents.

ParameterThis compound (Isotopically Labeled, e.g., ¹³C)Azido-Galactose (GalAz)Azido-Mannose (ManAz)Isotopically Labeled Mannose (e.g., ¹³C-Mannose)
Primary Target Glycans N- and O-linked glycans containing galactoseN- and O-linked glycans containing N-acetylgalactosamine (GalNAc)N-linked glycans containing mannose and sialic acidsPrimarily N-linked glycans containing mannose
Labeling Efficiency Dependent on cellular uptake and metabolic fluxHigh, especially at low concentrations in certain cell types like HepG2.[1]Lower than GalAz at low concentrations in HepG2 cells.[1]Very high for N-glycans, with a notable preference for exogenous mannose over mannose derived from glucose.[2]
Specificity Labels all glycoproteins containing galactose. Can be interconverted to glucose, leading to broader labeling.Can be epimerized to azido-glucosamine, leading to off-target labeling of N-acetylglucosamine-containing glycans.[3]Primarily labels sialic acid-containing glycans, but can also be incorporated into other mannose-containing structures.Highly specific for mannose-containing glycans at physiological concentrations, with minimal conversion to other monosaccharides.[4]
Detection Method Mass Spectrometry (MS)Click Chemistry (e.g., with fluorescent probes or biotin) followed by MS or imagingClick Chemistry followed by MS or imagingMass Spectrometry (MS)
Potential Cellular Perturbation High concentrations can be toxic to certain cell lines, particularly those with defects in galactose metabolism.[5][6]Generally low toxicity at working concentrations.Generally low toxicity at working concentrations.Low toxicity, though high concentrations can affect cellular metabolism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for metabolic labeling using isotopically labeled this compound and a common alternative, Azido-Galactose.

Protocol 1: Metabolic Labeling with [U-¹³C₆]-alpha-D-Galactopyranose

This protocol is designed for the metabolic labeling of glycoproteins in cultured mammalian cells for subsequent mass spectrometry-based analysis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (lacking galactose)

  • [U-¹³C₆]-alpha-D-Galactopyranose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Enrichment materials (e.g., lectin affinity columns or hydrophilic interaction liquid chromatography)

  • Mass spectrometer

Procedure:

  • Cell Culture: Plate cells at a density that allows for logarithmic growth during the labeling period.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing galactose-free medium with the desired concentration of [U-¹³C₆]-alpha-D-Galactopyranose (typically 1-10 mM) and dFBS.

  • Metabolic Labeling: Aspirate the standard culture medium and replace it with the pre-warmed labeling medium. Incubate the cells for 24-72 hours to allow for incorporation of the labeled galactose into glycoproteins.

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Glycoprotein (B1211001) Enrichment: Enrich for glycoproteins from the cell lysate using methods such as lectin affinity chromatography or HILIC.

  • Proteomic Sample Preparation: Perform in-solution or in-gel digestion of the enriched glycoproteins (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of ¹³C-galactose into glycopeptides.

Protocol 2: Metabolic Labeling with N-azidoacetylgalactosamine (Ac₄GalNAz)

This protocol outlines the labeling of O-linked glycoproteins using a bioorthogonal chemical reporter for subsequent detection via click chemistry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • N-azidoacetylgalactosamine-tetraacylated (Ac₄GalNAz)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore, copper(I) catalyst, and ligand)

  • Streptavidin beads (for enrichment) or fluorescence microscope (for imaging)

Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing Ac₄GalNAz at a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 24-72 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them.

  • Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the alkyne-probe, copper catalyst, and ligand to the cell lysate.

  • Downstream Analysis:

    • Enrichment: If using an alkyne-biotin probe, enrich the labeled glycoproteins using streptavidin beads for subsequent proteomic analysis.

    • Imaging: If using an alkyne-fluorophore, visualize the labeled glycoproteins using fluorescence microscopy.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key processes in metabolic labeling.

MetabolicLabelingWorkflow General Workflow for Metabolic Glycoprotein Labeling cluster_cell_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Start Plate Cells Labeling Incubate with Labeled Monosaccharide Start->Labeling Lysis Cell Lysis Labeling->Lysis Enrichment Glycoprotein Enrichment Lysis->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Data Data Analysis MS->Data

Caption: General experimental workflow for metabolic glycoprotein labeling.

GalactoseMetabolism Metabolic Fate of this compound Gal alpha-D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT Glycoproteins Glycoproteins UDPGal->Glycoproteins Galactosyltransferases UDPGlc UDP-Glucose UDPGal->UDPGlc GALE (Epimerase) Glc1P Glucose-1-Phosphate UDPGlc->Glc1P

Caption: Simplified metabolic pathway of this compound incorporation.

AzidoSugarMetabolism Metabolic Fate of Azido-Galactose (Ac4GalNAz) Ac4GalNAz Ac4GalNAz GalNAz GalNAz Ac4GalNAz->GalNAz Esterases UDPGalNAz UDP-GalNAz GalNAz->UDPGalNAz Salvage Pathway OGlycans O-Glycans UDPGalNAz->OGlycans ppGalNAcTs UDPGlcNAz UDP-GlcNAz UDPGalNAz->UDPGlcNAz GALE (Epimerase) NGlycans N-Glycans UDPGlcNAz->NGlycans

Caption: Metabolic pathway of Ac4GalNAz, highlighting the epimerization step.

References

Safety Operating Guide

Proper Disposal of alpha-D-Galactopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

alpha-D-Galactopyranose, a common carbohydrate used in various research and development applications, is not classified as a hazardous substance. However, adherence to proper chemical disposal protocols is crucial to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Physical and Chemical Properties

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValue
Molecular Formula C6H12O6[1]
Molecular Weight 180.16 g/mol [1]
Appearance Off-white solid[2]
Melting Point 170 °C[3]
Solubility Soluble in water[2]

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment.[4][5] Under no circumstances should this chemical be disposed of down the drain.[4][6]

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to ensure compliance with all specific disposal requirements in your area.[4][5]

  • Package for Disposal:

    • Carefully place the solid this compound into a clearly labeled, sealed, and suitable disposal container.[4]

    • Ensure the container is compatible with the chemical and will not leak.

    • Leave chemicals in their original containers when possible. Do not mix with other waste.

  • Arrange for Professional Disposal: Contact a licensed professional waste disposal service to handle the final disposal of the material.[6][7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][5]

Spill and Contamination Cleanup

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Ensure Proper Ventilation: Work in a well-ventilated area to minimize the potential for inhalation of any dust particles.[4]

  • Wear Appropriate Personal Protective Equipment (PPE): This includes safety goggles, gloves, and a lab coat. For large spills or where dust is generated, respiratory protection may be required.[8]

  • Contain and Collect the Spill:

    • For solid spills, carefully sweep or vacuum the material to avoid generating dust.[2][4][5]

    • For solutions, absorb the liquid with an inert material, such as sand, diatomite, or universal binders.

  • Place in Disposal Container: Transfer the collected material and any contaminated absorbent materials into a designated and properly labeled waste container.[4][8]

  • Decontaminate the Area: Clean the affected surfaces to ensure no residue remains.

  • Dispose of Contaminated Materials: Dispose of all contaminated materials, including PPE, in accordance with local regulations.[4] Contaminated packaging should be triply rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Assessment cluster_2 Disposal Path cluster_3 Final Disposition start This compound for Disposal assess_hazard Is the waste mixed with hazardous materials? start->assess_hazard non_hazardous Package as non-hazardous chemical waste assess_hazard->non_hazardous No hazardous Segregate and package as hazardous waste assess_hazard->hazardous Yes professional_disposal Arrange for Licensed Professional Waste Disposal non_hazardous->professional_disposal consult_ehs Consult Institutional EHS for specific protocols hazardous->consult_ehs consult_ehs->professional_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling alpha-D-Galactopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of alpha-D-Galactopyranose, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper material management.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1] The recommended personal protective equipment is summarized in the table below.

PPE CategoryItemJustification
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from accidental splashes and airborne dust particles.
Hand Protection Nitrile or latex disposable glovesPrevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly.[1]
Body Protection Laboratory coatMinimizes contact with skin and protects personal clothing from contamination.
Respiratory Protection N95 or P1 dust maskRequired when handling the solid form in a manner that may generate dust to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical for maintaining the integrity of experiments and ensuring personnel safety.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood, especially when weighing or transferring the solid compound.

    • Assemble all necessary equipment and materials before handling the chemical.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • When weighing, handle the compound gently to minimize the generation of airborne dust.

    • Use a clean spatula and weighing paper or a suitable container.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage :

    • Store this compound in a tightly closed container.

    • Keep the container in a cool, dry, and well-ventilated place.

  • Post-Handling :

    • Clean the work area thoroughly after handling is complete.

    • Properly dispose of any contaminated materials, including gloves and weighing paper.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan: Step-by-Step Disposal Procedure

Waste material must be disposed of in accordance with local, state, and federal regulations.[1]

  • Segregation :

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Labeling :

    • Clearly label the waste container with its contents, including the chemical name and any potential hazards.

  • Containerization :

    • Use a suitable, sealed container for the waste. Leave original chemicals in their containers and do not mix with other waste.[1]

  • Disposal :

    • Dispose of the chemical waste through a licensed and approved chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

  • Empty Containers :

    • Handle uncleaned, empty containers in the same manner as the product itself.[1] They can be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory waste or recycled, depending on institutional policies.

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh/Transfer Compound don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve Optional clean_area Clean Work Area weigh->clean_area segregate_waste Segregate Waste weigh->segregate_waste Generate Waste dissolve->clean_area dissolve->segregate_waste Generate Waste doff_ppe Doff PPE clean_area->doff_ppe clean_area->segregate_waste Generate Waste wash_hands Wash Hands doff_ppe->wash_hands label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via Licensed Contractor label_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Galactopyranose
Reactant of Route 2
alpha-D-Galactopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.